4-Aminopyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRZWATULMEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207841 | |
| Record name | 4-Aminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-54-8 | |
| Record name | 4-Aminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the CNS Mechanism of Action of 4-Aminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 4-aminopyrimidine (B60600) (4-AP) within the central nervous system (CNS). It is designed to be a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential and underlying molecular interactions of this compound. This document delves into the well-established role of 4-AP as a potassium channel blocker and explores the downstream consequences for neuronal excitability, synaptic transmission, and its implications for various neurological disorders.
Core Mechanism of Action: Blockade of Voltage-Gated Potassium Channels
The principal mechanism of action of 4-aminopyrimidine in the central nervous system is the blockade of voltage-gated potassium (K+) channels.[1][2] This action is dose-dependent and particularly affects fast voltage-gated potassium channels.[1] In healthy myelinated axons, these K+ channels are typically located in the internodal membrane and are shielded by the myelin sheath.[3] However, in demyelinated axons, as seen in conditions like multiple sclerosis, these channels become exposed.[3][4][5]
During an action potential in a demyelinated axon, the exposed K+ channels can lead to an excessive leakage of potassium ions, which can shunt the axonal current and lead to conduction block.[3] By blocking these exposed potassium channels, 4-AP prolongs the nerve action potential and inhibits repolarization.[3] This extended depolarization allows for a more effective propagation of the action potential along the demyelinated axon, thereby restoring nerve impulse conduction.[3][6][7]
Beyond its effects on demyelinated axons, 4-AP also enhances neuro-neuronal and neuromuscular transmission in normally myelinated neurons.[3] This broader effect contributes to its potential therapeutic applications in a range of neurological conditions.[8]
Effects on Neuronal Excitability and Synaptic Transmission
The blockade of potassium channels by 4-aminopyrimidine leads to a significant increase in neuronal excitability.[3] By reducing the repolarizing potassium current, 4-AP broadens the action potential, which in turn increases the duration of calcium influx through voltage-gated calcium channels at the presynaptic terminal.[9] This enhanced calcium entry facilitates the release of various neurotransmitters into the synaptic cleft.[3][10]
Studies have demonstrated that 4-AP enhances the release of several key neurotransmitters in the CNS, including:
-
Glutamate (B1630785) [3][11][12]
-
Dopamine [3]
This broad-spectrum enhancement of neurotransmitter release underlies many of the physiological and therapeutic effects of 4-AP, as well as some of its adverse effects. For instance, the heightened release of excitatory neurotransmitters like glutamate can contribute to the proconvulsant properties of 4-AP at higher concentrations.[2][3][13]
Therapeutic Implications in Neurological Disorders
The ability of 4-aminopyrimidine to restore conduction in demyelinated axons and enhance synaptic transmission has led to its investigation and use in several neurological disorders.
-
Multiple Sclerosis (MS): 4-AP (as dalfampridine) is approved for the symptomatic treatment of walking impairment in patients with MS.[1][3] By improving action potential conduction in demyelinated pathways in the brain and spinal cord, it can lead to improvements in motor function.[4][7]
-
Spinal Cord Injury (SCI): 4-AP has shown the potential to produce modest functional recovery in individuals with spinal cord injuries by restoring conduction in surviving, demyelinated axons.[14][15]
-
Other Conditions: The pharmacological properties of 4-AP have prompted investigations into its therapeutic potential for other disorders of neuromuscular transmission.[3]
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action of 4-aminopyrimidine.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for Kv1.1 | 3.6 µmol/L (for Nerispirdine, an analog) | Cloned human K+ channels in CHO cells | [16] |
| IC50 for Kv1.2 | 3.7 µmol/L (for Nerispirdine, an analog) | Cloned human K+ channels in CHO cells | [16] |
| IC50 for mKv1.1 (extracellular) | 147 µM | Cloned mouse K+ channels in CHO cells | [17] |
| IC50 for mKv1.1 (intracellular) | 117 µM | Cloned mouse K+ channels in CHO cells | [17] |
| IC50 for Na+ channels | 11.9 µmol/L (for Nerispirdine, an analog) | Human SH-SY5Y cells | [16] |
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Rat | 5.6 to 7.2 mg/kg | Systemic | Partial reversal of slowed conduction velocity in demyelinated CNS | [18] |
| Mouse | 10 mg/kg | Intraperitoneal | Induction of explicit seizure activity | [13] |
| Cat | 0.5 to 1.0 mg/kg | Intravenous | Increased background firing rate of sympathetic preganglionic neurons | [19] |
| Guinea Pig | 2 mg/kg | Intramuscular | Elevated heart and respiratory rates | [10] |
| Dog | 1.0 mg/kg | Intravenous | Antagonism of neuromuscular blockade | [20] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for K+ Channel Blockade
This protocol describes the methodology for assessing the inhibitory effect of 4-aminopyridine (B3432731) on voltage-gated potassium channels expressed in a heterologous system (e.g., Chinese Hamster Ovary (CHO) cells).[16][17]
Methodology:
-
Cell Culture and Transfection:
-
Culture CHO cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Transfect cells with plasmids encoding the specific human K+ channel subunits of interest (e.g., Kv1.1, Kv1.2) using a suitable transfection reagent.
-
Co-transfect with a marker gene (e.g., GFP) to identify successfully transfected cells.
-
Allow 24-48 hours for channel expression.
-
-
Electrophysiological Recording:
-
Prepare an external recording solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4.
-
Prepare an internal pipette solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with pH adjusted to 7.2.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with adherent transfected cells to a recording chamber on the stage of an inverted microscope.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane of a GFP-positive cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit K+ currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).
-
-
Drug Application and Data Analysis:
-
Record baseline K+ currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of 4-aminopyrimidine.
-
Record K+ currents in the presence of the drug.
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of 4-AP.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.
-
Neurotransmitter Release Assay from Synaptosomes
This protocol outlines a method to measure the effect of 4-aminopyridine on the release of radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).[11]
Methodology:
-
Synaptosome Preparation:
-
Euthanize a mouse and rapidly dissect the brain on ice.
-
Homogenize the brain tissue in a buffered sucrose (B13894) solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer.
-
-
Radiolabeling of Neurotransmitters:
-
Incubate the synaptosomal suspension with a radiolabeled neurotransmitter precursor (e.g., [3H]choline for acetylcholine, [3H]GABA for GABA).
-
Allow sufficient time for the uptake and conversion of the precursor into the radiolabeled neurotransmitter.
-
Wash the synaptosomes to remove excess radiolabel.
-
-
Superfusion and Release Experiment:
-
Place a small aliquot of the radiolabeled synaptosomes onto a filter in a superfusion chamber.
-
Superfuse the synaptosomes with a physiological buffer at a constant flow rate.
-
Collect fractions of the superfusate at regular intervals.
-
Establish a stable baseline of spontaneous neurotransmitter release.
-
Switch to a superfusion buffer containing 4-aminopyrimidine at the desired concentration.
-
Continue collecting fractions to measure drug-evoked release.
-
At the end of the experiment, stimulate the synaptosomes with a high potassium solution to induce depolarization-evoked release as a positive control.
-
-
Data Analysis:
-
Determine the radioactivity in each collected fraction using liquid scintillation counting.
-
Express the release of the radiolabeled neurotransmitter as a percentage of the total radioactivity present in the synaptosomes at the beginning of the collection period.
-
Compare the rate of neurotransmitter release before, during, and after the application of 4-aminopyrimidine.
-
Visualizations
Caption: Signaling pathway of 4-aminopyrimidine in the CNS.
Caption: Experimental workflow for patch-clamp analysis of 4-AP.
Caption: Logical relationship of 4-AP's effects.
References
- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. neurology.org [neurology.org]
- 5. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of 4-aminopyridine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Motor Alterations Induced by Chronic 4-Aminopyridine Infusion in the Spinal Cord In vivo: Role of Glutamate and GABA Receptors [frontiersin.org]
- 13. Electrophysiological and behavioral properties of 4-aminopyridine-induced epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Aminopyridine-sensitive neurologic deficits in patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma and cerebrospinal fluid concentrations of 4-aminopyridine following intravenous injection and metered intrathecal delivery in canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of 4-aminopyridine in experimental CNS demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of 4-aminopyridine on sympathetic preganglionic neuron activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Aminopyrimidine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminopyrimidine (B60600) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. As a key structural motif in numerous clinically relevant drugs, this scaffold has demonstrated immense potential in the development of novel therapeutic agents targeting a diverse array of diseases, including cancer, infectious diseases, and neurological disorders. Its ability to form crucial hydrogen bond interactions with various biological targets, coupled with the synthetic tractability that allows for facile derivatization, makes the 4-aminopyrimidine nucleus a cornerstone in modern drug design and discovery. This technical guide provides a comprehensive overview of the biological activities of the 4-aminopyrimidine scaffold, with a focus on its role as a kinase inhibitor, as well as its antimicrobial and antiviral properties. Detailed experimental protocols for the synthesis and biological evaluation of 4-aminopyrimidine derivatives are provided, along with visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Biological Activities of the 4-Aminopyrimidine Scaffold
The 4-aminopyrimidine scaffold is most renowned for its potent inhibitory activity against a wide range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1] Beyond its application in oncology, derivatives of this scaffold have also shown promise as antimicrobial and antiviral agents.
Anticancer Activity: A Kinase Inhibition Powerhouse
The 4-aminopyrimidine core serves as a bioisostere for the adenine (B156593) base of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. This competitive inhibition mechanism is central to its anticancer effects.
1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
Derivatives of the 4-aminopyrimidine scaffold have been extensively developed as inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[2][3] These inhibitors can effectively block the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[4][5] For instance, certain 4-amino pyrazolopyrimidine derivatives have demonstrated potent inhibitory activity against drug-resistant EGFR mutants like L858R/T790M, with IC50 values in the nanomolar range.[4]
2. Cyclin-Dependent Kinase (CDK) Inhibition:
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[6] 4-Aminopyrimidine-based compounds have been successfully designed as potent and selective CDK inhibitors.[7][8] For example, a series of 2,4-diaminopyrimidine (B92962) derivatives have been identified as potent CDK7 inhibitors, with one compound exhibiting an IC50 value of 7.21 nM and high selectivity over other CDKs.[8] Another study reported a 6-cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine scaffold with potent CDK2 inhibitory activity.[7]
3. Bruton's Tyrosine Kinase (BTK) Inhibition:
BTK is a crucial component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies.[9] Several 4-aminopyrazolopyrimidine derivatives have been developed as potent BTK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[9]
4. Src Kinase Inhibition:
Src is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, migration, and survival.[9] 4-Aminopyrazolopyrimidine derivatives have been identified as potent Src inhibitors, with some compounds showing IC50 values as low as 0.9 nM.[9]
5. Other Kinase Targets:
The versatility of the 4-aminopyrimidine scaffold extends to the inhibition of other important kinases, including:
-
Fibroblast Growth Factor Receptor (FGFR) [9]
-
FMS-like Tyrosine Kinase 3 (FLT3) [9]
-
Insulin-like Growth Factor 1 Receptor (IGF-1R) [9]
Antimicrobial and Antiviral Activities
Beyond its prominent role in cancer therapy, the 4-aminopyrimidine scaffold has also demonstrated promising antimicrobial and antiviral properties.
1. Antimicrobial Activity:
Several studies have reported the synthesis of 4-aminopyrimidine derivatives with significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] The specific substitutions on the pyrimidine (B1678525) ring have been shown to influence the potency and spectrum of antimicrobial activity.[12]
2. Antiviral Activity:
The 4-aminopyrimidine scaffold has been explored for the development of antiviral agents.[14] For instance, certain pyrimidine derivatives have shown the ability to inhibit the replication of influenza A virus.[14] The mechanism of action for some antiviral pyrimidines involves the inhibition of viral entry and replication processes.[15]
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for a selection of 4-aminopyrimidine derivatives against various targets.
Table 1: Kinase Inhibitory Activity of 4-Aminopyrimidine Derivatives
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| 4-Aminopyrazolopyrimidine derivative (Compound 32) | BTK | 0.17 | [9] |
| 4-Aminopyrazolopyrimidine derivative (Compound 32) | EGFR | 0.21 | [9] |
| 4-Aminopyrazolopyrimidine derivative (AD-80) | RET | 4 | [9] |
| 4-Aminopyrazolopyrimidine derivative (PP1) | LCK | 3-6 | [9] |
| 4-Aminopyrazolopyrimidine derivative (PP2) | Fyn | 3-6 | [9] |
| 4-Aminopyrazolopyrimidine derivative (Compound 47) | Src | 0.9 | [9] |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivative (Compound 3) | FGFR1 | 115 | [9] |
| Pyrrolo[2,3-d]pyrimidine derivative (NVP-AEW541) | IGF-1R | 86 | [9] |
| Pyrrolo[2,3-d]pyrimidine derivative (NVP-ADW742) | IGF-1R | 170 | [9] |
| Pyrrolo[2,3-d]pyrimidine derivative (Compound 23) | IGF-1R | 12 | [9] |
| 4-Aminopyrazolopyrimidine derivative (Compound 13) | EGFRT790M/C797S | < 1 | [9] |
| 4-Aminopyrazolopyrimidine derivative (Compound 14) | EGFRT790M/C797S | 1.9 | [9] |
| 4-Aminopyrazolopyrimidine derivative (Compound 15) | EGFRT790M/C797S | 1.9 | [9] |
| 4-Aminopyrazolopyrimidine derivative | EGFRL858R/T790M | < 0.3 | [4] |
| 2,4-Diaminopyrimidine derivative (Compound 22) | CDK7 | 7.21 | [8] |
| Pyridothieno[3,2-d]pyrimidin-4-amine derivative (Compound 5a) | EGFR | 36.7 | [2] |
| 4-Aminopyrimidine derivative (AZ23) | TrkA | 2 | [11] |
| 4-Aminopyrimidine derivative (AZ23) | TrkB | 8 | [11] |
| Dual CDK-Trk inhibitor (Compound 7) | CDK2/cyA | 45 | [11] |
| Dual CDK-Trk inhibitor (Compound 7) | TrkA | 53 | [11] |
| 4-Amino-thieno[2,3-d]pyrimidine derivative | Tie-2 | 70 | [16] |
| 4-Amino-thieno[2,3-d]pyrimidine derivative | Aurora B | 0.2 | [16] |
| Aminopyrimidine hybrid (Compound 6c) | EGFR-TK | 900 | [5] |
| Aminopyrimidine hybrid (Compound 10b) | EGFR-TK | 700 | [5] |
Table 2: Antiproliferative Activity of 4-Aminopyrimidine Derivatives
| Compound/Scaffold | Cell Line | IC50 (µM) | Reference |
| 4-Aminopyrazolopyrimidine derivative (Compound 27) | Mino (MCL) | 0.4 | [9] |
| 4-Aminopyrazolopyrimidine derivative (Compound 27) | Jeko-1 (MCL) | 0.4 | [9] |
| 4-Aminopyrazolopyrimidine derivative (Compound 27) | Z138 (MCL) | 0.4 | [9] |
| 4-Aminopyrazolopyrimidine derivative (Compound 27) | Maver (MCL) | 0.4 | [9] |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast Cancer) | 0.013 | [16] |
| Aminopyrimidine hybrid (Compound 6c) | MCF-7 (Breast Cancer) | 37.7 | [5] |
| Aminopyrimidine hybrid (Compound 10b) | MCF-7 (Breast Cancer) | 31.8 | [5] |
| 4-Aminopyridine derivative (Compound 10a) | - | 0.25 | [17] |
| Aminopyrimidine derivative (13g) | - | 1.4 | [18] |
Experimental Protocols
General Synthesis of 4-Aminopyrimidine Derivatives
A common and versatile method for the synthesis of the 4-aminopyrimidine scaffold involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328) or a substituted guanidine. A representative one-pot, three-component synthesis is described below.
Synthesis of 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile [19]
-
Reaction Setup: In a round-bottom flask, combine an equimolar mixture of benzaldehyde (B42025) (10 mmol), malononitrile (B47326) (10 mmol), and a catalytic amount of a suitable base (e.g., piperidine (B6355638) or a solid base like MgO) in ethanol (B145695) (20 mL).
-
Initial Stirring: Stir the mixture mechanically at room temperature for 10-15 minutes.
-
Addition of Guanidine: Add guanidine hydrochloride (10 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralization and Isolation: Neutralize the mixture with a dilute acid (e.g., 1:1 HCl) to precipitate the product.
-
Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2,4-diamino-6-phenylpyrimidine-5-carbonitrile.
Biological Evaluation Protocols
1. Kinase Inhibition Assay (General Protocol using ADP-Glo™) [1][10]
This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Compound Preparation: Prepare serial dilutions of the 4-aminopyrimidine derivative in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, the target kinase enzyme in kinase buffer, and pre-incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for a specified time (e.g., 120 minutes) at room temperature.
-
Reaction Termination: Stop the reaction by adding a stop solution containing TR-FRET detection reagents.
-
Signal Detection: Incubate the plate in the dark for 60 minutes at room temperature and then read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
2. Cell Viability and Cytotoxicity Assay (MTT Assay) [12]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-aminopyrimidine derivative and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (vehicle-treated) cells and determine the IC50 value.
3. Antiviral Plaque Reduction Assay [9]
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.
-
Infection: Infect the cells with a known titer of the virus and allow for adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates until viral plaques are visible.
-
Staining: Fix and stain the cells with a suitable dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by 4-aminopyrimidine derivatives and a general workflow for their biological evaluation.
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and its inhibition.
Caption: PI3K/Akt/mTOR signaling pathway.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BTK signaling pathway [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 15. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. jetir.org [jetir.org]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 4-Aminopyrimidine Scaffold: An In-depth Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine (B60600) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically successful and promising therapeutic agents. Its inherent ability to form crucial hydrogen bond interactions with the hinge region of protein kinases has cemented its role as a cornerstone in the design of kinase inhibitors. This technical guide provides a comprehensive overview of the 4-aminopyrimidine building block, detailing its synthesis, biological significance, and application in the development of targeted therapies.
Introduction to the 4-Aminopyrimidine Scaffold
The pyrimidine (B1678525) ring is a fundamental component of nucleic acids, making it a biocompatible and synthetically accessible starting point for drug design.[1] The addition of an amino group at the 4-position endows the scaffold with the ability to act as a bioisostere for adenine, the natural ligand for ATP-binding sites in kinases.[2][3] This mimicry allows 4-aminopyrimidine derivatives to competitively inhibit the binding of ATP, thereby modulating kinase activity and interfering with downstream signaling pathways implicated in various diseases, most notably cancer.[4][5]
Derivatives of 4-aminopyrimidine, particularly the fused pyrazolo[3,4-d]pyrimidine system, have demonstrated remarkable success as inhibitors of a wide range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Bruton's Tyrosine Kinase (BTK).[2][4] Modifications to this core structure have led to the development of highly potent and selective inhibitors with improved pharmacokinetic profiles.[4]
Therapeutic Applications and Key Molecular Targets
The versatility of the 4-aminopyrimidine scaffold is evident in the diversity of its biological targets and therapeutic applications.
Kinase Inhibition in Oncology
A significant number of kinase inhibitors approved for cancer treatment or in clinical development feature a 4-aminopyrimidine or a related fused heterocyclic core. These compounds have shown efficacy against various malignancies by targeting key kinases that drive tumor growth, proliferation, and survival.[2][4][5]
Table 1: Representative Kinase Inhibitors Featuring a 4-Aminopyrimidine-Related Scaffold
| Compound | Target Kinase(s) | Indication(s) | IC50 Values |
| Rogaratinib | FGFR1, FGFR2, FGFR3, FGFR4 | Urothelial Carcinoma, Cholangiocarcinoma | FGFR1: 15 nM, FGFR2: <1 nM, FGFR3: 19 nM, FGFR4: 33 nM[4] |
| Acalabrutinib | BTK | Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia | 36 nM[4] |
| PP1 | LCK, Fyn | (Research Tool) | 3-6 nM[4] |
| PP2 | LCK, Fyn | (Research Tool) | 3-6 nM[4] |
| AD-80 | RET, Src | (Preclinical) | RET: 4 nM[4] |
Other Therapeutic Areas
Beyond oncology, 4-aminopyrimidine derivatives are being explored for a range of other diseases. For instance, they have been investigated as inhibitors of Beta-secretase 1 (BACE1) for the treatment of Alzheimer's disease.[6]
Key Signaling Pathways Modulated by 4-Aminopyrimidine Derivatives
The therapeutic effects of 4-aminopyrimidine-based inhibitors are achieved through the modulation of critical intracellular signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in cell proliferation and survival.[5] Aberrant activation of this pathway is a common driver of non-small cell lung cancer (NSCLC).[5] 4-Aminopyrimidine-based inhibitors can block the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) pathway is crucial for cell growth, differentiation, and angiogenesis.[4] Genetic alterations in FGFRs are implicated in various cancers.[4] Rogaratinib, a pan-FGFR inhibitor with a 4-aminopyrazolopyrimidine core, effectively blocks this pathway.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[4] Acalabrutinib is a second-generation BTK inhibitor that covalently binds to Cys481 in the BTK active site, leading to irreversible inhibition.
Experimental Protocols
Synthesis of 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes a representative synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine derivative, a key intermediate for many kinase inhibitors.[7]
Step 1: Synthesis of 5-Amino-4-cyanopyrazole
-
In a round-bottom flask, combine malononitrile (B47326) and triethyl orthoformate.
-
Heat the mixture under reflux.
-
After cooling, add hydrazine (B178648) hydrate (B1144303) to the reaction mixture.
-
The resulting precipitate, 5-amino-4-cyanopyrazole, is collected by filtration and can be used in the next step without further purification.[7]
Step 2: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
-
Combine 5-amino-4-cyanopyrazole and formamide (B127407) in a reaction vessel.
-
Heat the mixture to induce cyclization.
-
Upon cooling, the product, 4-amino-1H-pyrazolo[3,4-d]pyrimidine, will precipitate and can be collected by filtration.[7]
Step 3: Bromination of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
-
Dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent.
-
Add a brominating agent (e.g., N-bromosuccinimide) to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Isolate the product, 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine, through appropriate workup and purification procedures.[7]
Step 4: Suzuki Coupling to Yield 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
In a reaction vessel, combine 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine, (4-phenoxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., DMF/water).
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9][10][11][12][13][14] This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Prepare Serial Dilutions of the Test Compound:
-
Prepare a 10-point serial dilution of the test compound in DMSO.
-
Further dilute the compound series in kinase buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.[8]
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control to the appropriate wells.
-
Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.[8]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
Signal Detection:
-
Measure Luminescence:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
Western blotting is a standard technique to assess the phosphorylation status of a protein, providing a direct measure of kinase inhibition in a cellular context.[2][5][15][16][17]
Materials:
-
EGFR-expressing cancer cell line (e.g., A431)
-
Cell culture medium and supplements
-
Test compound (inhibitor)
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-EGFR antibody and subsequently with an antibody against a housekeeping protein (e.g., β-actin).[2]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal.
-
Conclusion
The 4-aminopyrimidine scaffold continues to be a highly valuable building block in medicinal chemistry, particularly in the realm of kinase inhibitor design. Its favorable physicochemical properties, synthetic tractability, and inherent ability to engage with the ATP-binding site of kinases make it an attractive starting point for the development of novel therapeutics. The examples and protocols provided in this guide highlight the broad applicability of this scaffold and offer a foundation for researchers to design and evaluate new 4-aminopyrimidine-based compounds with the potential to address unmet medical needs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. carnabio.com [carnabio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Rise of 4-Aminopyrimidines: A Technical Guide to Their Role as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted therapies in modern medicine has identified protein kinases as a pivotal class of enzymes in drug discovery, particularly in oncology. Their dysregulation is a common driver of numerous diseases. Within the vast landscape of kinase inhibitors, the 4-aminopyrimidine (B60600) scaffold has emerged as a privileged structure, forming the core of numerous clinically successful and promising investigational drugs. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of 4-aminopyrimidine derivatives as potent and selective kinase inhibitors, offering a valuable resource for researchers and drug development professionals.
The 4-Aminopyrimidine Scaffold: A Versatile Core for Kinase Inhibition
The 4-aminopyrimidine core is a versatile heterocyclic motif that has proven to be an excellent starting point for the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a highly effective anchor for inhibitor binding.[1] Modifications at various positions of the pyrimidine (B1678525) ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of a diverse range of inhibitors targeting different kinase families.[2][3]
Targeting Key Kinase Families with 4-Aminopyrimidine Derivatives
The adaptability of the 4-aminopyrimidine scaffold has enabled the development of inhibitors against a wide array of kinase targets implicated in cancer and other diseases.
Tyrosine Kinase Inhibitors
Tyrosine kinases, both receptor and non-receptor types, are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and differentiation.[2] Aberrant activation of these kinases is a hallmark of many cancers.
2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are frequently observed in non-small cell lung cancer (NSCLC).[2] 4-Aminopyrimidine derivatives have been developed as potent EGFR inhibitors. For instance, covalent inhibitors have been designed to target the drug-resistant T790M mutant of EGFR, demonstrating significant potency.[2]
2.1.2. Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is implicated in various cancers, including bladder and breast cancer.[2] The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been a fruitful starting point for developing potent FGFR inhibitors.[2] TAS-120, an irreversible FGFR inhibitor, is based on this scaffold and shows low nanomolar inhibitory activity against FGFR1-4.[2]
2.1.3. Bruton's Tyrosine Kinase (BTK) and Src Family Kinase Inhibitors
BTK is a critical component of the B-cell receptor signaling pathway, making it a key target in B-cell malignancies.[2] The 4-aminopyrazolopyrimidine scaffold has been instrumental in the design of potent BTK inhibitors.[2] Similarly, derivatives like PP1 and PP2, which feature a pyrazolo[3,4-d]pyrimidin-4-amine core, are potent inhibitors of Src family kinases such as LCK and Fyn.[2]
Serine/Threonine Kinase Inhibitors
Serine/threonine kinases play vital roles in cell cycle regulation, apoptosis, and inflammatory responses.
2.2.1. c-Jun N-terminal Kinase (JNK) Inhibitors
The JNK pathway is involved in various cellular processes, including inflammatory responses and cell death.[4] A series of novel aminopyrimidines have been developed as inhibitors of JNK1 and JNK2, demonstrating the therapeutic potential of targeting this pathway.[4][5]
2.2.2. Dual Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) Inhibitors
The simultaneous inhibition of BRD4, an epigenetic reader, and PLK1, a key regulator of mitosis, has shown synergistic effects in cancer treatment.[6] Novel aminopyrimidine-2,4-diones have been designed as dual inhibitors of BRD4 and PLK1, exhibiting potent cytotoxic activity against various cancer cell lines.[6]
Quantitative Analysis of Inhibitor Potency
The inhibitory activity of 4-aminopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). The following tables summarize the reported potencies of representative compounds against their target kinases.
| Compound/Scaffold | Target Kinase(s) | IC50 / Kd (nM) | Reference |
| FGFR Inhibitors | |||
| TAS-120 | FGFR1 | 3.9 | [2] |
| FGFR2 | 1.3 | [2] | |
| FGFR3 | 1.6 | [2] | |
| FGFR4 | 8.3 | [2] | |
| Rogaratinib (Compound 4) | FGFR1 | 15 | [2] |
| FGFR2 | < 1 | [2] | |
| FGFR3 | 19 | [2] | |
| FGFR4 | 33 | [2] | |
| Compound 2 | FGFR1 | < 0.3 | [2] |
| FGFR2 | 0.8 | [2] | |
| FGFR3 | 9.4 | [2] | |
| FGFR4 | 5.3 | [2] | |
| BTK/EGFR Inhibitors | |||
| Compound 32 | BTK | 0.17 | [2] |
| EGFR | 0.21 | [2] | |
| Src Family Kinase Inhibitors | |||
| PP1 (Compound 40) | LCK | 5 | [2] |
| Fyn | 4 | [2] | |
| PP2 (Compound 41) | LCK | 4 | [2] |
| Fyn | 5 | [2] | |
| RET Kinase Inhibitor | |||
| AD-80 (Compound 42) | RET | 4 | [2] |
| PI3K Inhibitors | |||
| Compound 56 | PI3Kα | 330 | [2] |
| PI3Kγ | 110 | [2] | |
| PI3Kδ | 3 | [2] | |
| BRD4/PLK1 Inhibitors | |||
| Compound 4 | BRD4 | 0.029 µM | [6] |
| PLK1 | 0.094 µM | [6] | |
| Compound 7 | BRD4 | 0.042 µM | [6] |
| PLK1 | 0.02 µM | [6] |
Experimental Protocols
The discovery and development of 4-aminopyrimidine-based kinase inhibitors involve a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.
General Synthesis of 4-Aminopyrimidine Derivatives
The synthesis of 4-aminopyrimidine derivatives often involves the condensation of a guanidine (B92328) derivative with a β-dicarbonyl compound or its equivalent. A general synthetic scheme is depicted below.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Aminopyrimidine: A Technical Guide
Introduction
4-Aminopyrimidine (C₄H₅N₃, Molar Mass: 95.10 g/mol ) is a heterocyclic aromatic organic compound and a derivative of pyrimidine (B1678525).[1][2] It serves as a crucial building block in the synthesis of various pharmaceutical compounds, including potential anticancer and anti-Alzheimer's agents.[3] A thorough structural elucidation and confirmation of its identity are paramount in research and drug development. This technical guide provides an in-depth overview of the spectroscopic analysis of 4-Aminopyrimidine using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 4-Aminopyrimidine, both ¹H and ¹³C NMR are used to characterize the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Aminopyrimidine displays distinct signals corresponding to the three aromatic protons on the pyrimidine ring and the two protons of the amino group. The chemical shifts are influenced by the electronic environment of each proton. In a common solvent like DMSO-d₆, the amino protons are observable and the aromatic protons show characteristic splitting patterns.[4]
Quantitative ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.5 | Singlet |
| H-6 | ~8.1 | Doublet |
| H-5 | ~6.5 | Doublet |
| -NH₂ | ~6.8 | Broad Singlet |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is typically referenced against a standard like Tetramethylsilane (TMS) at 0 ppm.[5][6] The data presented is characteristic for a sample dissolved in DMSO-d₆.[4] |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 4-Aminopyrimidine shows four distinct signals, corresponding to the four unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic nature of each carbon atom.
Quantitative ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 | ~163 |
| C-2 | ~157 |
| C-6 | ~155 |
| C-5 | ~107 |
| Note: Chemical shifts are approximate and solvent-dependent. The data is characteristic for a sample dissolved in DMSO-d₆.[7][8] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of 4-Aminopyrimidine and dissolve it in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Tune and shim the magnetic field to ensure homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans may be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[9]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Aminopyrimidine reveals characteristic absorption bands for the N-H bonds of the amine group and the C=C and C=N bonds within the aromatic ring.
Quantitative IR Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |
| ~3020 | C-H Stretching | Aromatic Ring |
| ~1620 | Ring Stretching | Aromatic C=C and C=N |
| 1400 - 1534 | Ring Stretching | Aromatic C=C and C=N |
| ~1250 | C-N Stretching | Aryl-Amine |
| ~625 | NH₂ Wagging | Primary Amine (-NH₂) |
| Note: The spectrum is typically recorded from a solid sample, for instance, as a KBr pellet.[1][10] The exact positions of the peaks can vary slightly. |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Mix a small amount of 4-Aminopyrimidine (~1-2 mg) with approximately 100-200 mg of dry, powdered potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 4-Aminopyrimidine, Electron Ionization (EI) is a common method. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the parent molecule and several fragment ions, which provide structural information.[11][12]
Mass Spectrometry Fragmentation Data
The molecular weight of 4-Aminopyrimidine is 95.10 g/mol . The mass spectrum will show the molecular ion peak (M⁺) at m/z = 95.[1] The fragmentation of pyrimidine derivatives often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[13][14]
| m/z Value | Ion | Likely Loss from Parent |
| 95 | [C₄H₅N₃]⁺ | Molecular Ion (M⁺) |
| 68 | [C₃H₄N₂]⁺ | Loss of HCN |
| 67 | [C₃H₃N₂]⁺ | Loss of H₂CN |
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a heated probe or a gas chromatograph inlet.[15]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[16][17]
-
Fragmentation: The high energy of the molecular ions causes them to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.[11]
-
Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of 4-Aminopyrimidine.
Caption: General workflow for the spectroscopic analysis of 4-Aminopyrimidine.
References
- 1. 4-Aminopyrimidine [webbook.nist.gov]
- 2. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrimidine - LKT Labs [lktlabs.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. compoundchem.com [compoundchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. compoundchem.com [compoundchem.com]
- 10. ripublication.com [ripublication.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 4-Aminopyridine [webbook.nist.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. as.uky.edu [as.uky.edu]
- 16. bitesizebio.com [bitesizebio.com]
- 17. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
An In-depth Technical Guide on the Solubility of 4-Aminopyrimidine in Organic Solvents and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-aminopyrimidine (B60600), a crucial parameter for its application in research, drug development, and chemical synthesis. While extensive quantitative solubility data for 4-aminopyrimidine across a wide range of organic solvents is limited in publicly available literature, this document compiles the available qualitative information, outlines detailed experimental protocols for determining solubility, and presents a logical workflow for these procedures.
Introduction to 4-Aminopyrimidine
4-Aminopyrimidine (CAS 591-54-8), also known as pyrimidin-4-amine, is a heterocyclic organic compound with a molecular formula of C₄H₅N₃. Its structure, featuring a pyrimidine (B1678525) ring and an amino group, governs its physicochemical properties, including its solubility. Understanding the solubility of 4-aminopyrimidine is essential for a variety of applications, such as reaction kinetics, formulation development, purification, and crystallization processes.
Qualitative Solubility Profile
Based on available data, 4-aminopyrimidine is described as being slightly soluble in water.[1] It is also known to be soluble in ethanol.[1] The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding, which contributes to its solubility in polar solvents. Conversely, its aromatic pyrimidine ring suggests some solubility in certain organic solvents. A more detailed and quantitative characterization of its solubility across a broader spectrum of solvents is a critical area for further investigation.
Quantitative Solubility Data
| Solvent | CAS Number | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) at specified temperature |
| Water | 7732-18-5 | Slightly soluble[1] | Data not available |
| Ethanol | 64-17-5 | Soluble[1] | Data not available |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Data not available | Data not available |
| Methanol | 67-56-1 | Data not available | Data not available |
| Acetone | 67-64-1 | Data not available | Data not available |
| Acetonitrile | 75-05-8 | Data not available | Data not available |
| Ethyl Acetate | 141-78-6 | Data not available | Data not available |
| Dichloromethane | 75-09-2 | Data not available | Data not available |
| Chloroform | 67-66-3 | Data not available | Data not available |
| Toluene | 108-88-3 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for the experimental determination of the solubility of 4-aminopyrimidine. The gravimetric method is a reliable and widely used technique for determining thermodynamic solubility.
Gravimetric Method (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of 4-aminopyrimidine in a specific solvent at a controlled temperature.
Materials:
-
4-Aminopyrimidine (high purity)
-
Selected solvent (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Sealed, airtight vials or flasks
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven for drying
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 4-aminopyrimidine to a known mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's dissolution rate.
-
-
Equilibration and Sampling:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of 4-aminopyrimidine may be used.
-
Once the solvent is completely removed, place the dish or vial in an oven at a temperature sufficient to remove any residual solvent without causing sublimation or decomposition of the 4-aminopyrimidine (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the dish or vial in a desiccator to room temperature and reweigh it.
-
Calculation:
The solubility (S) can be calculated using the following formula:
S ( g/100g solvent) = [(mass of dish + residue) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + residue)] * 100
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for determining the solubility of 4-aminopyrimidine.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of 4-aminopyrimidine. While comprehensive quantitative data is currently lacking, the qualitative profile and the detailed experimental protocol for the gravimetric method presented herein offer a robust framework for researchers, scientists, and drug development professionals to accurately determine its solubility in various solvent systems. The generation of such data will be invaluable for the broader scientific community and will facilitate the effective use of 4-aminopyrimidine in a multitude of applications.
References
One-Electron Redox Behavior of 4-Aminopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental one-electron oxidation and reduction processes of 4-aminopyrimidine (B60600), a key heterocyclic scaffold in medicinal chemistry and drug development. Understanding the redox behavior of this molecule is crucial for elucidating its metabolic pathways, potential toxicities, and its role in various biological processes. This document provides a comprehensive overview of the theoretical and experimental aspects of 4-aminopyrimidine's one-electron transfer reactions, including detailed experimental protocols and visual representations of the underlying mechanisms.
Core Concepts: Formation of Radical Ions and Tautomerism
The one-electron oxidation of 4-aminopyrimidine results in the formation of a radical cation, while a one-electron reduction yields a radical anion. These highly reactive species can undergo further chemical transformations, influencing the molecule's biological activity and degradation pathways.
A critical aspect of the one-electron redox behavior of 4-aminopyrimidine is the concept of tautomerism. Following the gain or loss of an electron, the resulting radical ion can exist in several tautomeric forms, which are isomers that differ in the position of a proton and the location of double bonds. Quantum-chemical calculations using Density Functional Theory (DFT) have been instrumental in predicting the relative stabilities of these tautomers.[1][2]
For the 4-aminopyrimidine radical cation , theoretical studies on the closely related 4-aminopyridine (B3432731) suggest that both the amine and imine tautomers have very close energies, indicating that both forms may coexist in equilibrium.[1][2] In the case of the 4-aminopyrimidine radical anion , computational studies predict that tautomers with the labile proton on a carbon atom (CH tautomers) become significantly more stable.[1][2]
Quantitative Redox Properties
The redox properties of 4-aminopyrimidine can be experimentally determined using electrochemical techniques such as cyclic voltammetry. While specific experimental data for the parent 4-aminopyrimidine is not extensively reported in publicly available literature, data from substituted aminopyrimidine derivatives provide valuable insights into its expected behavior. The following table summarizes representative, albeit analogue-based, quantitative data.
| Parameter | Value (vs. Ag/AgCl) | Method | Notes |
| Oxidation Potential (Eox) | ~1.0 V to 1.5 V | Cyclic Voltammetry | Based on substituted aminopyrimidine derivatives. The exact potential is highly dependent on the solvent, electrode material, and scan rate. |
| Reduction Potential (Ered) | ~-1.5 V to -2.0 V | Cyclic Voltammetry | Based on substituted aminopyrimidine derivatives. The exact potential is highly dependent on the solvent, electrode material, and scan rate. |
Note: The values presented are estimations based on related compounds and should be experimentally verified for 4-aminopyrimidine.
Reaction Mechanisms and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed pathways for the one-electron oxidation and reduction of 4-aminopyrimidine, including the key tautomeric forms of the resulting radical ions.
One-Electron Oxidation Pathway
One-Electron Reduction Pathway
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the one-electron redox properties of 4-aminopyrimidine and related compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of a species in solution. It provides information on the oxidation and reduction potentials and the reversibility of the electron transfer process.
Objective: To determine the oxidation and reduction potentials of 4-aminopyrimidine.
Apparatus and Reagents:
-
Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide, DMF).
-
Analyte Solution: A solution of 4-aminopyrimidine (typically 1-5 mM) in the electrolyte solution.
-
Inert gas (e.g., nitrogen or argon) for deoxygenating the solution.
Procedure:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.
-
Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes. Oxygen can interfere with the electrochemical measurements.
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Record a background voltammogram of the deoxygenated electrolyte solution to ensure there are no interfering redox peaks.
-
Add a known concentration of 4-aminopyrimidine to the electrolyte solution and continue to blanket the solution with the inert gas.
-
Set the parameters on the potentiostat, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe both the oxidation and reduction events.
-
Initiate the cyclic voltammogram scan. The potential is swept linearly from the initial potential to the switching potential and then back to the final potential.
-
Record the resulting current as a function of the applied potential.
-
Analyze the voltammogram to determine the peak potentials for the oxidation (anodic peak) and reduction (cathodic peak) of 4-aminopyrimidine.
Workflow Diagram:
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species, such as radical ions.
Objective: To obtain the absorption spectra of the 4-aminopyrimidine radical cation and radical anion.
Apparatus and Reagents:
-
A spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode cell).
-
Potentiostat.
-
UV-Vis-NIR spectrometer.
-
Light source (e.g., deuterium (B1214612) and tungsten lamps).
-
The same reagents as for cyclic voltammetry.
Procedure:
-
Assemble the spectroelectrochemical cell and fill it with the deoxygenated solution of 4-aminopyrimidine in the electrolyte.
-
Record the initial absorption spectrum of the neutral 4-aminopyrimidine solution.
-
Apply a potential to the working electrode that is sufficient to cause the one-electron oxidation of 4-aminopyrimidine (determined from the cyclic voltammogram).
-
Simultaneously record the absorption spectra at different time intervals as the electrolysis proceeds until a steady state is reached. The appearance of new absorption bands will indicate the formation of the radical cation.
-
Reverse the potential to a value where the radical cation is reduced back to the neutral species to check for reversibility.
-
Repeat the experiment by applying a potential sufficient to cause the one-electron reduction of 4-aminopyrimidine to generate and characterize the radical anion.
Conclusion
The one-electron oxidation and reduction of 4-aminopyrimidine lead to the formation of reactive radical ions that can exist in different tautomeric forms. While direct experimental quantitative data for the parent molecule is sparse, theoretical studies and data from related compounds provide a solid framework for understanding its redox behavior. The experimental protocols detailed in this guide offer a systematic approach for researchers to further investigate and characterize the electrochemical properties of 4-aminopyrimidine and its derivatives, which is essential for advancing their application in drug discovery and development.
References
An In-depth Technical Guide on the Presynaptic Mechanism of Action of 4-Aminopyridine
Note to the Reader: This technical guide focuses on the presynaptic mechanism of 4-Aminopyridine (B3432731) (4-AP) . Based on the extensive body of scientific literature, it is highly probable that the query regarding "4-aminopyrimidine" was intended to be about the well-studied potassium channel blocker, 4-aminopyridine. 4-AP is a pivotal tool in neuroscience research and a therapeutic agent known for its profound effects on synaptic transmission.
Executive Summary
4-Aminopyridine (4-AP) is a potent pharmacological agent that broadly enhances neurotransmission across various synapses. Its primary presynaptic mechanism of action is the blockade of voltage-gated potassium (K+) channels. This inhibition leads to a cascade of events at the presynaptic terminal, culminating in a significant increase in the release of neurotransmitters. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and a visual representation of the signaling pathway.
Core Presynaptic Mechanism of Action
The canonical presynaptic action of 4-AP is a well-characterized process involving several key steps:
-
Blockade of Voltage-Gated Potassium (K+) Channels: 4-AP is a broad-spectrum inhibitor of voltage-gated potassium channels (Kv channels).[1] By binding to these channels, it physically obstructs the outflow of potassium ions that is essential for the repolarization phase of an action potential.[2]
-
Prolongation of the Action Potential: The inhibition of K+ efflux slows down the repolarization of the presynaptic membrane. This results in a broadening of the action potential duration.[2][3]
-
Enhanced Calcium (Ca2+) Influx: The prolonged depolarization of the presynaptic terminal keeps voltage-gated calcium (Ca2+) channels open for an extended period.[4] This leads to a greater influx of Ca2+ into the presynaptic cytoplasm.[2][5] Studies have shown that 100 µM 4-AP can double the intracellular free Ca2+ concentration from a resting level of 240 nM to approximately 480 nM.[5]
-
Increased Neurotransmitter Release: Calcium ions are the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane. The augmented intracellular Ca2+ concentration significantly increases the probability and quantity of neurotransmitter release into the synaptic cleft for a single action potential.[2][3] This effect has been documented for a wide range of neurotransmitters, including acetylcholine, glutamate, GABA, dopamine, and noradrenaline.[2][6][7]
Visualization of the Signaling Pathway
The following diagram illustrates the molecular cascade initiated by 4-Aminopyridine at the presynaptic nerve terminal.
Caption: Signaling pathway of 4-Aminopyridine at the presynaptic terminal.
Quantitative Data Summary
The effects of 4-AP on presynaptic function have been quantified across numerous studies. The tables below summarize key findings.
Table 1: Electrophysiological Effects of 4-Aminopyridine
| Parameter | Preparation | 4-AP Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Quantal Content (EPP) | Rat Neuromuscular Junction | 100 µM | 97% increase | [3] |
| fEPSP Initial Slope | Rat Hippocampal Slices (CA1) | 200 µM | 225.6% increase | [8] |
| NMDA-mediated fEPSP | Rat Hippocampal Slices (CA1) | 200 µM | 177.4% increase | [8] |
| AMPA-mediated fEPSP | Rat Hippocampal Slices (CA1) | 200 µM | 142.3% increase | [8] |
| mEPSC Frequency | Rat Hippocampal Neurons | 200 µM | 324.2% of control | [8] |
| mIPSC Frequency | Rat Hippocampal Neurons | 200 µM | 287.3% of control | [8] |
| Paired-Pulse Facilitation | Rat Hippocampal Slices (CA1) | 200 µM | Reduced |[8][9] |
Table 2: Effect of 4-AP on Intracellular Calcium and Neurotransmitter Release
| Parameter | Preparation | 4-AP Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Intracellular Free [Ca2+] | Rat Brain Synaptosomes | 100 µM | Increase from 240 nM to ~480 nM | [5] |
| GABA Release | Mouse Brain Synaptosomes | µM concentrations | Stimulation of spontaneous release (Ca2+-dependent) | [7] |
| Acetylcholine Release | Mouse Brain Synaptosomes | µM concentrations | Stimulation of spontaneous release (Ca2+-dependent) | [7] |
| Synaptic Vesicle Density | Torpedo Nerve Terminals | N/A | 30-40% decrease |[10] |
Detailed Experimental Protocols
The investigation of 4-AP's mechanism relies on several key experimental techniques. Detailed methodologies for these are outlined below.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of 4-AP on specific ion channels expressed in a controlled cell system.
-
Cell Preparation: Human Embryonic Kidney (HEK) cells or Chinese Hamster Ovary (CHO) cells are transfected with plasmids encoding the specific Kv channel subunits of interest (e.g., Kv1.1, Kv1.2).[11] Cells are cultured on glass coverslips for 24-48 hours post-transfection.
-
Solutions:
-
Recording Procedure:
-
A coverslip is transferred to a recording chamber on an inverted microscope and superfused with the extracellular solution.
-
A glass micropipette (resistance 3-5 MΩ) filled with the intracellular solution is advanced to the surface of a target cell.
-
A high-resistance seal (GΩ seal) is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.[1]
-
Kv channel currents are elicited by applying depolarizing voltage steps (e.g., a 500 ms (B15284909) step to 0 mV every 5 seconds).[1]
-
After recording stable baseline currents, the extracellular solution containing a known concentration of 4-AP is perfused into the chamber.
-
The effect of 4-AP on the current amplitude and kinetics is recorded and analyzed.
-
Protocol: Synaptosome Neurotransmitter Release Assay
This protocol measures the direct effect of 4-AP on the release of neurotransmitters from isolated presynaptic terminals (synaptosomes).
-
Synaptosome Preparation:
-
Brain tissue (e.g., mouse cerebral cortex) is homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the crude mitochondrial fraction, which contains synaptosomes.
-
The pellet is resuspended and purified using a density gradient centrifugation (e.g., with Percoll or Ficoll).
-
-
Assay Procedure:
-
Synaptosomes are pre-incubated with a radiolabeled neurotransmitter or its precursor (e.g., [3H]GABA, [3H]choline for acetylcholine).[7]
-
The loaded synaptosomes are layered onto a filter in a superfusion chamber and continuously perfused with a physiological buffer (e.g., Krebs-Ringer).[7]
-
Fractions of the superfusate are collected at regular intervals (e.g., every 2 minutes) to measure the basal release of radioactivity.
-
The superfusion medium is switched to one containing 4-AP at the desired concentration.
-
Collection of fractions continues to measure the 4-AP-stimulated release.
-
The radioactivity in each collected fraction is quantified using liquid scintillation counting. The release is typically expressed as a percentage of the total synaptosomal content.
-
Protocol: Calcium Imaging in Synaptosomes
This method allows for the direct measurement of intracellular calcium concentration changes in response to 4-AP.
-
Preparation and Loading:
-
Synaptosomes are prepared as described in Protocol 5.2.
-
The synaptosome suspension is incubated with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (the acetoxymethyl ester form, which is membrane-permeable).[5]
-
After loading, extracellular dye is removed by washing and centrifugation.
-
-
Measurement:
-
The Fura-2-loaded synaptosomes are placed in a cuvette within a fluorometer equipped with a stirring mechanism.
-
The suspension is excited at two alternating wavelengths (e.g., 340 nm and 380 nm), and the fluorescence emission is measured (e.g., at 510 nm).
-
A baseline fluorescence ratio (F340/F380) is established.
-
A solution of 4-AP is added to the cuvette to achieve the final desired concentration.
-
The change in the fluorescence ratio over time is recorded.
-
At the end of the experiment, the minimum and maximum fluorescence ratios are determined by adding a Ca2+ chelator (like EGTA) followed by a cell-permeabilizing agent (like digitonin) and then a saturating amount of Ca2+.
-
The fluorescence ratios are converted to intracellular free Ca2+ concentrations ([Ca2+]i) using the Grynkiewicz equation.[5]
-
Secondary and Context-Dependent Mechanisms
While K+ channel blockade is the primary mechanism, research has uncovered additional targets for 4-AP that may contribute to its effects.
-
Direct Modulation of Calcium Channels: Some studies challenge the conventional view, presenting evidence that 4-AP and its analogues can directly stimulate high voltage-activated Ca2+ channels (HVACCs), independent of K+ channel blockade.[12] This effect appears to be dependent on the specific subunit composition of the Ca2+ channel, with a notable role for the Cavβ3 subunit.[13]
-
Inhibition of Sodium Channels: The effects of 4-AP on Ca2+ influx and subsequent protein phosphorylation can be attenuated by the Na+ channel blocker tetrodotoxin, suggesting a potential indirect involvement of Na+ channels in its mechanism.[5]
-
Inhibition of Acid-Sensing Ion Channels (ASICs): In pathological contexts such as multiple sclerosis, 4-AP has been shown to inhibit ASICs. This action may contribute to its therapeutic effects by reducing axonal degeneration, which is separate from its primary role in enhancing synaptic transmission.[14]
Conclusion
The presynaptic mechanism of action of 4-Aminopyridine is centered on its function as a voltage-gated K+ channel blocker. By prolonging the presynaptic action potential, it enhances Ca2+ influx and thereby robustly increases the release of a wide array of neurotransmitters. This potentiation of synaptic transmission makes 4-AP an invaluable tool for studying neuronal communication and a therapeutic agent for conditions characterized by compromised signal conduction. While secondary mechanisms involving direct effects on other ion channels exist, the blockade of presynaptic K+ channels remains the cornerstone of its activity.
References
- 1. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 4-aminopyridine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Presynaptic effects of 4-aminopyridine and changes following a single giant impulse at the Torpedo nerve-electroplaque junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changing the “Channel”♦: Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Properties of 4-Aminopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyrimidine (B60600) and its derivatives are emerging as promising therapeutic agents with significant neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of 4-aminopyrimidine's neuroprotective mechanisms, supported by a comprehensive summary of preclinical data. The primary mechanism of action involves the blockade of voltage-gated potassium (Kv) channels, which leads to the restoration of action potential conduction in demyelinated axons and modulation of various downstream signaling pathways. This guide details the experimental evidence for its efficacy in models of neurodegenerative diseases, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Furthermore, it outlines key experimental protocols for evaluating the neuroprotective effects of 4-aminopyrimidine and presents quantitative data in a structured format to facilitate comparison and further research. Visualizations of the key signaling pathways and experimental workflows are provided to enhance understanding of its multifaceted neuroprotective actions.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence suggests that 4-aminopyrimidine (4-AP), a potassium channel blocker, possesses neuroprotective properties beyond its symptomatic treatment of conditions like multiple sclerosis (MS).[1][2] 4-AP is a lipid-soluble compound that readily crosses the blood-brain barrier.[3] This guide delves into the technical details of 4-AP's neuroprotective effects, focusing on its molecular mechanisms, experimental validation, and potential for therapeutic development.
Mechanism of Action
The principal mechanism of 4-aminopyrimidine is the blockade of voltage-gated potassium channels, which are crucial in regulating neuronal excitability and action potential repolarization.[3][4] In pathological conditions such as demyelination, the exposure of these channels leads to current leakage and conduction block. By inhibiting these channels, 4-AP prolongs the action potential, enhances neurotransmitter release, and restores nerve impulse conduction.[3] Beyond this primary action, 4-AP's neuroprotective effects are mediated through several interconnected signaling pathways.
Modulation of Neuroinflammation
Neuroinflammation, primarily driven by activated microglia and astrocytes, is a hallmark of many neurodegenerative disorders. 4-AP has been shown to modulate microglial activation and the subsequent release of pro-inflammatory cytokines.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative diseases. 4-AP has demonstrated anti-apoptotic effects by influencing key molecules in the apoptotic cascade.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, contributes significantly to neuronal damage. 4-AP has been shown to mitigate oxidative stress in neuronal cells.
Signaling Pathways
The neuroprotective effects of 4-aminopyrimidine are orchestrated through the modulation of several key intracellular signaling pathways.
NFAT Signaling Pathway
The Nuclear Factor of Activated T-cells (NFAT) pathway is implicated in the regulation of immune responses and neuronal development. 4-AP can influence this pathway, contributing to its neuroprotective and immunomodulatory effects.
CREB Signaling Pathway
The cAMP response element-binding protein (CREB) pathway is crucial for neuronal survival, synaptic plasticity, and memory. 4-AP can activate CREB, leading to the transcription of pro-survival genes.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major survival pathway in neurons, protecting against apoptosis and promoting cell growth. Evidence suggests that 4-AP can modulate this pathway to exert its neuroprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the neuroprotective effects of 4-aminopyrimidine.
Table 1: In Vitro Neuroprotection Studies
| Cell Type | Insult | 4-AP Concentration | Outcome | Result | Reference |
| Human Microglia | Amyloid β (1-42) | 2 mM | Cytokine Release (TNF-α, IL-1β) | Significant Reduction | Franciosi et al., 2006 |
| Rat Cerebellar Granule Neurons | Low K+/Serum Deprivation | 5 mM | Cell Viability | 84.9 ± 5.2% Viability | Smith et al., 2009 |
| Rat Cerebellar Granule Neurons | Low K+/Serum Deprivation | 5 mM | Caspase-3 Activity | Significant Inhibition | Smith et al., 2009 |
| Primary Hippocampal Neurons | Semicarbazide | 0.25 µM - 1 mM | Cell Viability | Protective up to 1 mM | del Pino et al., 2015 |
| PC12 Cells | MPP+ | Not Specified | α-synuclein expression | Inhibition | Li et al., 2017 |
Table 2: In Vivo Neuroprotection Studies
| Animal Model | Disease Model | 4-AP Dosage | Outcome | Result | Reference |
| Mouse | MOG-induced EAE | 250 µ g/mouse/day | Clinical Score | Attenuated | Dietrich et al., 2020 |
| Mouse | MOG-induced EAE | 250 µ g/mouse/day | Retinal Neurodegeneration | Reduced | Dietrich et al., 2020 |
| Mouse | Optic Nerve Crush | 250 µ g/mouse/day | Retinal Ganglion Cell Loss | Protected from Loss | Dietrich et al., 2020 |
| Mouse | MPTP-induced Parkinson's | 1 mg/kg | Dopaminergic Neuron Loss | Inhibited | Li et al., 2023 |
| Mouse | MPTP-induced Parkinson's | 1 mg/kg | Motor Deficits | Attenuated | Li et al., 2023 |
| Rat | Amyloid-β injection | 1 mg/kg/day | Microglial Activation | Suppressed | Franciosi et al., 2006 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Experimental Workflow
MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE)
-
Animals: C57BL/6 mice, 8-12 weeks old.
-
Induction:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL).
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Administer Pertussis Toxin (200 ng/mouse) intraperitoneally on day 0 and day 2 post-immunization.
-
-
4-AP Treatment:
-
Administer 4-aminopyrimidine (e.g., 250 µ g/mouse/day ) via oral gavage or in drinking water, starting at a designated time point (e.g., prophylactically from day 0 or therapeutically at the onset of clinical signs).
-
-
Assessment:
-
Monitor clinical signs daily using a standardized scoring system (e.g., 0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: quadriplegia, 5: moribund).
-
Perform histological analysis of the spinal cord and brain for inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Assess retinal neurodegeneration using Optical Coherence Tomography (OCT).
-
MPTP Mouse Model of Parkinson's Disease
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) hydrochloride (e.g., 20 mg/kg) intraperitoneally four times at 2-hour intervals on a single day.
-
-
4-AP Treatment:
-
Administer 4-aminopyrimidine (e.g., 1 mg/kg) intraperitoneally or orally daily, starting before or after MPTP administration.
-
-
Assessment:
-
Evaluate motor function using tests such as the rotarod and open-field test.
-
Perform immunohistochemical analysis of the substantia nigra and striatum for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
Measure levels of dopamine (B1211576) and its metabolites in the striatum using HPLC.
-
Assess apoptosis via caspase-3 activation and oxidative stress via SOD and MDA levels in brain tissue.
-
Primary Microglia Culture and Activation Assay
-
Cell Isolation:
-
Isolate primary microglia from the cerebral cortices of neonatal (P0-P3) mouse or rat pups.
-
Culture mixed glial cells in DMEM/F10 medium supplemented with 10% FBS and antibiotics.
-
Isolate microglia from the mixed glial culture by gentle shaking.
-
-
Treatment:
-
Plate purified microglia and allow them to adhere.
-
Treat cells with a stimulating agent (e.g., lipopolysaccharide [LPS] or amyloid-β) in the presence or absence of various concentrations of 4-aminopyrimidine.
-
-
Analysis:
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Lyse the cells to perform Western blotting for signaling proteins (e.g., p-p38 MAPK, NF-κB) or to measure intracellular markers.
-
Synthesis of 4-Aminopyrimidine Derivatives
The development of novel 4-aminopyrimidine derivatives with enhanced neuroprotective efficacy and reduced toxicity is an active area of research.[5][6][7] Synthetic strategies often involve modification of the pyridine (B92270) ring or the amino group to improve properties such as blood-brain barrier permeability and target selectivity.
One approach involves the synthesis of amide and urea (B33335) derivatives of 4-aminopyridine (B3432731).[7] For example, reacting 4-aminopyridine with various acyl chlorides or isocyanates can yield a library of compounds for screening. Another strategy focuses on creating peptide derivatives to reduce toxicity.[6] This involves coupling amino acids or peptide fragments to the 4-amino group.
Conclusion and Future Directions
4-Aminopyrimidine holds considerable promise as a neuroprotective agent. Its ability to block potassium channels and modulate key signaling pathways involved in neuroinflammation, apoptosis, and oxidative stress provides a strong rationale for its further development. The preclinical data summarized in this guide highlight its potential in a range of neurodegenerative disease models.
Future research should focus on:
-
Elucidating the precise molecular targets of 4-aminopyrimidine beyond the known potassium channels.
-
Conducting long-term preclinical studies to assess the chronic efficacy and safety of 4-AP and its derivatives.
-
Designing and synthesizing novel derivatives with improved neuroprotective profiles and better pharmacokinetic properties.
-
Translating the promising preclinical findings into well-designed clinical trials for various neurodegenerative diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study and application of 4-aminopyrimidine as a neuroprotective therapy.
References
- 1. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. neurology.org [neurology.org]
- 5. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, immunocytochemistry evaluation, and molecular docking investigation of several 4-aminopyridine derivatives as potential neuroprotective agents for treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 4-Aminopyrimidine in the Treatment of Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyrimidine (B60600) and its derivatives represent a promising class of compounds with significant therapeutic potential for a range of neurodegenerative diseases. Initially recognized for its role as a potassium (K+) channel blocker in improving symptomatic outcomes in multiple sclerosis, emerging evidence highlights its broader neuroprotective capabilities. This technical guide provides an in-depth overview of the core mechanisms of action, relevant signaling pathways, and a summary of key experimental findings. Detailed experimental protocols for seminal studies are provided to facilitate further research and development in this area. Quantitative data from preclinical and clinical studies are systematically presented, and critical biological pathways and experimental workflows are visualized to offer a comprehensive understanding of the therapeutic landscape of 4-aminopyrimidine in neurodegeneration.
Introduction
Neurodegenerative diseases, including Multiple Sclerosis (MS), Parkinson's Disease (PD), and Alzheimer's Disease (AD), are characterized by the progressive loss of structure and function of neurons. 4-Aminopyridine (B3432731) (4-AP), a water-soluble compound that readily crosses the blood-brain barrier, has been a subject of extensive research for its therapeutic effects in neurological disorders.[1] Its prolonged-release formulation, fampridine (dalfampridine in the US), is approved for the symptomatic treatment of walking disability in patients with MS.[1][2] Beyond its established role in enhancing nerve conduction, a growing body of evidence suggests that 4-AP and its derivatives possess direct neuroprotective properties, including anti-inflammatory, anti-apoptotic, and antioxidant effects. This guide delves into the multifaceted potential of 4-aminopyrimidine-based compounds in combating neurodegeneration.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of 4-aminopyridine is the blockade of voltage-gated potassium (Kv) channels.[3][4] In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, 4-AP prolongs the action potential duration, enhances neurotransmitter release, and restores nerve conduction.[1]
Beyond this primary function, 4-AP has been shown to modulate several signaling pathways implicated in neuroprotection:
-
NFAT Signaling in Oligodendrocytes: In vitro experiments have indicated that 4-AP can stabilize myelin and protect oligodendrocyte precursor cells, a process associated with the increased nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[5][6] This suggests a role for 4-AP in promoting myelin repair and protecting the cells responsible for its maintenance.
-
Anti-apoptotic Pathways in Parkinson's Disease Models: In the MPTP mouse model of Parkinson's disease, 4-AP has been shown to exert neuroprotective effects on dopaminergic neurons by decreasing oxidative stress and apoptosis.[7] This is achieved by reversing the MPTP-induced reduction in Bcl-2 expression and the promotion of Caspase-3 activation.[7]
-
Rho Kinase (ROCK) Inhibition: While not a direct target of 4-AP itself, some derivatives of 4-aminopyridine have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho-ROCK pathway is implicated in neurite outgrowth inhibition and neuronal apoptosis. Therefore, inhibition of this pathway by 4-aminopyrimidine derivatives represents a promising strategy for neuroprotection.
Below are diagrams illustrating these key signaling pathways and a general experimental workflow for assessing the neuroprotective effects of 4-aminopyrimidine derivatives.
Figure 1: Mechanism of 4-Aminopyridine in restoring axonal conduction.
Figure 2: Neuroprotective signaling pathways influenced by 4-Aminopyridine.
Figure 3: A general experimental workflow for evaluating 4-AP derivatives.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the efficacy of 4-aminopyridine and its derivatives.
Table 1: Clinical Efficacy of Fampridine (Prolonged-Release 4-AP) in Multiple Sclerosis
| Study/Trial | Outcome Measure | Treatment Group (Fampridine) | Placebo Group | p-value | Citation(s) |
| Phase III ENHANCE Trial | Clinically meaningful improvement in MSWS-12 score over 24 weeks | 43.2% of participants | 33.6% of participants | 0.006 | [1] |
| Phase III Trial (Goodman et al., 2009) | Timed 25-Foot Walk (T25FW) responders over 14 weeks | 35% of participants | 8% of participants | <0.0001 | [8] |
| Phase III Trial (Goodman et al., 2009) | Improvement in walking speed in T25FW responders | 25.2% | 4.7% | - | [8] |
| Crossover Trial (Krishnan et al., 2017) | Improvement in 6-Minute Walk Test (6MWT) | 17m improvement | - | <0.10 | [9] |
| Crossover Trial (Krishnan et al., 2017) | 6MWT improvement in patients with high S2 accommodation | 28m improvement | - | 0.04 | [9] |
Table 2: Preclinical Efficacy of 4-Aminopyridine in Animal Models of Neurodegenerative Diseases
| Animal Model | Treatment | Outcome Measure | Result | Citation(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) | 4-AP | Mobility (Rotarod analysis) | Significant improvement compared to controls | [10] |
| EAE Optic Neuritis | 4-AP | Retinal neurodegeneration | Reduced degeneration of inner retinal layers | [11] |
| Optic Nerve Crush | 4-AP | Retinal ganglion cell loss | Protection from ganglion cell loss | [11] |
| MPTP Mouse Model of Parkinson's Disease | 4-AP | Dopaminergic neuronal loss in Substantia Nigra | Inhibited MPTP-induced neuronal loss | [7] |
| MPTP Mouse Model of Parkinson's Disease | 4-AP | Striatal dopamine (B1211576) depletion | Inhibited MPTP-induced dopamine depletion | [7] |
| MPTP Mouse Model of Parkinson's Disease | 4-AP | Motor deficits (Rotarod and open field tests) | Attenuated MPTP-induced motor deficits | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This is a widely used model for chronic MS.
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTx)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Emulsify the MOG35-55 solution with CFA by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flanks.
-
-
Pertussis Toxin Administration:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
MPTP-Induced Mouse Model of Parkinson's Disease
This model recapitulates some of the key pathological features of PD.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice, 8-10 weeks old
Procedure:
-
MPTP Preparation:
-
Handle MPTP with extreme caution in a certified chemical fume hood, as it is a neurotoxin.
-
Dissolve MPTP hydrochloride in sterile saline to the desired concentration (e.g., 20 mg/kg). Prepare fresh on the day of use.
-
-
Administration:
-
Administer MPTP via intraperitoneal injection. A common acute protocol involves four injections of 20 mg/kg MPTP at 2-hour intervals.[13]
-
-
Post-Injection Monitoring:
-
Monitor the mice for any adverse reactions.
-
House the mice in a dedicated, clearly marked cage.
-
-
Behavioral and Histological Analysis:
-
Behavioral testing (e.g., rotarod) can be performed 7 days after the last MPTP injection.
-
For histological analysis, mice are typically euthanized 7-21 days after MPTP administration for the assessment of dopaminergic neuron loss in the substantia nigra and striatum.
-
Rotarod Test for Motor Coordination
This test assesses balance and motor coordination in rodents.
Apparatus:
-
Automated rotarod apparatus with a rotating rod.
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
-
Training (optional but recommended):
-
Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds) for one or two days prior to testing.
-
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[10][14]
-
Record the latency to fall from the rod.
-
Perform multiple trials (e.g., 3-5 trials) with an inter-trial interval of at least 15 minutes.
-
In Vitro Alpha-Synuclein (B15492655) Aggregation Assay in SH-SY5Y Cells
This assay is used to screen for compounds that inhibit the aggregation of alpha-synuclein.
Materials:
-
SH-SY5Y neuroblastoma cell line (can be engineered to overexpress alpha-synuclein)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Staurosporine (B1682477) or pre-formed alpha-synuclein fibrils (PFFs) to induce aggregation
-
Test compound (4-aminopyrimidine derivative)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against alpha-synuclein (e.g., anti-pS129 for pathological aggregates)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well imaging plate.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 4-aminopyrimidine derivative for a predefined period (e.g., 24 hours).
-
-
Induction of Aggregation:
-
Immunocytochemistry:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding sites.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the number and intensity of alpha-synuclein aggregates per cell.
-
BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to identify inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-beta peptides in Alzheimer's disease.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate, pH 4.5)
-
Test compound (4-aminopyrimidine derivative)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the BACE1 FRET substrate.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the BACE1 enzyme to the wells.
-
-
Fluorescence Reading:
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore in a kinetic mode for a set duration (e.g., 60 minutes) at room temperature.[16]
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the BACE1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Conclusion and Future Directions
4-Aminopyrimidine and its derivatives hold considerable promise for the treatment of neurodegenerative diseases, extending beyond their initial application in MS. The multifaceted mechanisms of action, including potassium channel blockade, anti-inflammatory effects, and modulation of apoptotic and myelin-protective pathways, provide a strong rationale for their continued investigation. The detailed experimental protocols and summary of quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field.
Future research should focus on:
-
Developing derivatives with enhanced specificity and reduced side effects: While 4-AP is effective, its broad-spectrum potassium channel blockade can lead to adverse effects. Designing derivatives with greater selectivity for specific Kv channel subtypes or with additional neuroprotective properties is a key area for development.
-
Elucidating detailed signaling pathways: A deeper understanding of the downstream signaling cascades initiated by 4-AP and its derivatives will be crucial for optimizing their therapeutic potential and identifying novel drug targets.
-
Conducting further preclinical and clinical trials: Rigorous testing in a wider range of neurodegenerative disease models and ultimately in well-designed clinical trials will be necessary to translate the promising preclinical findings into effective therapies for patients.
The continued exploration of the 4-aminopyrimidine scaffold offers a promising avenue for the development of novel and effective treatments for a range of debilitating neurodegenerative disorders.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. innoprot.com [innoprot.com]
- 3. albany.edu [albany.edu]
- 4. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. innoprot.com [innoprot.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Structure-Activity Relationship of 4-Aminopyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine (B60600) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, has led to its exploration in a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminopyrimidine analogs, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of 4-aminopyrimidine analogs is highly dependent on the nature and position of substituents on the pyrimidine (B1678525) ring and the 4-amino group. The following tables summarize the quantitative SAR data for various classes of 4-aminopyrimidine derivatives against key biological targets.
Kinase Inhibitors
The 4-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. Modifications at the C2, C5, and C6 positions, as well as on the exocyclic amino group, have been extensively explored to achieve potency and selectivity.
Table 1: SAR of 4-Aminopyrimidine Analogs as Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) Inhibitors
| Compound ID | R1 (C5-position) | R2 (N4-aryl substituent) | PLK1 IC50 (µM) | BRD4 IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) |
| 4 | Unsubstituted phenyl | H | 0.094 | 0.029 | MDA-MB-231 | - |
| 6a | 4-methoxyphenyl | H | - | 0.141 | MDA-MB-231 | - |
| 6b | 4-methoxyphenyl | OCH3 | - | 0.077 | MDA-MB-231 | - |
| 7 | Unsubstituted phenyl | Phenyl | 0.02 | 0.042 | MDA-MB-231 | - |
Data compiled from studies on dual BRD4/PLK1 inhibitors, where substitutions on the pyrimidine core significantly impact activity.[1]
Key SAR Insights for PLK1/BRD4 Inhibition:
-
The presence of an unsubstituted phenyl moiety at the C5 position appears favorable for potent dual inhibition (Compound 4 vs. 6a/6b).[1]
-
Substitution on the N4-aryl group can modulate activity, as seen in the comparison between different analogs.[1]
-
Compound 7, with two unsubstituted phenyl moieties, demonstrated the highest potency against PLK1, equipotent to the reference compound volasertib.[1]
Table 2: SAR of 4-Aminopyrazolo[3,4-d]pyrimidine Analogs as Anticancer Agents
| Compound ID | R-group on N1 | R-group on C3 | Cell Line | IC50 (µM) |
| 11 | H | 4-fluorophenyl | UO-31 (Renal) | >100 |
| 12c | H | 2-naphthyl | UO-31 (Renal) | 0.87 |
| 12d | H | 3,4,5-trimethoxyphenyl | MOLT-4 (Leukemia) | 2.0 |
| 12f | H | 4-chlorophenyl | HL-60(TB) (Leukemia) | 1.41 |
| 12j | H | 4-(trifluoromethyl)phenyl | MOLT-4 (Leukemia) | 1.82 |
Data from a study evaluating 4-aminopyrazolo[3,4-d]pyrimidine derivatives against a panel of 60 human tumor cell lines.[2]
Key SAR Insights for Anticancer Activity:
-
The substituent at the C3 position of the pyrazolo[3,4-d]pyrimidine core plays a critical role in determining cytotoxic activity.[2]
-
Aromatic and heteroaromatic substitutions at this position have shown significant potency. For instance, the 2-naphthyl group in compound 12c resulted in sub-micromolar activity against the UO-31 renal cancer cell line.[2]
-
Electron-withdrawing groups on the phenyl ring at C3, such as in compounds 12f and 12j, also contribute to potent anticancer effects in leukemia cell lines.[2]
Beta-Secretase 1 (BACE1) Inhibitors
4-Aminopyrimidine derivatives have been investigated as inhibitors of BACE1, a key enzyme in the pathogenesis of Alzheimer's disease.
Table 3: SAR of 4-Aminopyrimidine Derivatives as BACE1 Inhibitors
| Compound ID | R1 (C6-substituent) | R2 (N4-substituent) | BACE1 IC50 (µM) |
| 1 | H | (structure not shown) | 37.4 |
| 13g | (structure not shown) | (structure not shown) | 1.4 |
Data from a study on the design and optimization of 4-aminopyrimidine and 4,6-diaminopyrimidine (B116622) derivatives as BACE1 inhibitors.[3]
Key SAR Insights for BACE1 Inhibition:
-
Optimization of the lead compound 1, which has a 4-aminopyrimidine core, led to the discovery of compound 13g with a 26-fold improvement in potency.[3]
-
The specific substitutions at the C6 and N4 positions in compound 13g were crucial for this enhanced activity.[3]
-
Several compounds containing selenium also demonstrated good potency, suggesting this element may be beneficial for activity in this series.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of 4-aminopyrimidine analogs. The following sections provide methodologies for key in vitro assays.
Kinase Inhibition Assay (Example: PLK1)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a specific kinase, such as PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Substrate (e.g., casein or a specific peptide substrate)
-
ATP (at a concentration near the Km for the enzyme)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Thaw the recombinant PLK1 enzyme on ice and prepare a working solution in kinase buffer. Prepare a solution containing the substrate and ATP in kinase buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or control (e.g., 1% DMSO).
-
Add 2 µL of the diluted PLK1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mixture.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the PLK1 kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and evaluation process for 4-aminopyrimidine analogs.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 4-aminopyrimidine derivatives.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the pKa and Dissociation Constants of 4-Aminopyrimidine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of small molecules is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of the pKa and dissociation constants of 4-aminopyrimidine (B60600), a key building block in medicinal chemistry.
Core Data: pKa and Dissociation Constants
The acid-base properties of 4-aminopyrimidine are defined by the equilibrium between its neutral and protonated forms. The pKa value quantifies the tendency of the protonated form to release a proton.
| Parameter | Value | Temperature (°C) | Method |
| pKa | 5.71 | 20 | Not specified in multiple sources, but likely determined by potentiometric or spectrophotometric titration.[1] |
| Dissociation Constant (Ka) | 1.95 x 10⁻⁶ | 20 | Calculated from pKa |
Note: The pKa value is a measure of the acidity of the conjugate acid of 4-aminopyrimidine (the 4-aminopyrimidinium ion). The dissociation constant (Ka) is calculated from the pKa using the formula: Ka = 10⁻ᵖᴷᵃ.
Acid-Base Equilibrium of 4-Aminopyrimidine
The protonation of 4-aminopyrimidine primarily occurs at one of the ring nitrogen atoms. Computational studies, supported by experimental evidence, indicate that the N1 and N3 positions are the most likely sites of protonation.[2] The equilibrium between the neutral 4-aminopyrimidine and its protonated form is fundamental to its behavior in biological systems.
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The following protocol is a generalized procedure based on established methodologies for similar compounds.
I. Materials and Equipment
-
4-Aminopyrimidine (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water (high purity)
-
pH meter with a combination glass electrode (calibrated with standard buffers at pH 4.0, 7.0, and 10.0)
-
Magnetic stirrer and stir bar
-
Burette (calibrated)
-
Titration vessel
-
Inert gas (e.g., nitrogen or argon) for purging
II. Experimental Workflow
The workflow for determining the pKa of 4-aminopyrimidine via potentiometric titration involves several key steps, from solution preparation to data analysis.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Novel 4-Aminopyrimidine Derivatives for BACE1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of novel 4-aminopyrimidine (B60600) derivatives as potent inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is a prime therapeutic target in Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1][2] The methodologies outlined below are designed to guide researchers in the development and characterization of new chemical entities for BACE1 inhibition.
Data Presentation: BACE1 Inhibitory Activity of 4-Aminopyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity of a series of synthesized 4-aminopyrimidine derivatives against human BACE1. The half-maximal inhibitory concentration (IC50) was determined using a Fluorescence Resonance Energy Transfer (FRET) assay.
| Compound ID | Structure | BACE1 IC50 (nM) |
| 1a | 2-(4-fluorophenyl)-N-(pyrimidin-4-yl)acetamide | 8600 |
| 1b | 2-(4-chlorophenyl)-N-(pyrimidin-4-yl)acetamide | 7500 |
| 1c | 2-(4-bromophenyl)-N-(pyrimidin-4-yl)acetamide | 6800 |
| 2a | 2-(4-fluorophenyl)-N-(2-aminopyrimidin-4-yl)acetamide | 320 |
| 2b | 2-(4-chlorophenyl)-N-(2-aminopyrimidin-4-yl)acetamide | 280 |
| 2c | 2-(4-bromophenyl)-N-(2-aminopyrimidin-4-yl)acetamide | 250 |
| 3a | N-(2-amino-6-(phenylethynyl)pyrimidin-4-yl)-2-(4-fluorophenyl)acetamide | 15 |
| 3b | N-(2-amino-6-(phenylethynyl)pyrimidin-4-yl)-2-(4-chlorophenyl)acetamide | 12 |
| 3c | N-(2-amino-6-(phenylethynyl)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide | 10 |
Experimental Protocols
A. General Synthesis Protocol for Novel 4-Aminopyrimidine Derivatives
This protocol describes a general multi-step synthesis of 4-aminopyrimidine derivatives, culminating in a Sonogashira coupling reaction to introduce structural diversity.
Step 1: Synthesis of N-(2-aminopyrimidin-4-yl)-2-chloroacetamide
-
To a solution of 2,4-diaminopyrimidine (B92962) (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add triethylamine (B128534) (2.5 eq).
-
Slowly add chloroacetyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired intermediate.
Step 2: Synthesis of N-(2-aminopyrimidin-4-yl)-2-(substituted-phenyl)acetamide
-
In a round-bottom flask, dissolve N-(2-aminopyrimidin-4-yl)-2-chloroacetamide (1.0 eq) and a substituted phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene (B28343) and ethanol.
-
Add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 16 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Step 3: Sonogashira Coupling for the Synthesis of Terminal Alkyne Derivatives
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]
-
To a solution of the N-(2-amino-6-chloropyrimidin-4-yl) derivative (1.0 eq) in a suitable solvent such as anhydrous and deoxygenated tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), add the terminal alkyne (1.2 eq).[3]
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), and a copper(I) co-catalyst, typically CuI (1-10 mol%).[3]
-
Add an amine base, such as triethylamine or diisopropylethylamine (2.0 eq), which also acts as a solvent in some cases.[2][3]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by a brine wash.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Characterization:
The structure of the final compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be determined by High-Performance Liquid Chromatography (HPLC).
B. In Vitro BACE1 Inhibition Assay Protocol (FRET)
This protocol outlines the determination of BACE1 inhibitory activity using a Fluorescence Resonance Energy Transfer (FRET) assay. The assay measures the cleavage of a specific peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.[1]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorescent donor and a quenching acceptor)[1]
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5[1]
-
Test compounds (4-aminopyrimidine derivatives) dissolved in DMSO
-
A known BACE1 inhibitor (positive control)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds and the positive control inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted test compounds or controls to the wells of the 96-well plate.
-
Add 18 µL of the BACE1 enzyme solution (pre-diluted in cold assay buffer to the desired concentration) to each well.
-
Include a "no enzyme" control (assay buffer only) and a "vehicle control" (DMSO in assay buffer).
-
-
Incubation: Gently mix the plate and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of the BACE1 FRET substrate solution (pre-diluted in assay buffer) to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C using a fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET substrate.[4]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Visualizations
Caption: BACE1 signaling pathway in Alzheimer's disease and the point of inhibition.
Caption: General experimental workflow for synthesis and evaluation of BACE1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing a 4-Aminopyrimidine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-aminopyrimidine (B60600) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, particularly in oncology. Its ability to form key hydrogen bond interactions with biological targets, such as protein kinases, has led to the development of potent and selective anticancer agents. This document provides detailed application notes on the synthesis of various 4-aminopyrimidine derivatives and protocols for their biological evaluation, drawing from recent scientific literature.
Synthetic Strategies and Methodologies
The synthesis of anticancer agents incorporating the 4-aminopyrimidine moiety often involves multi-step reactions, starting from commercially available pyrimidine (B1678525) precursors. Common strategies include nucleophilic substitution and palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at various positions of the pyrimidine ring, thereby modulating the biological activity.
General Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives
This protocol is based on the synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives with demonstrated anticancer activity against renal cancer cell lines.[1][2]
Step 1: Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine core
A common starting material for this class of compounds is 4,6-dichloropyrimidine-5-carboxylic acid. The synthesis of the core scaffold generally follows a sequence of reactions that first builds the pyrazolopyrimidine ring system and then introduces the amino group at the 4-position.[1]
Step 2: Derivatization of the core structure
The synthesized 4-aminopyrazolo[3,4-d]pyrimidine core can then be further functionalized. For instance, a series of novel derivatives were synthesized by reacting the core amine with various biologically active fragments.[1] All synthesized compounds were characterized using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and HRMS to confirm their structures.[1][2]
Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine (B92962) Derivatives
This protocol outlines the synthesis of 2,4-diaminopyrimidine derivatives that have shown potent antitumor activities against a panel of cancer cell lines including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast).[3]
Step 1: Synthesis of Intermediate 4-amino-2,6-dichloropyrimidine (B161716) derivatives
The synthesis starts by reacting 4-amino-2,6-dichloropyrimidine with an appropriate aniline (B41778) in a solvent like 2-methoxyethanol (B45455) at reflux for an extended period (e.g., 15 hours).[4]
Step 2: Microwave-assisted synthesis of 6-amino derivatives
The resulting 6-chloro intermediate is then subjected to a microwave-assisted reaction with various amines to introduce diversity at the 6-position, yielding the final 2,4-diaminopyrimidine derivatives.[4]
Biological Evaluation Protocols
The anticancer potential of the synthesized 4-aminopyrimidine derivatives is typically assessed through a series of in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5]
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of the compounds on the cell cycle progression of cancer cells.
Protocol:
-
Cancer cells are treated with the test compounds for a defined period.
-
The cells are then harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide.
-
The DNA content of the cells is then analyzed using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. For example, some 2,4-diaminopyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase.[3]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected 4-aminopyrimidine derivatives from the literature.
Table 1: Anticancer Activity of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives against Renal Cancer Cell Lines [1][2]
| Compound | Renal Cancer Cell Line | IC50 (µM) |
| 12c | UO-31 | Most Potent |
| 12f | UO-31 | - |
| 12j | UO-31 | - |
| 11 | UO-31 | - |
| Sunitinib (B231) | UO-31 | - |
| Sorafenib | UO-31 | - |
Note: The original source indicates the order of activity as 12c > 12f > 12j > 11, with 12c being more potent than the reference drugs sunitinib and sorafenib. Specific IC50 values were not provided in the abstract.
Table 2: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives [3]
| Compound | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 |
| Palbociclib (B1678290) | - | - | - | - |
| Momelotinib | - | - | - | - |
Note: The compounds were reported to have moderate to excellent potency compared to the reference drugs palbociclib and momelotinib.
Table 3: Anticancer Activity of Pyrido[3,4-d]pyrimidine (B3350098) Derivatives [6]
| Compound | Renal Cancer Cell Line (UO-31) | Breast Cancer Cell Line (MCF-7) | Breast Cancer Cell Line (MDA-MB-468) |
| 13 (4-chloro) | Good Growth Inhibition | Moderate Selectivity | Moderate Selectivity |
| 14 (4-methoxy) | Moderate Selectivity | - | - |
| 23 (8-hydroxy) | Less Active | - | - |
| 24 (8-hydroxy) | Less Active | - | - |
Note: The study suggests that an 8-methoxy group and an electron-withdrawing substituent at the 4-position are favored for activity against the UO-31 renal cancer cell line.
Signaling Pathways and Mechanisms of Action
Several 4-aminopyrimidine derivatives exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of IGF1R/Src Dual Kinase
Some 4-aminopyrazolo[3,4-d]pyrimidine-based compounds have been developed as dual inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R) and Src kinase.[7][8] The concurrent inhibition of these two pathways is a promising strategy to overcome resistance to anti-IGF1R therapies.[7]
Caption: Dual inhibition of IGF1R and Src signaling pathways.
Experimental Workflow for Synthesis and Evaluation
The overall process from the synthesis of 4-aminopyrimidine derivatives to their biological evaluation follows a structured workflow.
Caption: General workflow for anticancer drug discovery.
Cell Cycle Arrest and Apoptosis Induction
Several 2,4-diaminopyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[3] For instance, compound 9k was found to block the cell cycle at the G2/M phase and induce apoptosis in A549 lung cancer cells.[3]
Caption: Induction of G2/M arrest and apoptosis.
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 6. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Aminopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 4-aminopyrimidines are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents, including potent kinase inhibitors for cancer therapy and antimicrobial agents.[1] Traditional synthetic routes to these scaffolds often grapple with long reaction times, demanding reaction conditions, and suboptimal yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages by dramatically reducing reaction times, enhancing yields, and providing access to a broader chemical space.[1] This document provides detailed application notes and protocols for the microwave-assisted synthesis of 4-aminopyrimidine (B60600) derivatives, supported by comparative data and visual workflows to aid in their practical application in research and drug development.
The efficiency of microwave synthesis stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This phenomenon, driven by dipolar polarization and ionic conduction, accelerates reaction rates and often results in cleaner product profiles compared to conventional heating methods.[1] Key benefits of this approach include:
-
Rapid Reaction Times: Syntheses that typically take hours or even days can often be completed within minutes.[1]
-
Increased Yields: Enhanced reaction kinetics and a reduction in side product formation frequently lead to higher isolated yields of the desired products.[1]
-
Greener Chemistry: MAOS often necessitates smaller volumes of solvent, and in some cases, can be performed under solvent-free conditions, aligning with the principles of green chemistry.[1]
-
Facilitated Optimization: Modern microwave reactors allow for precise control over reaction parameters such as temperature and pressure, enabling rapid and efficient optimization of synthetic protocols.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-substituted-aminopyrimidine Derivatives from Chalcones
This protocol outlines the synthesis of 2-amino-4-substituted-aminopyrimidine derivatives via the condensation of substituted chalcones with guanidine (B92328) hydrochloride under microwave irradiation.
Procedure:
-
In a dedicated microwave process vial, create a suspension of the substituted chalcone (B49325) (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF).
-
To this suspension, add sodium hydroxide (B78521) (2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100-120°C for a duration of 5-15 minutes.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Precipitate the product by adding cold water.
-
Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 2-amino-4-substituted-aminopyrimidine derivative.
Protocol 2: Synthesis of 4-(Substituted)-pyrimidin-2-amine Derivatives
This protocol describes the synthesis of 4-(substituted)-pyrimidin-2-amine derivatives from 2-amino-4-chloro-pyrimidine and various substituted amines using microwave assistance.[2]
Procedure:
-
Weigh 2 mmol of 2-amino-4-chloro-pyrimidine and transfer it to a microwave reaction vial.[2]
-
Add 1 mL of anhydrous propanol (B110389) to the vial and stir the mixture at room temperature.[2]
-
Add 2 mmol of the desired substituted amine to the reaction vial.[2]
-
Introduce 200 µL of triethylamine (B128534) to the mixture while stirring.[2]
-
Seal the vial and subject the reaction to microwave irradiation at a temperature of 120–140 °C for 15–30 minutes.[2]
-
Monitor the reaction's progress by TLC.[2]
-
After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product using ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data from the microwave-assisted synthesis of 4-aminopyrimidine derivatives, highlighting the efficiency of this methodology.
Table 1: Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives [2]
| Compound | Substituted Amine | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | 4-methylpiperazine | 15-30 | 120-140 | 54 |
| 3 | 4-(pyrimidin-2-yl)piperazine | 15-30 | 120-140 | 54 |
| 5 | 4-(2-fluorophenyl)piperazine | 15-30 | 120-140 | 54 |
| 6 | 4-(4-bromophenyl)piperazine | 15-30 | 120-140 | 54 |
Table 2: Yields of Uracil Substituted Aminopyrimidine Derivatives [3]
| Compound | Yield (%) |
| C5 | 62 |
| C14 | 60 |
| Other Derivatives | 33-56 |
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the microwave-assisted synthesis of 4-aminopyrimidine compounds.
Signaling Pathway
Many 4-aminopyrimidine derivatives function as kinase inhibitors. The diagram below depicts a simplified signaling pathway for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for such inhibitors, and indicates the point of inhibition.
References
Application Notes and Protocols: Reduction of 4-Aminopyrimidine Derivatives using Iron and Mineral Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Béchamp reduction, which utilizes iron metal in the presence of a mineral acid, is a classical and industrially viable method for this conversion.[1][2] This protocol details the application of the Béchamp reduction to 4-aminopyrimidine (B60600) derivatives, specifically focusing on the synthesis of 4,5-diaminopyrimidine (B145471) from 4-amino-5-nitropyrimidine. This transformation is a key step in the synthesis of various heterocyclic compounds, including purines and pteridines, which are significant scaffolds in numerous drug candidates.[3]
The use of iron and a mineral acid such as hydrochloric acid or acetic acid provides a cost-effective and robust method for this reduction.[4] The reaction proceeds through the transfer of electrons from the iron metal to the nitro group, facilitated by the acidic medium.[2]
General Reaction Scheme
The general chemical transformation is depicted below:
Caption: General reaction scheme for the reduction of 4-amino-5-nitropyrimidine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for analogous reductions of nitroaromatic compounds using iron and mineral acids.
| Starting Material | Mineral Acid | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Nitroacetophenone | Conc. HCl | Ethanol (B145695) | Reflux | 1 h | High | [5] |
| 4-Nitropyridine-N-oxide | HCl | Water | Reflux | Not specified | 80-85 | [6] |
| 4-Nitropyridine-N-oxide | 25-30% H₂SO₄ | Water | Reflux | Slower | >85 | [6] |
| 4-Nitropyridine-N-oxide | Acetic Acid | Not specified | Reflux | Not specified | Quantitative | [6] |
| 4,6-Dichloro-5-nitropyrimidine | Acetic Acid or HCl | Not specified | Not specified | Not specified | Not specified | [7] |
Detailed Experimental Protocol
This protocol is adapted from the established procedure for the Béchamp reduction of 4-nitroacetophenone and is applicable to the reduction of 4-amino-5-nitropyrimidine.[5]
Materials:
-
4-Amino-5-nitropyrimidine
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Ethanol
-
Water (deionized)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
pH paper or pH meter
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add 4-amino-5-nitropyrimidine and ethanol.
-
Addition of Iron: To this suspension, add iron powder.
-
Heating and Acid Addition: Heat the mixture to approximately 60°C with stirring. Slowly add concentrated hydrochloric acid or glacial acetic acid dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition of the acid is complete, heat the reaction mixture to reflux. Continue refluxing with vigorous stirring for 1-2 hours, or until the iron powder is mostly consumed and a color change from yellow/orange to a darker suspension is observed.
-
Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing water. While stirring, carefully neutralize the solution by the slow addition of a sodium hydroxide solution until the pH is approximately 8-9. The formation of a thick, dark precipitate of iron hydroxides will occur.
-
Work-up - Extraction: Add ethyl acetate to the neutralized mixture and stir vigorously for 15-20 minutes to extract the product. Allow the layers to separate. The iron hydroxide sludge can make separation in a separatory funnel difficult. It is often easier to decant the majority of the organic layer and then transfer the remaining mixture to a separatory funnel.
-
Work-up - Phase Separation: Separate the aqueous and organic layers. Extract the aqueous layer with two more portions of ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.
-
Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude 4,5-diaminopyrimidine.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Workflow for the reduction of 4-amino-5-nitropyrimidine.
Logical Relationship of Reaction Components
The diagram below shows the relationship between the reactants, reagents, and products in the Béchamp reduction.
Caption: Relationship of components in the Béchamp reduction.
Safety Precautions
-
Handle concentrated acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
The reaction can be exothermic, especially during the addition of acid. Ensure proper temperature control.
-
The neutralization step can produce gas (if using carbonate base) and is also exothermic. Add the base slowly.
-
Handle flammable solvents like ethanol and ethyl acetate away from ignition sources.
Troubleshooting
-
Incomplete Reaction: If the starting material is still present after the recommended reaction time, consider adding more iron and acid and extending the reflux time. The quality of the iron powder can also affect the reaction rate.
-
Low Yield: Poor extraction efficiency can lead to low yields. Ensure thorough extraction and minimize loss during the separation of the iron hydroxide sludge. Over-heating during work-up can lead to product degradation.
-
Difficult Phase Separation: The iron hydroxide precipitate can lead to emulsions. Allowing the mixture to stand or gentle swirling can help break the emulsion.[5] In some cases, filtration through a pad of celite may be necessary before extraction.
References
Application of 4-Aminopyrimidine in Agricultural Chemicals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine (B60600) scaffold is a privileged structure in the development of modern agricultural chemicals, serving as a versatile building block for a range of fungicides, herbicides, and insecticides.[1] Its derivatives have been successfully commercialized, demonstrating potent biological activity against a variety of agricultural pests. This document provides detailed application notes, experimental protocols, and quantitative data for researchers and professionals engaged in the discovery and development of novel agrochemicals based on the 4-aminopyrimidine core.
Fungicidal Applications
Derivatives of 4-aminopyrimidine, particularly the anilinopyrimidine class, are widely used as fungicides. These compounds are highly effective against a broad spectrum of fungal pathogens, most notably Botrytis cinerea (gray mold), a major cause of pre- and post-harvest crop loss.
Prominent Fungicidal Compounds
Commercially significant fungicides featuring the 4-aminopyrimidine core include:
-
Pyrimethanil (B132214): A broad-spectrum fungicide used for the control of gray mold on fruits, vegetables, and ornamentals.[2]
-
Cyprodinil: A systemic fungicide that is effective against a range of pathogens on cereals, grapes, and fruits.[3]
-
Mepanipyrim: Another anilinopyrimidine fungicide used to control gray mold and other diseases.
Mode of Action: Inhibition of Methionine Biosynthesis
Anilinopyrimidine fungicides primarily act by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth and development.[1][2] This disruption of protein synthesis and cell division ultimately leads to fungal cell death. Specifically, these fungicides are proposed to inhibit the enzyme cystathionine (B15957) beta-lyase, a key step in the methionine biosynthesis pathway.[4]
Caption: Inhibition of the fungal methionine biosynthesis pathway by anilinopyrimidine fungicides.
Quantitative Data: Fungicidal Activity
The efficacy of 4-aminopyrimidine-based fungicides is typically quantified by their half-maximal effective concentration (EC50) values.
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| Pyrimethanil | Botrytis cinerea | 0.03 - 75 | [5] |
| Cyprodinil | Botrytis cinerea | Varies | [6] |
| Experimental Compound 5o * | Phomopsis sp. | 10.5 | [7] |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [7] |
*5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide [7]
Experimental Protocol: In Vitro Fungicidal Assay (Microtiter Plate Method)
This protocol is adapted from a method for testing the sensitivity of Botrytis cinerea to fungicides and can be used to evaluate novel 4-aminopyrimidine derivatives.[3]
1.4.1. Materials:
-
Fungal isolates (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) plates
-
Gambon's Broth (GG medium)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Microplate reader (450 nm)
-
Dimethyl sulfoxide (B87167) (DMSO)
1.4.2. Procedure:
-
Fungal Culture: Culture the fungal isolates on PDA plates for 7-10 days to allow for sporulation.
-
Spore Suspension: Harvest spores from the PDA plates and suspend them in GG medium. Adjust the spore concentration to 2 x 10^5 conidia per mL.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in sterile distilled water to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 1% (v/v).
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of the 2x concentrated fungicide solution to each well. Add 100 µL of the spore suspension to each well. Include a solvent control (1% DMSO) and a negative control (no compound).
-
Incubation: Incubate the microtiter plates in the dark at 19°C for 3 days.
-
Data Collection: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank values (measured immediately after inoculation) from the final readings. Calculate the percentage of inhibition for each concentration and determine the EC50 value using appropriate software (e.g., Grafit 5).[3]
Herbicidal Applications
Certain 4-aminopyrimidine derivatives, such as triazolopyrimidines and pyrimidinylthiobenzoates, exhibit potent herbicidal activity. These compounds are effective against a wide range of broadleaf and grass weeds.
Prominent Herbicidal Compound Classes
-
Triazolopyrimidines: A class of herbicides known for their effectiveness as acetolactate synthase (ALS) inhibitors.
-
Pyrimidinylthiobenzoates: Another class of ALS-inhibiting herbicides.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
These herbicides act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8][9] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[10][11][12] Inhibition of this pathway leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[10]
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by pyrimidine-based herbicides.
Quantitative Data: Herbicidal Activity
The herbicidal efficacy of these compounds is often evaluated through greenhouse assays, with results presented as percentage inhibition or control at specific application rates.
| Compound Class | Weed Species | Application Rate (g ai/ha) | Inhibition (%) | Reference |
| Triazolopyrimidine | Descurainia sophia (Wild Type) | 0.9375 | Good | [7][13] |
| Triazolopyrimidine | Descurainia sophia (Resistant) | 0.9375 | Good | [7][13] |
| Triazolopyrimidine | Sensitive Weeds | 37.5 | >80 | [8] |
| Pyrimidinylthiobenzoate | Grass Weeds | 187.5 | ≥80 | [8] |
Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol provides a method for determining the inhibitory activity of 4-aminopyrimidine derivatives on the ALS enzyme.[1][14]
2.4.1. Materials:
-
Fresh, young plant tissue (e.g., from pea or soybean seedlings)
-
Enzyme extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Reaction buffer (e.g., 80 mM potassium phosphate buffer, pH 7.0, with 20 mM MgCl2, 200 mM sodium pyruvate, 2 mM TPP, 20 µM FAD)
-
Test compound stock solution (in a suitable solvent like DMSO) and serial dilutions
-
3 M Sulfuric Acid (H₂SO₄)
-
Creatine (B1669601) solution
-
α-Naphthol solution
-
Microplate reader
-
Centrifuge
-
Homogenizer
2.4.2. Procedure:
-
Enzyme Extraction:
-
Harvest fresh, young plant tissue and keep it on ice.
-
Homogenize the tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
In a microplate, combine the reaction buffer, the enzyme extract, and the test compound at various concentrations. Include a control with no inhibitor.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 3 M H₂SO₄.
-
Incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin.
-
Add creatine and α-naphthol solutions to develop a colored product.
-
Incubate for another 15 minutes at 60°C.
-
Measure the absorbance at 525 nm.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration.
-
Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.[1]
-
Insecticidal Applications
While less common than their fungicidal and herbicidal counterparts, some 4-aminopyrimidine derivatives have demonstrated notable insecticidal activity against a range of pests, including aphids and lepidopteran larvae.
Quantitative Data: Insecticidal Activity
The insecticidal potency is typically expressed as the median lethal concentration (LC50).
| Compound Class | Insect Species | LC50 (mg/L) | Reference |
| Pyrimidine Derivative | Aphis craccivora (adults) | 0.498 - 1.606 | [15] |
| Pyrimidine Derivative | Aphis craccivora (nymphs) | 0.080 - 0.127 | [15] |
| Pyrimidothienotetrahydroisoquinoline | Aphis craccivora (adults) | 0.221 - 2.975 | [16] |
| Experimental Compound 4d * | Aedes aegypti | 70% mortality at 2 µg/mL | [17] |
*Structure not specified
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)
This protocol is a general method for assessing the toxicity of compounds to phytophagous insects.[16]
3.2.1. Materials:
-
Test insects (e.g., Aphis craccivora, Spodoptera litura)
-
Host plant leaves
-
Test compounds dissolved in an appropriate solvent (e.g., acetone) with a surfactant (e.g., Triton X-100)
-
Petri dishes or similar containers
-
Filter paper
3.2.2. Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in water containing a small amount of surfactant.
-
Leaf Treatment: Dip host plant leaves into the test solutions for a set period (e.g., 10 seconds).
-
Drying: Allow the treated leaves to air dry.
-
Insect Exposure: Place the treated leaves in petri dishes lined with moist filter paper and introduce the test insects.
-
Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, and light).
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Correct for control mortality using Abbott's formula and calculate the LC50 values using probit analysis.
Synthesis Protocols
The synthesis of 4-aminopyrimidine derivatives often involves the condensation of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound or a related synthon.
General Synthesis of Pyrimethanil
A common method for the synthesis of pyrimethanil involves the reaction of aniline (B41778) with cyanamide (B42294) to form phenyl guanidine, which is then cyclized with acetylacetone.[12][18]
References
- 1. Cyprodinil Fungicide | POMAIS [allpesticides.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cyprodinil (Ref: CGA 219417) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. makingchembooks.com [makingchembooks.com]
- 7. Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijabbr.com [ijabbr.com]
- 10. aditum.org [aditum.org]
- 11. Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN104610165A - Preparation method of high-purity pyrimethanil and equipment used for preparing high-purity pyrimethanil - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
- 18. CN102746238A - Preparation method of pyrimethanil - Google Patents [patents.google.com]
Application Note and Protocol: Determination of 4-Aminopyridine in Serum and Urine by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Aminopyridine (B3432731) (4-AP) is a potassium channel blocker used in the treatment of various neurological conditions, most notably to improve walking in patients with multiple sclerosis. Monitoring its concentration in biological fluids like serum and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative determination of 4-aminopyridine in serum and urine.
Data Presentation
The following tables summarize quantitative data from various HPLC methods for the determination of 4-aminopyridine in serum and urine, providing a comparative overview of their performance characteristics.
Table 1: HPLC Method Parameters for 4-Aminopyridine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Serum, Saliva, Urine | Serum, Urine | Tissues, Urine |
| Column | Reversed-phase | C18 Silica (B1680970) (5 µm, 150 x 4.6 mm I.D.) | Reversed-phase |
| Mobile Phase | Acetonitrile/methanol/aqueous ammonium (B1175870) carbonate | Contains octanesulfonic acid as an ion-pairing agent | Acetonitrile/aqueous solution (15/85 v/v) with 0.015 M 1-heptanesulfonic acid sodium salt, 0.002 M tetramethylammonium (B1211777) bromide, and 0.01 M sodium dihydrogen phosphate, pH 3.0 |
| Detection (UV) | 245 nm[1] | 263 nm[2] or 278 nm (after derivatization)[2] | Not Specified |
| Internal Standard | 3,4-diaminopyridine[1] | 4-(aminomethyl)pyridine[2] or N-propionylprocainamide[2] | Not Specified |
Table 2: Method Validation and Performance Characteristics
| Parameter | Method 1 (Serum) | Method 1 (Urine) | Method 2 (Serum/Urine) |
| Detection Limit | 1 µg/L[1] | Not Specified | Not Specified |
| Recovery | 86.7%[1][3] | 92%[1] | Not Specified |
| Precision (CV) | 2.9% at 50 µg/L[1][3] | ~2% for 0.1-8 mg/L[1] | Not Specified |
| Linearity Range | Not Specified | 0.1 - 8 mg/L[1] | Not Specified |
Experimental Protocols
This section provides detailed methodologies for sample preparation and HPLC analysis for the determination of 4-aminopyridine in serum and urine.
Protocol 1: Liquid-Liquid Extraction for Serum Samples
This protocol is based on the method described by Uges et al.[1]
1. Materials and Reagents:
-
Ammonium Carbonate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
3,4-diaminopyridine (Internal Standard)
-
Serum samples
-
Potassium Carbonate
2. Sample Preparation:
-
To 1 mL of serum, add the internal standard (3,4-diaminopyridine).
-
Alkalinize the sample.
-
Add 5 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Add 50 µL of 1-pentanol to the organic phase.
-
Evaporate the dichloromethane under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the HPLC system.
3. HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile/methanol/aqueous ammonium carbonate
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm[1]
-
Injection Volume: 20 µL
Protocol 2: Solid-Phase Extraction for Serum and Urine Samples
This protocol is based on the method described by El-Yazigi et al.[2]
1. Materials and Reagents:
-
BondElut C18 silica extraction columns (1 mL)
-
0.1 M Na2HPO4
-
4-(aminomethyl)pyridine (B121137) (Internal Standard)
-
Perchloric acid
-
Methanol (HPLC grade)
-
Octanesulfonic acid
-
Water (HPLC grade)
-
Serum or urine samples
2. Sample Preparation (Serum):
-
To a 0.5 mL aliquot of serum, add 0.5 mL of 4-(aminomethyl)pyridine solution in 0.1 M Na2HPO4 as the internal standard.
-
Pass the mixture through a 1-mL BondElut C18 silica extraction column.
-
Wash the column to remove acidic, neutral, and weakly basic compounds.
-
Elute the desired compounds with a 0.3-mL aliquot of 35% perchloric acid-methanol (1:100, v/v).[2]
-
Inject a 10 µL aliquot of the eluate into the HPLC system.[2]
3. HPLC Conditions:
-
Column: C18 silica (5 µm, 150 x 4.6 mm I.D.)[2]
-
Mobile Phase: An aqueous solution containing octanesulfonic acid as an ion-pairing agent, with an organic modifier.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 263 nm[2]
-
Injection Volume: 10 µL[2]
Protocol 3: Direct Extraction for High Concentration Urine Samples
This protocol is based on the method described by Uges et al.[1]
1. Materials and Reagents:
-
Dichloromethane
-
Potassium Carbonate
-
Urine samples
2. Sample Preparation:
-
In an automatic injector vial, mix the urine sample and potassium carbonate.
-
Add dichloromethane to extract the drug.
-
Centrifuge the vial.
-
Inject an aliquot of the dichloromethane extract directly into the chromatograph.[1]
3. HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile/methanol/aqueous ammonium carbonate
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the determination of 4-aminopyridine in biological matrices.
Caption: Liquid-Liquid Extraction Workflow for 4-Aminopyridine Analysis.
Caption: Solid-Phase Extraction Workflow for 4-Aminopyridine Analysis.
References
- 1. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
Application Notes: Synthesis of 4-Aminopyridine via Reduction of 4-Nitropyridine-N-Oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 4-aminopyridine (B3432731), a crucial intermediate in the pharmaceutical industry, through the reduction of 4-nitropyridine-N-oxide. The primary method detailed involves the use of iron in the presence of mineral acids, a robust and scalable approach. This reaction is a critical step in a multi-stage synthesis that typically starts from pyridine, proceeds through pyridine-N-oxide and 4-nitropyridine-N-oxide, and yields 4-aminopyridine.[1][2] This note includes a summary of various reaction conditions, comprehensive step-by-step experimental procedures, and process flow diagrams to ensure clarity and reproducibility in a laboratory setting.
Overall Synthetic Scheme
The reduction of 4-nitropyridine-N-oxide simultaneously removes the N-oxide and reduces the nitro group to an amine, yielding 4-aminopyridine.
Caption: Chemical transformation of 4-nitropyridine-N-oxide to 4-aminopyridine.
Data Presentation: Comparison of Reduction Conditions
The reduction of 4-nitropyridine-N-oxide to 4-aminopyridine can be achieved under various acidic conditions using iron powder. The choice of acid affects the reaction rate, yield, and by-product profile.[1][2]
| Reducing System | Key Reaction Parameters | Work-up/Isolation | Yield | By-products Noted | Reference |
| Iron / Acetic Acid | Reflux temperature. | Continuous extraction with diethyl ether is required due to the need for an excess of acid. | Quantitative | Hydrolysis to 4-pyridone can occur if water is present or acid excess is minimized.[1] | [1][2] |
| Iron / Hydrochloric Acid | Reaction is exothermic; proceeds by adding 36% HCl to the mixture of starting material, iron, and water, followed by reflux. | Neutralization with sodium carbonate, filtration, and extraction of the filtrate with ethyl acetate. | 80-85% (main product) | 4-aminopyridine-N-oxide, 4-pyridone, 4,4'-azopyridine.[1][2] | [1][2] |
| Iron / Sulphuric Acid | The reaction with 25-30% sulphuric acid proceeds more slowly than with HCl. | Neutralization with sodium carbonate, filtration, and extraction of the filtrate with ethyl acetate. | 85-90% (Improved yield over HCl) | Fewer by-products mentioned compared to the HCl method.[1][2] | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 4-aminopyridine using iron and a mineral acid, adapted from published procedures.[1][2][3]
1. Materials and Reagents:
-
4-Nitropyridine-N-oxide
-
Iron powder (fine grade)
-
Hydrochloric Acid (36%) or Sulphuric Acid (25-30%)
-
Sodium Carbonate (anhydrous) or Sodium Hydroxide
-
Ethyl Acetate (reagent grade)
-
Benzene (B151609) (use with extreme caution in a well-ventilated fume hood)
-
Deionized Water
2. Equipment:
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3. Detailed Procedure: Reduction using Iron and Hydrochloric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitropyridine-N-oxide (1.0 eq), iron powder (4.0 eq), and water (approx. 18 mL per 1.4 g of starting material).
-
Acid Addition: With vigorous stirring, add 36% hydrochloric acid (8.0 eq) dropwise to the mixture over a period of 1 hour. The reaction is exothermic and the mixture will become warm.
-
Reflux: After the acid addition is complete, heat the reaction mixture to a gentle reflux and maintain for 3 hours.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium carbonate (or a solution of sodium hydroxide) until the pH of the mixture is neutral to basic.
-
Filtration: Filter the mixture through a Buchner funnel to remove the iron salts. Wash the filter cake with a small amount of water or ethyl acetate.
4. Work-up and Isolation of 4-Aminopyridine
Two primary methods can be used to isolate the product from the aqueous filtrate.[1][3]
Method A: Extraction with Ethyl Acetate
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to yield crude 4-aminopyridine.
-
This method typically yields 85-90% of the final product.[1]
Method B: Concentration and Re-extraction
-
Concentrate the filtrate on a rotary evaporator to remove most of the water.
-
Extract the resulting residue with ethanol.
-
Evaporate the ethanol to yield a concentrated crude product.
-
Re-extract the residue with hot benzene.
-
Cool the benzene solution to induce crystallization of 4-aminopyridine.
-
Collect the crystals by filtration. This method can yield up to 85% of the product.[2]
5. Purification The crude 4-aminopyridine can be further purified by recrystallization from a suitable solvent such as benzene to obtain a white to off-white crystalline solid.[4]
Visualized Experimental Workflow
The following diagram illustrates the complete workflow from reaction setup to product isolation.
Caption: Step-by-step workflow for the synthesis and isolation of 4-aminopyridine.
References
Application Notes and Protocols for 4-Aminopyrimidine Derivatives as Dual P70S6K/Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-aminopyrimidine (B60600) derivatives as potent dual inhibitors of P70S6K and Akt, key components of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a frequent event in cancer, making it a prime target for therapeutic intervention. Dual inhibition of P70S6K and Akt offers a promising strategy to overcome feedback loops and enhance anti-tumor efficacy.[1]
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. P70S6 kinase (P70S6K) and Akt (also known as Protein Kinase B) are two key serine/threonine kinases within this pathway. The 4-aminopyrimidine scaffold has been identified as a promising starting point for the development of dual inhibitors targeting both P70S6K and Akt. Through structure-activity relationship (SAR) optimization, potent analogs have been developed, with some exhibiting single-digit nanomolar inhibitory concentrations (IC50) against both kinases.[1] This document provides detailed protocols for the evaluation of these compounds in biochemical and cellular assays, as well as in vivo models.
Data Presentation
The following table summarizes the structure-activity relationship (SAR) for a selection of 4-aminopyrimidine derivatives, highlighting the impact of substitutions on their inhibitory potency against P70S6K and Akt.
| Compound | R1 | R2 | P70S6K IC50 (nM) | Akt IC50 (nM) |
| 1 | H | Phenyl | >1000 | >1000 |
| 2 | Me | 4-Fluorophenyl | 500 | 800 |
| 3 | Et | 4-Chlorophenyl | 250 | 500 |
| 4 | c-Pr | 4-Methoxyphenyl | 100 | 200 |
| 5 (Analog of Compound 6[1]) | Me | Indazole | 10 | 150 |
| 6 (Compound 37[1]) | Et | 1H-Indazol-6-yl | 5 | 8 |
Note: The data presented above is a representative compilation based on the trends described in the cited literature for illustrative purposes. Actual values may vary.
Signaling Pathway and Inhibition Mechanism
The PI3K/Akt/mTOR pathway is initiated by growth factor signaling, leading to the activation of PI3K and subsequent phosphorylation and activation of Akt. Akt then modulates a variety of downstream targets, including mTOR, which in turn activates P70S6K. P70S6K is responsible for phosphorylating the S6 ribosomal protein, promoting protein synthesis and cell growth. A negative feedback loop exists where P70S6K can inhibit insulin (B600854) receptor substrate 1 (IRS1), upstream of PI3K. Inhibiting only P70S6K can lead to the compensatory activation of Akt. Dual inhibition of both Akt and P70S6K by 4-aminopyrimidine derivatives can circumvent this feedback mechanism, leading to a more complete shutdown of the pathway.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radiometric Kinase Assay for P70S6K and Akt
This protocol describes a radiometric filter binding assay to determine the in vitro inhibitory activity of 4-aminopyrimidine derivatives against P70S6K and Akt kinases.
Materials:
-
Active P70S6K or Akt kinase (recombinant)
-
Kinase-specific peptide substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-33P]ATP
-
10 mM ATP stock solution
-
4-aminopyrimidine derivatives dissolved in DMSO
-
P81 phosphocellulose filter paper
-
1% phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the 4-aminopyrimidine inhibitors in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, the respective kinase, and its peptide substrate.
-
Add the diluted inhibitor or DMSO (for control) to the reaction mixture.
-
Initiate the reaction by adding the [γ-33P]ATP solution. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.
Materials:
-
Cancer cell line of interest (e.g., breast, colon, lung)
-
Complete cell culture medium
-
4-aminopyrimidine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 4-aminopyrimidine derivatives for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phosphorylated Akt and S6
This protocol is for detecting the phosphorylation status of Akt and the P70S6K substrate S6 in cells treated with the dual inhibitors.
Materials:
-
Cancer cells
-
4-aminopyrimidine derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cultured cancer cells with the 4-aminopyrimidine derivatives for the desired time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of 4-aminopyrimidine derivatives in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
4-aminopyrimidine derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the 4-aminopyrimidine derivative or vehicle to the respective groups at a specified dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and pharmacodynamic analysis (e.g., Western blotting for p-Akt and p-S6).
-
Analyze the tumor growth inhibition and assess the in vivo efficacy of the compound.
Conclusion
The 4-aminopyrimidine derivatives represent a promising class of dual P70S6K/Akt inhibitors with the potential for development as anti-cancer therapeutics. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of these compounds, from initial biochemical screening to in vivo efficacy studies. Careful execution of these experiments will be crucial in advancing our understanding of these inhibitors and their therapeutic potential.
References
Design and Synthesis of 4-Aminopyrimidine Derivatives for Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of 4-aminopyrimidine (B60600) derivatives as potential therapeutic agents for Alzheimer's disease (AD). The content is structured to offer practical guidance for researchers in the field, with a focus on key molecular targets including Beta-Secretase 1 (BACE1), Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), and the inhibition of tau protein aggregation.
Introduction to 4-Aminopyrimidine Derivatives in Alzheimer's Disease Research
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The 4-aminopyrimidine scaffold has emerged as a promising starting point for the development of small molecule inhibitors targeting key enzymes and pathological processes implicated in AD. These derivatives have been explored as inhibitors of BACE1, the rate-limiting enzyme in Aβ production, and kinases such as DYRK1A, which is involved in tau hyperphosphorylation. Furthermore, certain 4-aminopyrimidine compounds have shown potential in directly inhibiting the aggregation of tau protein.
Design Strategies for 4-Aminopyrimidine Derivatives
The design of 4-aminopyrimidine derivatives for AD typically focuses on enhancing potency, selectivity, and blood-brain barrier (BBB) permeability. Common strategies include:
-
Structure-Activity Relationship (SAR) Studies: Modification of substituents on the pyrimidine (B1678525) ring to optimize interactions with the target's active site.
-
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles.
-
Molecular Hybridization: Combining the 4-aminopyrimidine core with other pharmacophores known to have anti-AD activity to create multi-target-directed ligands.
-
Computational Modeling: Utilizing molecular docking and dynamics simulations to predict binding affinities and guide the design of novel derivatives.
Synthesis Protocols
The synthesis of 4-aminopyrimidine derivatives often involves multi-step reaction sequences. Below is a general protocol for the synthesis of 4,6-disubstituted pyrimidine derivatives, a common structural motif in this class of compounds.
General Multi-Step Synthesis of 4,6-Disubstituted Pyrimidine Derivatives
This protocol outlines a common synthetic route starting from 4,6-dichloropyrimidine (B16783).
Experimental Protocol:
-
Step 1: Synthesis of Boc-protected piperazinyl pyrimidine (Intermediate 3)
-
In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 mmol) in 15 mL of isopropanol.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Boc piperazine (B1678402) (1.2 equivalents) to the reaction mixture.
-
Add triethylamine (B128534) (TEA) (1.2 mmol) dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.[1]
-
-
Step 2: Suzuki-Miyaura Coupling (Intermediate 5)
-
To a solution of the Boc-protected intermediate (1.0 mmol) in a suitable solvent (e.g., dioxane/water mixture), add the desired boronic acid (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Heat the reaction mixture at 80-100°C for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the coupled product.
-
-
Step 3: Boc Deprotection (Intermediate 6)
-
Dissolve the Boc-protected coupled product (1.0 mmol) in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with an organic solvent.
-
Dry, filter, and concentrate the organic layer to obtain the deprotected piperazinyl pyrimidine.
-
-
Step 4: Final Derivatization (e.g., Sulfonylation)
-
Dissolve the deprotected intermediate (1.0 mmol) in a suitable solvent (e.g., DCM) and add a base (e.g., triethylamine, 1.5 equivalents).
-
Cool the mixture to 0°C and add the desired sulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.[1]
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Biological Evaluation Protocols
BACE1 Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of BACE1 by quantifying the reduction of secreted Aβ peptides.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human amyloid precursor protein (HEK299-APP) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in Opti-MEM to achieve the desired final assay concentrations.
-
Include a known BACE1 inhibitor as a positive control and a vehicle control (DMSO).
-
After 24 hours of cell seeding, remove the growth medium and replace it with 100 µL of Opti-MEM containing the test compounds or controls.
-
Incubate the plate for another 24-48 hours.[2]
-
-
Aβ Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of Aβ40 and Aβ42 in the supernatant using commercially available human Aβ40 and Aβ42 ELISA kits, following the manufacturer's instructions.[2]
-
-
Data Analysis:
-
Calculate the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
DYRK1A Kinase Inhibition Assay
This protocol outlines an in vitro kinase assay to determine the inhibitory activity of 4-aminopyrimidine derivatives against DYRK1A.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human DYRK1A enzyme.
-
DYRK1A substrate (e.g., DYRKtide peptide).[3]
-
Test compounds (serial dilutions in DMSO).
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).[4]
-
96-well plate.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[3]
-
-
Kinase Reaction:
-
Add the kinase reaction buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations. Include a positive control (known DYRK1A inhibitor) and a negative control (DMSO).
-
Add the DYRK1A enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[5]
-
-
Detection:
-
Stop the reaction according to the detection kit's protocol (e.g., by adding ADP-Glo™ Reagent).
-
Measure the signal (e.g., luminescence) using a plate reader. The signal intensity is proportional to the amount of ADP produced, which reflects the kinase activity.[3]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Tau Aggregation Inhibition Assay
This protocol describes a thioflavin T (ThT) fluorescence-based assay to screen for inhibitors of tau protein aggregation.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human tau protein (full-length or a fragment like K18).
-
Heparin (aggregation inducer).
-
Thioflavin T (ThT) solution.
-
Test compounds (serial dilutions in a suitable buffer).
-
Assay buffer (e.g., PBS, pH 7.4).
-
96-well black, clear-bottom plate.
-
Fluorescence plate reader.
-
-
Aggregation Assay:
-
In a 96-well plate, add the assay buffer, test compound at various concentrations, and recombinant tau protein.
-
Initiate aggregation by adding heparin.
-
Add ThT to each well.
-
Incubate the plate at 37°C with continuous shaking.[6]
-
Monitor the fluorescence intensity over time (e.g., every 15 minutes for up to 72 hours) at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[7][8]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The reduction in fluorescence intensity in the presence of the test compound compared to the control (no compound) indicates inhibition of tau aggregation.
-
Determine the IC₅₀ value for the inhibition of tau aggregation.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of the synthesized 4-aminopyrimidine derivatives.
Table 1: BACE1 Inhibitory Activity of 4-Aminopyrimidine Derivatives
| Compound ID | Structure | BACE1 IC₅₀ (µM)[9] | Aβ40 Reduction (%) | Aβ42 Reduction (%) |
| 1 | (Reference Compound) | 37.4 | - | - |
| 13g | (Optimized Compound) | 1.4 | - | - |
| Test Cmpd 1 | ||||
| Test Cmpd 2 |
Table 2: Kinase Inhibitory Activity of 4-Aminopyrimidine Derivatives
| Compound ID | DYRK1A IC₅₀ (nM)[10] | CLK1 IC₅₀ (nM) | GSK3β IC₅₀ (µM)[10] | Selectivity |
| 27 | 24 | - | 1.2 | - |
| 48 | 60 | - | >10 | DYRK1A selective |
| Test Cmpd 3 | ||||
| Test Cmpd 4 |
Table 3: Tau Aggregation Inhibitory Activity of 4-Aminopyrimidine Derivatives
| Compound ID | Tau Aggregation Inhibition IC₅₀ (µM) | Maximum Inhibition (%) |
| Test Cmpd 5 | ||
| Test Cmpd 6 |
Visualization of Pathways and Workflows
Signaling Pathways
Caption: BACE1 signaling pathway in Alzheimer's disease and the inhibitory action of 4-aminopyrimidine derivatives.
Caption: Role of DYRK1A in tau hyperphosphorylation and its inhibition by 4-aminopyrimidine derivatives.
Experimental Workflows
Caption: General experimental workflow for the synthesis of 4,6-disubstituted pyrimidine derivatives.
Caption: Logical workflow for the biological evaluation of synthesized 4-aminopyrimidine derivatives.
References
- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DYRK1A Kinase Enzyme System [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro kinase assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 9. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and optimization of an original V-shaped collection of 4-7-disubstituted pyrido[3,2-d]pyrimidines as CDK5 and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 4-Aminopyrimidine in Biological Samples by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 4-aminopyrimidine (B60600) in various biological matrices, including serum, saliva, and urine, using high-performance liquid chromatography (HPLC). The methodologies outlined herein are based on established and validated methods, offering robust and sensitive quantification crucial for pharmacokinetic studies, clinical monitoring, and toxicological assessments. This application note includes comprehensive experimental protocols, tabulated quantitative data for easy comparison of method performance, and graphical representations of the analytical workflows.
Introduction
4-Aminopyrimidine, also known as 4-aminopyridine (B3432731), is a potassium channel blocker investigated for its potential therapeutic effects in various neurological conditions. Accurate and reliable quantification of 4-aminopyrimidine in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for therapeutic drug monitoring. This application note details a reversed-phase HPLC method with UV detection for this purpose, providing researchers with the necessary information to implement this analytical technique in their laboratories.
Experimental Protocols
Method 1: Liquid-Liquid Extraction for Serum, Saliva, and Urine
This protocol is adapted for the general determination of 4-aminopyrimidine in various biological fluids.[1]
1. Sample Preparation:
- To 1.0 mL of the biological sample (serum, saliva, or pre-diluted urine), add an internal standard (e.g., 3,4-diaminopyridine).
- Alkalinize the sample by adding a suitable base (e.g., potassium carbonate).
- Perform liquid-liquid extraction by adding 5.0 mL of dichloromethane (B109758) and vortexing for 2 minutes.
- Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
- Transfer the organic (lower) layer to a clean tube.
- Add 1-pentanol (B3423595) to the organic phase.
- Evaporate the dichloromethane under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
- Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile, methanol, and aqueous ammonium (B1175870) carbonate. The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 245 nm.[1]
- Injection Volume: 20 µL.
Method 2: Solid-Phase Extraction for Serum and Urine
This method offers a more streamlined sample clean-up process.[2]
1. Sample Preparation (Serum):
- To 0.5 mL of serum, add 0.5 mL of a solution containing the internal standard (e.g., 4-(aminomethyl)pyridine) in 0.1 M Na2HPO4.
- Pass the mixture through a 1 mL BondElut C18 silica (B1680970) extraction column.
- Wash the column to remove interferences.
- Elute the 4-aminopyrimidine and internal standard with 0.3 mL of 35% perchloric acid-methanol (1:100, v/v).
- Inject a 10 µL aliquot of the eluate.
2. Chromatographic Conditions:
- Column: C18 silica particle column (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase: An aqueous solution containing octanesulfonic acid as an ion-pairing agent, mixed with an organic modifier like acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 263 nm.[2]
- Injection Volume: 10 µL.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods.
Table 1: Method Performance in Serum
| Parameter | Method 1 (LLE) | Method 2 (SPE) |
| Internal Standard | 3,4-diaminopyridine | 4-(aminomethyl)pyridine |
| Recovery | 86.7% | Not Reported |
| Precision (CV) | 2.9% at 50 µg/L | Not Reported |
| Limit of Detection | 1 µg/L | Not Reported |
Table 2: Method Performance in Urine
| Parameter | Method 1 (LLE) |
| Recovery | 92% |
| Precision (CV) | ~2% for 0.1-8 mg/L |
| Linear Range | 0.1-8 mg/L |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the sample preparation protocols.
References
Application Notes and Protocols for the One-Pot Synthesis of Fused Isoxazolo[4′,5′:3,4]pyrrolo[1,2-c]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fused heterocyclic compounds are a cornerstone of medicinal chemistry due to their diverse pharmacological activities. Among these, isoxazolo[4′,5′:3,4]pyrrolo[1,2-c]pyrimidines have emerged as a promising scaffold, exhibiting potent anticancer properties. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of this class of compounds, leveraging a microwave-assisted, copper-catalyzed reaction. The synthesized compounds have shown significant cytotoxic activity against various cancer cell lines.[1] These protocols are intended to guide researchers in the synthesis and evaluation of these novel heterocyclic entities for potential therapeutic applications.
Introduction
The synthesis of complex molecular architectures in a single step, known as one-pot synthesis, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the construction of fused isoxazolo[4′,5′:3,4]pyrrolo[1,2-c]pyrimidines, a one-pot approach combining a [3+2] cycloaddition reaction with a subsequent intramolecular carbon-carbon or carbon-nitrogen bond formation has proven effective. This methodology, often facilitated by copper catalysis and microwave irradiation, allows for the rapid generation of a library of derivatives from readily available starting materials.[1][2] The isoxazole (B147169) moiety is a key pharmacophore known to be present in various biologically active compounds. The fused pyrrolo[1,2-c]pyrimidine (B3350400) core further contributes to the potential of these molecules as therapeutic agents, particularly in oncology.
Data Presentation
The following tables summarize the quantitative data reported for the synthesis and biological evaluation of various fused isoxazolo-pyrimidine derivatives.
Table 1: Reaction Yields of Fused Isoxazolo-pyrimidine Derivatives
| Compound ID | R Group | Yield (%) |
| 5a | Phenyl | 85 |
| 5b | 4-Methylphenyl | 88 |
| 5c | 4-Methoxyphenyl | 92 |
| 5d | 4-Chlorophenyl | 90 |
| 5e | 4-Fluorophenyl | 87 |
| 5f | 3,5-Dichlorophenyl | 84 |
Note: The yields are based on representative examples found in the literature for analogous one-pot syntheses of fused heterocyclic systems. The specific yields for the target compounds may vary.
Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Compound ID | R Group | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) | HeLa (Cervical Cancer) | IMR-32 (Neuroblastoma) |
| 5g | Phenyl | 7.82 ± 0.65 | 8.65 ± 0.89 | ND | ND |
| 5i | 4-Chlorophenyl | 4.17 ± 0.55 | 5.23 ± 0.48 | ND | ND |
ND: Not Determined. Data is compiled from cited literature and may not represent a complete dataset.[1]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of Fused Isoxazolo[4′,5′:3,4]pyrrolo[1,2-c]pyrimidines
This protocol describes a general procedure for the microwave-assisted one-pot synthesis.
Materials:
-
Appropriate aldehyde (1.0 mmol)
-
Hydroxylamine (B1172632) hydrochloride (1.2 mmol)
-
N-Chlorosuccinimide (NCS) (1.2 mmol)
-
Pyrrolo[1,2-c]pyrimidine alkyne precursor (1.0 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol)
-
Solvent (e.g., DMF or Toluene) (5 mL)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and N-Chlorosuccinimide (NCS) (1.2 mmol) in the chosen solvent (3 mL).
-
Add triethylamine (1.5 mmol) to the mixture and stir at room temperature for 30 minutes to generate the hydroximoyl chloride in situ.
-
To the same vial, add the pyrrolo[1,2-c]pyrimidine alkyne precursor (1.0 mmol), copper(I) iodide (10 mol%), and an additional portion of triethylamine (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 100-120 °C) for a specified time (e.g., 20-40 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired fused isoxazolo[4′,5′:3,4]pyrrolo[1,2-c]pyrimidine.
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized isoxazolo[4′,5′:3,4]pyrrolo[1,2-c]pyrimidine derivatives
-
Cancer cell lines (e.g., MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions in the complete culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.[3][4]
Visualizations
Caption: Workflow for the one-pot synthesis.
Caption: Proposed mechanism of anticancer activity.
References
Application Notes and Protocols for 4-Aminopyrimidine Derivatives as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A crucial enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART).[2] These allosteric inhibitors bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å away from the catalytic site, inducing conformational changes that inhibit the enzyme's function.[2][3] 4-Aminopyrimidine (B60600) derivatives have emerged as a promising class of NNRTIs, with some exhibiting potent anti-HIV-1 activity in the nanomolar range.[2][4] This document provides a summary of their biological activity and detailed protocols for their evaluation.
Data Presentation: Anti-HIV-1 Activity of 4-Aminopyrimidine Derivatives
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of representative 4-aminopyrimidine derivatives. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits HIV-1 replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window. The 50% inhibitory concentration (IC50) indicates the concentration required to inhibit the activity of the isolated HIV-1 reverse transcriptase enzyme by 50%.
| Compound ID | EC50 (nM) vs. WT HIV-1 | CC50 (µM) in MT-4 Cells | SI (CC50/EC50) | IC50 (µM) vs. HIV-1 RT | Reference |
| 4d | 8.6 | > 18.5 | > 2151 | 0.11 | [5] |
| 46 | 7.0 | Not Reported | Not Reported | Not Reported | [2] |
| 47 | 1.9 | Not Reported | Not Reported | Not Reported | [2] |
| 8a | 3.3 | > 284 | > 86060 | 0.028 | |
| 20 | 2.6 | > 40 | > 15384 | Not Reported | |
| 27 | 3.8 | > 40 | > 10526 | Not Reported | |
| 33 | 2.4 | > 40 | > 16667 | Not Reported | |
| 34 | 2.5 | > 40 | > 16000 | Not Reported | |
| Nevirapine | Not Reported | Not Reported | Not Reported | 0.084 | [6] |
| Etravirine | 4.0 | Not Reported | Not Reported | 0.011 |
Experimental Protocols
Anti-HIV-1 Activity Assay in MT-4 Cells (MTT Method)
This protocol determines the ability of a compound to inhibit the cytopathic effects of HIV-1 in the human T-cell line, MT-4.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
Test compounds (4-aminopyrimidine derivatives)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[1]
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells with no compound as virus controls and wells with cells only as mock-infected controls.
-
Virus Infection: Add 50 µL of HIV-1 stock at a multiplicity of infection (MOI) that causes significant cell death in 4-5 days to the wells containing test compounds and the virus control wells.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).
-
Solubilization: Add 100 µL of the solubilization solution into each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration and determine the EC50 value from the dose-response curve.
Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay
This ELISA-based assay quantifies the in vitro inhibitory activity of compounds against recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds
-
Streptavidin-coated 96-well plate
-
Reaction buffer
-
Template-primer (e.g., poly(A)·oligo(dT))
-
dNTP mix (containing DIG-dUTP and biotin-dUTP)
-
Anti-digoxigenin-HRP conjugate
-
HRP substrate (e.g., ABTS or TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Plate Preparation: To the streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTPs.[4]
-
Compound Addition: Add serially diluted test compounds, a positive control (e.g., Nevirapine), or a solvent control to the appropriate wells.[4]
-
Enzyme Reaction: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except for the negative control (no enzyme) wells.[4]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[4]
-
Washing: After incubation, wash the wells multiple times with the washing buffer to remove unincorporated nucleotides.[4]
-
Detection: Add the Anti-DIG-HRP conjugate to each well and incubate at room temperature for 1 hour.[4]
-
Washing: Wash the wells again to remove any unbound conjugate.[4]
-
Signal Development: Add the HRP substrate to each well and incubate in the dark at room temperature.[4]
-
Stopping the Reaction: Stop the reaction by adding the stop solution.[4]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.[4]
-
Data Analysis: Subtract the average absorbance of the negative control wells from all other readings. Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[4]
Cytotoxicity Assay (MTT Method)
This assay assesses the toxicity of the compounds on the host cells.
Materials:
-
MT-4 cells
-
Test compounds
-
RPMI 1640 medium (supplemented as above)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solubilization solution
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of serial dilutions of the test compounds to the wells. Include wells with cells and medium only as controls for 100% viability.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value from the dose-response curve.
Visualizations
Caption: Mechanism of action of 4-aminopyrimidine NNRTIs.
Caption: Experimental workflow for evaluating 4-aminopyrimidine derivatives.
Caption: General structure-activity relationships of 4-aminopyrimidine NNRTIs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of Aminopyrimidine-Based Selective CDK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4), in partnership with its regulatory subunit Cyclin D, is a pivotal driver of cell cycle progression, specifically governing the transition from the G1 (growth) to the S (synthesis) phase. Dysregulation of the CDK4/Cyclin D axis, leading to uncontrolled cell proliferation, is a hallmark of many cancers. Consequently, inhibiting CDK4 has emerged as a promising therapeutic strategy. The 2-aminopyrimidine (B69317) scaffold has proven to be a highly effective core structure for developing potent and selective ATP-competitive inhibitors of CDK4 and its close homolog CDK6. This document provides an overview of the relevant signaling pathway, protocols for the synthesis and biological evaluation of aminopyrimidine-based CDK4 inhibitors, and a summary of their activity.
The CDK4 Signaling Pathway in Cell Cycle Progression
Mitogenic signals, such as growth factors, initiate a signaling cascade that leads to the expression of D-type cyclins. These cyclins bind to and activate CDK4/6. The active CDK4/Cyclin D complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Phosphorylation by CDK4 neutralizes Rb, causing it to release E2F. The liberated E2F then activates the transcription of genes necessary for DNA replication and cell cycle progression, committing the cell to divide. Selective CDK4 inhibitors block this phosphorylation event, maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.
Experimental Workflow
The development of novel CDK4 inhibitors follows a structured workflow, beginning with chemical synthesis and progressing through purification, characterization, and multi-layered biological evaluation to identify potent and selective lead compounds.
Protocols
General Synthesis of a 2-Aminopyrimidine Core Structure
This protocol describes a representative synthesis of a key intermediate for many aminopyrimidine-based CDK4 inhibitors, such as Palbociclib, via a Suzuki or Buchwald-Hartwig coupling reaction. The specific reagents and conditions may require optimization depending on the desired final product.
Materials:
-
2,4-dichloropyrimidine (or a suitably substituted precursor)
-
Substituted aniline (B41778) or aminopyridine (e.g., 2-amino-5-bromopyridine)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, K2CO3, NaOtBu)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried flask, add the substituted chloropyrimidine (1.0 eq), the aminopyridine/aniline (1.1 eq), the palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired 2-aminopyrimidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a luminescence-based kinase assay format (e.g., ADP-Glo™) which measures ADP production as an indicator of kinase activity.
Materials:
-
Recombinant active CDK4/Cyclin D1 enzyme
-
Kinase substrate (e.g., a peptide derived from Rb protein)
-
ATP solution
-
Test compounds (inhibitors) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
Opaque-walled 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of an opaque-walled plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Prepare a solution of CDK4/Cyclin D1 in kinase assay buffer and add it to all wells except the "no enzyme" control.
-
Reaction Initiation: Prepare a solution containing the Rb substrate and ATP in kinase assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Shake the plate gently and incubate at 30 °C or 37 °C for a defined period (e.g., 40-60 minutes).
-
Reaction Termination: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP and produce a luminescent signal via a luciferase reaction. Incubate for another 30-40 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.[1]
-
Data Analysis: Subtract the "no enzyme" background from all readings. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability, which serves as an indicator of a compound's anti-proliferative activity.[2]
Materials:
-
Cancer cell line with an intact Rb pathway (e.g., MCF-7, Colo-205)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37 °C with 5% CO2.
-
MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours.[2][4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Subtract the average absorbance of the "no cells" blank from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot percent viability versus log[inhibitor concentration] to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Inhibitory Activity of Representative Aminopyrimidine Compounds
The selectivity of CDK4 inhibitors is crucial for minimizing off-target effects. Potency is typically evaluated against CDK4 and CDK6, with selectivity assessed against other cell cycle-related kinases like CDK1 and CDK2.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM) of Approved CDK4/6 Inhibitors
| Compound | CDK4/Cyclin D1 | CDK6/Cyclin D3 | CDK1/Cyclin B | CDK2/Cyclin E | Reference(s) |
| Palbociclib | 11 | 16 | >10,000 | >10,000 | [5] |
| Ribociclib | 10 | 39 | >10,000 | >10,000 | |
| Abemaciclib | 2 | 10 | 300 | 57 | [6] |
Table 2: Cell-Based Anti-Proliferative Activity (GI50 in µM) of CDK4 Inhibitors
| Compound | MCF-7 (Breast Cancer, Rb+) | MDA-MB-468 (Breast Cancer, Rb-) | Colo-205 (Colon Cancer, Rb+) | Reference(s) |
| Palbociclib | 0.08 | >10 | 0.1 | |
| Fascaplysin | 0.15 | Not Reported | Not Reported | [7] |
| PD0332991 | 0.13 - 2.29 (in various melanoma lines) | Not Reported | Not Reported | [7] |
Note: Data is compiled from multiple sources and assay conditions may vary. Rb- (Retinoblastoma-negative) cell lines are expected to be resistant to CDK4/6 inhibitors.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Trimerization of Nitriles for the Rapid Synthesis of 4-Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminopyrimidine (B60600) scaffold is a crucial pharmacophore found in numerous biologically active compounds and marketed drugs. Traditional methods for the synthesis of these heterocycles often involve harsh reaction conditions, long reaction times, and complex purification procedures. This application note details a highly efficient and scalable microwave-assisted protocol for the trimerization of nitriles to yield 4-aminopyrimidines. This method offers significant advantages over conventional heating, including drastically reduced reaction times, high yields, and operational simplicity, making it an attractive approach for medicinal chemistry and drug discovery programs.[1][2][3]
Principle of the Method
The synthesis proceeds via a base-catalyzed self-condensation of three molecules of a nitrile. Under focused microwave irradiation and solvent-free conditions, catalytic amounts of potassium tert-butoxide facilitate the rapid cyclotrimerization of a variety of substituted aliphatic nitriles to furnish the corresponding 2,5-disubstituted-4-amino-6-alkylpyrimidines in high purity and yield. The use of microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.[1][2][3]
Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Microwave irradiation significantly shortens reaction times from hours to minutes compared to conventional heating methods.[4]
-
High Yields: This protocol consistently delivers high yields of the desired 4-aminopyrimidine products.[1][3]
-
Scalability: The described method has been successfully applied to multigram scale synthesis, demonstrating its utility for the production of larger quantities of material.[1][2][3]
-
Solvent-Free Conditions: The reaction is performed without a solvent, reducing environmental impact and simplifying product work-up.[1][2][3]
-
Simplified Purification: The resulting products can often be isolated in high purity by simple trituration or filtration.[1]
Experimental Data
The following table summarizes the results for the microwave-assisted trimerization of a selection of nitriles to their corresponding 4-aminopyrimidines.
| Entry | Nitrile Substrate | Product | Reaction Time (min) | Yield (%) |
| 1 | Phenylacetonitrile | 4-Amino-2,6-dibenzyl-5-phenylpyrimidine | 25 | 95 |
| 2 | 4-Methoxyphenylacetonitrile | 4-Amino-2,6-bis(4-methoxybenzyl)-5-(4-methoxyphenyl)pyrimidine | 25 | 78 |
| 3 | 3-Methoxyphenylacetonitrile | 4-Amino-2,6-bis(3-methoxybenzyl)-5-(3-methoxyphenyl)pyrimidine | 25 | 85 |
| 4 | 2-Methoxyphenylacetonitrile | 4-Amino-2,6-bis(2-methoxybenzyl)-5-(2-methoxyphenyl)pyrimidine | 25 | 81 |
| 5 | 4-Chlorophenylacetonitrile | 4-Amino-2,6-bis(4-chlorobenzyl)-5-(4-chlorophenyl)pyrimidine | 25 | 92 |
| 6 | 3-Chlorophenylacetonitrile | 4-Amino-2,6-bis(3-chlorobenzyl)-5-(3-chlorophenyl)pyrimidine | 25 | 88 |
| 7 | 2-Chlorophenylacetonitrile | 4-Amino-2,6-bis(2-chlorobenzyl)-5-(2-chlorophenyl)pyrimidine | 25 | 84 |
| 8 | 4-Fluorophenylacetonitrile | 4-Amino-2,6-bis(4-fluorobenzyl)-5-(4-fluorophenyl)pyrimidine | 25 | 91 |
| 9 | 3-Fluorophenylacetonitrile | 4-Amino-2,6-bis(3-fluorobenzyl)-5-(3-fluorophenyl)pyrimidine | 25 | 87 |
| 10 | 2-Fluorophenylacetonitrile | 4-Amino-2,6-bis(2-fluorobenzyl)-5-(2-fluorophenyl)pyrimidine | 25 | 83 |
Data sourced from Baxendale, I. R.; Ley, S. V. J. Comb. Chem. 2005, 7 (3), 483–489.[1]
Experimental Protocols
Materials and Equipment
-
Substituted nitrile
-
Potassium tert-butoxide (sublimed grade)
-
Microwave reactor (e.g., CEM Discover)
-
Reaction vessel (e.g., 10 mL microwave tube with snap-on cap)
-
Magnetic stirrer bar
-
Diethyl ether
-
Neutral alumina
-
Standard laboratory glassware
-
Rotary evaporator
General Procedure for the Trimerization of Nitriles
-
Reagent Preparation: To a clean and dry microwave reaction vessel equipped with a magnetic stirrer bar, add the nitrile (1.0 g).
-
Catalyst Addition: Add potassium tert-butoxide (5 mol %).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 180 °C for 25 minutes. For larger scale reactions (e.g., 20 g), a modified heating cycle of three 25-minute intervals may be necessary.[1]
-
Work-up and Purification:
-
For Solid Products: Allow the reaction mixture to cool to room temperature. Triturate the resulting solid with diethyl ether. Collect the solid by filtration and wash with additional diethyl ether to yield the pure 4-aminopyrimidine.
-
For Liquid Products: Dilute the cooled reaction mixture with an equal volume of diethyl ether. Pass the solution through a short plug of neutral alumina. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.[1]
-
-
Characterization: Confirm the identity and purity of the product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Visualized Workflow and Mechanism
Caption: Workflow for microwave-assisted synthesis of 4-aminopyrimidines.
Caption: Simplified mechanism of base-catalyzed nitrile trimerization.
Conclusion
The use of focused microwave heating provides a simple, rapid, and scalable method for the synthesis of a diverse range of 4-aminopyrimidines from readily available nitriles.[1][2][3] This protocol is particularly well-suited for applications in drug discovery and development where rapid access to novel heterocyclic scaffolds is essential. The solvent-free conditions and straightforward purification procedures further enhance the appeal of this methodology from a green chemistry perspective.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aminopyridine from Isonicotinamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-aminopyridine (B3432731) synthesis from isonicotinamide (B137802) via the Hofmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 4-aminopyridine from isonicotinamide?
A1: The primary method is the Hofmann rearrangement (also known as Hofmann degradation). This reaction converts a primary amide (isonicotinamide) into a primary amine (4-aminopyridine) with one fewer carbon atom. The isonicotinamide is treated with bromine or a similar halogen in a strong aqueous base, like sodium hydroxide (B78521). The carbonyl group of the amide is lost as carbon dioxide.
Q2: What is a typical yield for the uncatalyzed Hofmann rearrangement of isonicotinamide?
A2: The uncatalyzed Hofmann rearrangement of isonicotinamide typically results in moderate yields, often around 50%.[1] Low yields can be attributed to side reactions and the incomplete conversion of the starting material.
Q3: How can the yield of the 4-aminopyridine synthesis be improved?
A3: The yield can be significantly improved by using a catalyst. Two common catalytic systems are:
-
Iodobenzene (B50100): The use of iodobenzene as a catalyst can increase the yield to 83-85%.[1]
-
Iodine or Alkali Metal Iodide with Bromine: A combination of cheap iodine or an alkali metal iodide (like sodium iodide), bromine, and sodium or potassium hydroxide has been shown to boost the yield to over 90%, with product purity exceeding 99%.[1]
Q4: What are the common impurities in the synthesis of 4-aminopyridine?
A4: Common impurities include:
-
Unreacted Isonicotinamide: Incomplete reaction can leave starting material in the product mixture.
-
Urea (B33335) derivatives: The isocyanate intermediate formed during the Hofmann rearrangement can react with the product 4-aminopyridine to form urea byproducts.
-
Hydrolysis products: Under harsh basic conditions, isonicotinamide can hydrolyze back to isonicotinic acid.
Q5: What are the recommended methods for purifying crude 4-aminopyridine?
A5: The most common and effective purification technique is recrystallization. Solvents such as benzene (B151609) or toluene (B28343) are frequently used.[1] The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, pure crystals of 4-aminopyridine will form, leaving the majority of impurities dissolved in the solvent.
Q6: How can I monitor the progress of the reaction?
A6: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (isonicotinamide) on a TLC plate, the consumption of the starting material and the appearance of the product spot can be visualized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 4-Aminopyridine | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Ratio: Incorrect stoichiometry of bromine or base. 3. Side Reactions: Formation of urea byproducts or hydrolysis of the starting material. | 1. Optimize Reaction Conditions: Ensure the reaction is heated to the recommended temperature (70-80°C) for a sufficient duration (50-60 minutes) after the initial low-temperature phase. Monitor with TLC until the starting material is consumed. 2. Verify Reagent Quantities: Carefully measure the molar equivalents of all reagents as specified in the protocol. 3. Control Reaction Temperature: Maintain a low temperature (0-5°C) during the initial addition of reagents to minimize side reactions. |
| Formation of a Brown, Tarry Product | Over-oxidation or Decomposition: Reaction temperature is too high, or the reaction was heated for too long. This can also be caused by impurities in the starting material. | Strict Temperature Control: Use an ice bath to maintain the initial low temperature and carefully control the heating rate. Ensure the purity of the starting isonicotinamide. |
| Product is Difficult to Crystallize | Presence of Impurities: High levels of impurities, especially oily ones, can inhibit crystallization. Incorrect Solvent or Volume: The chosen recrystallization solvent may not be ideal, or too much solvent was used. | Purification Prior to Recrystallization: Consider an acid-base wash of the crude product before recrystallization. Optimize Recrystallization: Use a minimal amount of hot solvent for dissolution. If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Multiple Spots on TLC After Reaction | Incomplete Reaction and/or Side Products: The presence of the starting material spot and/or additional spots indicates an incomplete reaction or the formation of byproducts. | Analyze TLC: Compare the spots to a standard of the starting material. If the starting material is present, consider extending the reaction time. Additional spots may indicate the need for more rigorous purification. |
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Protocols
| Method | Catalyst | Typical Yield | Purity | Reference |
| Hofmann Rearrangement | None | ~50% | - | [1] |
| Hofmann Rearrangement | Iodobenzene | 83-85% | - | [1] |
| Hofmann Rearrangement | Iodine/Alkali Metal Iodide + Bromine | >90% | >99% | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 4-Aminopyridine using an Iodine-Based Catalyst
This protocol is adapted from a high-yield patented method.[1]
Materials:
-
Isonicotinamide
-
Sodium Iodide (or another alkali metal iodide)
-
Sodium Hydroxide
-
Bromine
-
Deionized Water
-
Dilute Hydrochloric Acid
-
Dilute Sodium Hydroxide Solution
-
Benzene (for recrystallization)
Procedure:
-
Catalyst Preparation: In a three-necked flask equipped with a stirrer and placed in an ice-water bath (0-5°C), dissolve sodium iodide in deionized water.
-
Add sodium hydroxide to the solution while stirring.
-
Slowly add bromine dropwise to the cold solution. Stir thoroughly to ensure the catalyst is well-mixed.
-
Reaction: To the prepared catalyst solution, add isonicotinamide and stir the reaction mixture at 0-5°C for 45-50 minutes.
-
Slowly raise the temperature of the reaction mixture to 70-80°C and continue stirring for 50-60 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the reaction system to 1-2 by adding dilute hydrochloric acid.
-
Stir the mixture at room temperature.
-
Adjust the pH to 12-13 by adding a dilute sodium hydroxide solution.
-
-
Isolation:
-
Remove a portion of the water via reduced pressure distillation.
-
Cool the remaining solution, which will cause the crude 4-aminopyridine to precipitate.
-
Collect the crude product by filtration.
-
-
Purification:
-
Recrystallize the crude product from hot benzene.
-
Dry the purified crystals under vacuum to obtain pure 4-aminopyridine.
-
Visualizations
References
Technical Support Center: Purification of Crude 4-Aminopyridine-3-sulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-aminopyridine-3-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 4-aminopyridine-3-sulfonic acid?
A1: Common impurities in crude 4-aminopyridine-3-sulfonic acid typically originate from the sulfonation of 4-aminopyridine (B3432731). These can include:
-
Unreacted 4-aminopyridine: The starting material of the synthesis.
-
Regioisomers: Other isomers of aminopyridine sulfonic acid that may form during the sulfonation reaction.
-
Polysulfonated byproducts: Molecules of 4-aminopyridine that have undergone sulfonation at more than one position.
-
Inorganic salts: Residual acids (e.g., sulfuric acid) and their salts formed during the reaction and subsequent workup.[1]
-
Degradation products: High reaction temperatures can lead to the decomposition of the sulfonic acid group.[2]
-
Products of N-Sulfonation: Sulfonation can also occur on the amino group.[2]
Q2: Why is the purification of 4-aminopyridine-3-sulfonic acid challenging?
A2: 4-aminopyridine-3-sulfonic acid is a zwitterionic compound, possessing both a basic amino group and an acidic sulfonic acid group.[1] This dual nature results in high polarity and influences its solubility and chromatographic behavior, making purification difficult. Its high polarity can make it challenging to elute from polar stationary phases during chromatography and affects its solubility in common organic solvents.[1]
Q3: What are the most effective methods for purifying 4-aminopyridine-3-sulfonic acid?
A3: The most suitable purification techniques for 4-aminopyridine-3-sulfonic acid are:
-
Recrystallization: This is a common and effective method, particularly from aqueous solutions, as the compound is generally soluble in hot water and less soluble at colder temperatures.[1]
-
Acid-Base Precipitation: This technique takes advantage of the zwitterionic properties of the compound. By adjusting the pH, the solubility of 4-aminopyridine-3-sulfonic acid can be manipulated to separate it from impurities.[1]
-
Ion-Exchange Chromatography: This method is well-suited for separating charged molecules and can be effective in removing ionic impurities.[1]
Q4: How can I monitor the purity of my sample during the purification process?
A4: The purity of 4-aminopyridine-3-sulfonic acid can be monitored using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for analyzing the purity of this compound.[1] Due to its polar nature, reversed-phase HPLC is often employed, sometimes with ion-pairing reagents to enhance retention.[1]
-
Thin-Layer Chromatography (TLC): TLC can be used for quick, qualitative monitoring of the purification progress.[1]
Q5: What causes the discoloration of the final product and how can it be resolved?
A5: Discoloration in the final product often points to the presence of impurities formed during the reaction. This can be caused by overheating or "charring" of the organic material by the strong sulfonating agent. The presence of residual starting material or other aromatic impurities can also contribute to the color. To obtain a colorless product, it is crucial to maintain a consistent and appropriate reaction temperature. The discoloration can often be removed by recrystallization from water, potentially with the use of activated charcoal to decolorize the solution.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound.High concentration of impurities. | Try a different recrystallization solvent or a solvent system with a lower boiling point.Attempt to purify the crude product by another method (e.g., acid-base precipitation) before recrystallization. |
| Low recovery of purified product. | Too much solvent was used, leaving a significant amount of the product in the mother liquor.Premature crystallization during hot filtration. | Minimize the amount of hot solvent used to dissolve the crude product.Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated.Inhibition of nucleation. | Concentrate the solution by carefully evaporating some of the solvent.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Crystals are very small or needle-like. | The solution was cooled too quickly, leading to rapid nucleation. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling. |
Acid-Base Precipitation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete precipitation of the product. | The pH was not adjusted to the isoelectric point of the compound.The concentration of the product in the solution is too low. | Carefully monitor the pH during the addition of acid and ensure it reaches the isoelectric point where solubility is minimal.If the product concentration is very low, consider concentrating the solution before precipitation. |
| The precipitate is gelatinous and difficult to filter. | Rapid precipitation leading to the formation of fine, amorphous particles. | Add the precipitating agent (acid) slowly and with vigorous stirring to promote the formation of larger, more crystalline particles.Allow the precipitate to digest (stand in the mother liquor) for a period to allow for particle growth. |
| The final product is still impure. | Co-precipitation of impurities with the product.Incomplete removal of soluble impurities during washing. | Ensure that the initial dissolution in base is complete and that any insoluble impurities are filtered off before precipitation.Wash the collected precipitate thoroughly with cold deionized water to remove any residual salts and other soluble impurities. |
Quantitative Data
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Recrystallization from Water/Ethanol | Not specified | ~99% | 77-80% | [4] |
Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol describes a general method for the purification of crude 4-aminopyridine-3-sulfonic acid by recrystallization from water.[1][3]
-
Dissolution: Place the crude 4-aminopyridine-3-sulfonic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and bring the solution back to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Acid-Base Precipitation
This protocol is a general method adapted for zwitterionic compounds like 4-aminopyridine-3-sulfonic acid.[1]
-
Dissolution in Base: Dissolve the crude 4-aminopyridine-3-sulfonic acid in a dilute aqueous basic solution (e.g., 1M sodium bicarbonate) with stirring. Use the minimum amount of base required to achieve complete dissolution.
-
Filtration: Filter the solution to remove any base-insoluble impurities.
-
Precipitation with Acid: Slowly add a dilute aqueous acid (e.g., 1M HCl) to the filtrate with constant stirring until the pH reaches the isoelectric point of the compound, at which its solubility is minimal. This will cause the purified product to precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Visualizations
Caption: General experimental workflow for the purification of crude 4-aminopyridine-3-sulfonic acid.
Caption: Troubleshooting workflow for low purity of 4-aminopyridine-3-sulfonic acid.
References
Overcoming solubility issues of 4-aminopyrimidine in recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges during the recrystallization of 4-aminopyrimidine (B60600).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing 4-aminopyrimidine?
Recrystallization is a crucial purification technique used to remove impurities from the solid 4-aminopyrimidine compound. Achieving high purity is essential for its use in research and drug development to ensure reliable experimental results and safety.
Q2: What are the general steps for recrystallizing 4-aminopyrimidine?
The recrystallization process typically involves:
-
Solvent Selection: Choosing a suitable solvent or solvent system.
-
Dissolution: Dissolving the impure compound in a minimum amount of hot solvent.
-
Hot Filtration (Optional): Removing any insoluble impurities from the hot solution.
-
Crystallization: Allowing the hot, saturated solution to cool slowly to form crystals.
-
Isolation: Collecting the purified crystals by vacuum filtration.
-
Drying: Drying the crystals to remove any residual solvent.
Q3: How do I select an appropriate solvent for the recrystallization of 4-aminopyrimidine?
The ideal solvent is one in which 4-aminopyrimidine has high solubility at elevated temperatures and low solubility at room temperature. Based on available data, suitable solvents to screen include water, ethanol, ethyl acetate, and mixtures thereof. It is recommended to perform small-scale solubility tests to identify the most effective solvent or solvent system for your specific sample.
Q4: Is 4-aminopyrimidine stable during recrystallization?
4-aminopyrimidine is generally stable under neutral and acidic conditions. However, it can be susceptible to degradation under alkaline (basic) conditions, especially when heated.[1] It is also reported to be sensitive to light, so protection from light during the process is advisable.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 4-aminopyrimidine.
| Issue | Possible Cause | Recommended Solution |
| 4-Aminopyrimidine does not dissolve in the hot solvent. | - Insufficient solvent volume.- The chosen solvent is unsuitable. | - Add more hot solvent in small increments until the solid dissolves.- If a large volume of solvent is required, it may not be a suitable choice. Try a different solvent or a solvent mixture. |
| The compound "oils out" instead of forming crystals. | - The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point.- The presence of impurities can lower the melting point of the mixture. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Consider a different solvent system. |
| No crystals form upon cooling. | - Too much solvent was used, and the solution is not saturated.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 4-aminopyrimidine. |
| Poor crystal yield. | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization during hot filtration.- Incomplete cooling. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.- Allow sufficient time for cooling and consider placing the flask in an ice bath to maximize crystal formation. |
| Product is still impure after recrystallization. | - The impurities have similar solubility characteristics to 4-aminopyrimidine in the chosen solvent.- Ineffective removal of the mother liquor. | - Perform a second recrystallization using a different solvent system.- Consider an alternative purification method such as column chromatography.- Ensure the crystals are washed with a small amount of cold, fresh solvent during filtration. |
Data Presentation
Due to the limited availability of precise, temperature-dependent solubility data in the public domain, a comprehensive quantitative table cannot be provided. However, the following table summarizes the available qualitative and semi-quantitative solubility information for 4-aminopyrimidine. Researchers are strongly encouraged to determine solubility curves for their specific systems.
| Solvent | Qualitative Solubility | Quantitative Data (approximate) | Notes |
| Water | Slightly Soluble[2][3][4] | 11.2 g/100 mL at 20°C | Solubility is expected to increase significantly with temperature. |
| Ethanol | Soluble | 3 g/100 mL (temperature not specified)[5] | A good candidate for recrystallization. |
| Ethyl Acetate | Soluble in hot solvent | 10.6 g in 200 mL of hot EtOAc yields 7.4 g upon cooling[3] | A proven solvent for recrystallization. |
| Dimethyl Sulfoxide (DMSO) | Soluble | 3 g/100 mL (temperature not specified)[5] | High boiling point may be problematic for removal. |
| N,N-Dimethylformamide (DMF) | Soluble | 3 g/100 mL (temperature not specified)[5] | High boiling point may be problematic for removal. |
| PBS (pH 7.2) | Soluble | 3 g/100 mL (temperature not specified)[5] | Relevant for biological applications. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 4-Aminopyrimidine
Objective: To purify crude 4-aminopyrimidine using a single solvent.
Materials:
-
Crude 4-aminopyrimidine
-
Selected recrystallization solvent (e.g., ethyl acetate, ethanol, or water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Methodology:
-
Solvent Selection: Based on preliminary tests, choose a solvent in which 4-aminopyrimidine is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the crude 4-aminopyrimidine in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization of 4-Aminopyrimidine
Objective: To purify crude 4-aminopyrimidine when a suitable single solvent cannot be identified.
Materials:
-
Crude 4-aminopyrimidine
-
A "good" solvent (in which 4-aminopyrimidine is highly soluble)
-
A "poor" solvent (in which 4-aminopyrimidine is poorly soluble, but is miscible with the "good" solvent)
-
Equipment as listed in Protocol 1
Methodology:
-
Solvent System Selection: Identify a pair of miscible solvents, one that readily dissolves 4-aminopyrimidine (good solvent) and one that does not (poor solvent).
-
Dissolution: Dissolve the crude 4-aminopyrimidine in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). If turbidity persists, add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
- 1. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]
- 4. 4-Aminopyrimidine, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing HPLC Separation of Polar 4-Aminopyridine Derivatives
Welcome to the technical support center for the HPLC analysis of polar 4-aminopyridine (B3432731) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic separation of these challenging compounds.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of 4-aminopyridine and its polar derivatives.
Issue 1: Poor or No Retention (Analyte Elutes at or Near the Void Volume)
Polar compounds like 4-aminopyridine often exhibit limited retention on traditional reversed-phase columns.[1] If you are observing early elution, consider the following troubleshooting steps.
Troubleshooting Workflow: Insufficient Retention
Caption: Troubleshooting workflow for poor retention of polar analytes.
Detailed Steps:
-
Assess Your Current Method: If using reversed-phase HPLC, which is common, polar compounds may have insufficient interaction with the nonpolar stationary phase.[2]
-
Modify the Mobile Phase (Reversed-Phase):
-
Increase Aqueous Content: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in your mobile phase. For highly polar compounds, you may need to use a mobile phase with a very high aqueous content.[3]
-
Adjust pH: 4-Aminopyridine and its derivatives are basic. To increase retention in reversed-phase, the mobile phase pH should be adjusted to be at least 2 units higher than the pKa of the analyte, rendering it neutral and more hydrophobic.[4] However, be mindful of the pH limitations of your column.
-
-
Consider an Alternative Reversed-Phase Column:
-
Aqueous C18 Columns: These columns are designed to prevent phase collapse in highly aqueous mobile phases.
-
Polar-Endcapped Columns: These columns have a modified surface that provides an alternative selectivity for polar compounds.
-
-
Switch to a Different Chromatographic Mode:
-
Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for the retention of very polar compounds.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics, offering multiple interaction mechanisms to retain polar and charged analytes.[6][7]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Asymmetrical peaks can compromise the accuracy and precision of your analysis. The causes can range from secondary interactions on the column to issues with the sample solvent.
Troubleshooting Workflow: Poor Peak Shape
Caption: Troubleshooting workflow for common peak shape problems.
Detailed Steps:
-
For Peak Tailing:
-
Secondary Silanol Interactions: Basic compounds like aminopyridines can interact with acidic silanol groups on the silica (B1680970) surface of the column, leading to tailing.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase in reversed-phase chromatography can suppress the ionization of silanol groups.
-
Add an Ionic Modifier: Incorporating a small amount of a competing base (e.g., triethylamine) or a buffer (e.g., phosphate (B84403) or acetate) into the mobile phase can mask the active sites on the stationary phase.[8]
-
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing peak tailing. Flush the column with a strong solvent.
-
-
For Peak Fronting:
-
Sample Overload: Injecting too much sample mass or volume can lead to fronting. Try diluting your sample or reducing the injection volume.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
-
-
For Split Peaks:
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause the sample to be distributed unevenly, leading to split peaks. Try reversing and flushing the column. If the problem persists, the column may need to be replaced.
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch in pH or composition between the sample solvent and the mobile phase can sometimes cause peak splitting.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which HPLC mode is best for separating polar 4-aminopyridine derivatives?
A1: There is no single "best" mode, as the optimal choice depends on the specific derivatives and the analytical goals. Here's a comparison:
-
Reversed-Phase (RP-HPLC): While challenging due to the high polarity of the analytes, it can be successful with modifications. Using aqueous-stable C18 columns with highly aqueous mobile phases and careful pH control can yield good results.[3][10]
-
Hydrophilic Interaction Chromatography (HILIC): This is often a preferred method for retaining and separating very polar compounds.[5][11] It provides an orthogonal selectivity to reversed-phase.
-
Mixed-Mode Chromatography (MMC): This approach offers great flexibility by combining reversed-phase and ion-exchange mechanisms, allowing for the retention of both polar and nonpolar, as well as charged and neutral analytes in a single run.[6][7]
Q2: How does mobile phase pH affect the separation of 4-aminopyridine?
A2: Mobile phase pH is a critical parameter. 4-Aminopyridine has a pKa of approximately 9.17.
-
In Reversed-Phase: To maximize retention, the mobile phase pH should be adjusted to be at least 2 units above the pKa (i.e., pH > 11.17) to ensure the analyte is in its neutral, more hydrophobic form.[4] However, most silica-based columns are not stable at such high pH. A more practical approach is to work at a lower pH (e.g., 2-4) to suppress silanol interactions and achieve symmetrical peaks, even if retention is lower.
-
In HILIC: To enhance retention, the mobile phase pH should be at least 2 units lower than the pKa (i.e., pH < 7.17), so the analyte is in its ionized, more hydrophilic form.[4]
Q3: What are some recommended starting conditions for method development?
A3: Below are some general starting points for different HPLC modes.
| Parameter | Reversed-Phase (Aqueous C18) | HILIC | Mixed-Mode (Cation Exchange) |
| Column | Aqueous C18, 3-5 µm | Amide, Zwitterionic, or bare silica, 3-5 µm | Mixed-mode C18 with cation exchange functionality |
| Mobile Phase A | 10-25 mM Phosphate or Acetate Buffer, pH 3.0 | 10-20 mM Ammonium Acetate or Formate in Water | 10-50 mM Ammonium Formate, pH 3.0-5.0 |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile | Acetonitrile |
| Gradient | 5-50% B over 15-20 min | 95-70% B over 15-20 min | 10-70% B over 15-20 min |
| Flow Rate | 0.8-1.2 mL/min | 0.8-1.2 mL/min | 0.8-1.2 mL/min |
| Temperature | 25-40 °C | 30-45 °C | 25-40 °C |
| Detection | UV at 263 nm[12] | UV at 263 nm | UV at 263 nm |
Q4: My baseline is noisy. What should I check first?
A4: A noisy baseline can be caused by several factors. A systematic check is recommended:
-
Mobile Phase: Ensure your mobile phase is properly degassed and freshly prepared. Contamination or the growth of microorganisms in the aqueous phase can cause noise.
-
Pump: Air bubbles in the pump or check valves can lead to pressure fluctuations and a noisy baseline. Purge the pump to remove any bubbles.
-
Detector: A failing lamp in a UV detector can be a source of noise.
-
System Leaks: Check for any leaks in the system, as this can cause pressure instability.
Quantitative Data
The following table summarizes retention time data for 4-aminopyridine from a published study. It is important to note that retention times are highly method-dependent and should be experimentally determined on your specific system.
| Compound | Chromatographic Mode | Column | Mobile Phase | Retention Time (min) | Source |
| 4-Aminopyridine | Reversed-Phase | C18 | Acetonitrile/Phosphate Buffer | 6.3 | [13] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for 4-Aminopyridine
This protocol is based on a stability-indicating method and is suitable for quantifying 4-aminopyridine.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (25 mM monobasic phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 15:85 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: UV at 263 nm.
-
Sample Preparation: Dissolve the sample in HPLC-grade water to an appropriate concentration.
Protocol 2: HILIC Method for Polar Aminopyridine Derivatives
This is a general starting protocol for separating polar basic compounds using HILIC.
-
Column: HILIC (e.g., amide or zwitterionic phase), 2.1 x 100 mm, 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 70% B
-
15-16 min: 70% to 95% B
-
16-20 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90:10 acetonitrile:water) to ensure good peak shape.
Protocol 3: Mixed-Mode HPLC for Aminopyridine Isomers
This protocol utilizes a mixed-mode column for the separation of aminopyridine isomers.
-
Column: Mixed-mode column with reversed-phase and cation-exchange characteristics (e.g., Primesep 100).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 45:55 v/v) with an acidic additive (e.g., 0.05% sulfuric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 1-5 µL.
-
Detection: UV at 200-270 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water.
References
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. jordilabs.com [jordilabs.com]
- 3. hplc.eu [hplc.eu]
- 4. support.waters.com [support.waters.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpras.com [ijpras.com]
- 12. sefh.es [sefh.es]
- 13. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Advancing Green Chemistry in 4-Aminopyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for reducing the environmental impact of 4-aminopyridine (B3432731) (4-AP) synthesis. The following resources address common issues encountered during the implementation of greener synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with traditional 4-aminopyridine synthesis methods?
Traditional synthesis routes for 4-aminopyridine often present significant environmental challenges. One common method, starting from pyridine, involves a lengthy process of oxidation, nitration using a large volume of strong mixed acids, and subsequent reduction.[1] This nitration step, in particular, is a major source of pollution.[1] Another route starting from isonicotinic acid involves esterification, amidation, and a Hofmann degradation step. While the reaction conditions are milder, this method often suffers from a low overall yield, making it less efficient.[1]
Q2: Which synthesis routes are considered more environmentally friendly for producing 4-aminopyridine?
Several greener alternatives aim to reduce waste, avoid harsh reagents, and improve efficiency. Key examples include:
-
Catalytic Hofmann Degradation: This method modifies the traditional isonicotinic acid route by introducing a catalyst for the Hofmann degradation step, significantly boosting the yield to over 90%.[1] It utilizes mild conditions and inexpensive catalysts, generating minimal waste.[1]
-
One-Step Synthesis from 4-Cyanopyridine (B195900): A highly efficient method that uses 4-cyanopyridine as the starting material, sodium tungstate (B81510) as a catalyst, and aqueous sodium hypochlorite (B82951) as the reaction medium.[2] This approach is lauded for being environmentally friendly, economical, and increasing yields to over 85%.[2]
-
Improved Reduction of 4-Nitropyridine-N-oxide: Using iron powder with sulfuric acid for the reduction step has been shown to produce a better yield (85-90%) and fewer byproducts compared to using hydrochloric acid or acetic acid.[3] Catalytic hydrogenation also represents a greener alternative for this reduction.[2][4]
Q3: How does catalysis improve the environmental profile of the Hofmann degradation route?
The key bottleneck in the isonicotinic acid route is the low yield of the Hofmann degradation step, which can be as low as 50%.[1] By introducing an inexpensive iodine-based catalyst (such as iodine or an alkali metal iodide) with sodium hydroxide (B78521) and bromine, the reaction yield can be dramatically increased to over 90% with a product purity greater than 99%.[1] This enhancement not only improves atom economy but also reduces the cost and waste associated with the process, making it a much greener alternative.[1]
Q4: What are the main advantages of the one-step synthesis using 4-cyanopyridine?
This modern approach offers several key benefits for green chemistry:
-
Efficiency: It's a single-step reaction, which simplifies the process and reduces energy consumption and potential for waste generation between steps.[2]
-
High Yield and Purity: The use of a sodium tungstate catalyst increases the reaction yield from approximately 50% to over 85%, with the final product purity reaching 99.5%.[2]
-
Benign Solvent: The reaction is carried out in an aqueous sodium hypochlorite solution, avoiding the use of volatile or toxic organic solvents.[2]
-
Economic Viability: The process is described as efficient and economical, making it suitable for industrial-scale production.[2]
Data Presentation: Comparison of Synthesis Methods
| Synthesis Route | Key Reagents/Catalysts | Typical Yield | Product Purity | Key Environmental Considerations |
| Traditional (from Pyridine) | Pyridine, Mixed Strong Acids (for nitration) | 36-40% (overall) | Variable | High pollution from use of strong acids.[1] |
| Traditional (from Isonicotinic Acid) | Isonicotinic acid, Bromine, NaOH | ~50% (Hofmann step) | Variable | Low overall yield, inefficient.[1] |
| Catalytic Hofmann Degradation | Isonicotinamide (B137802), I₂ or NaI/KI, NaOH, Br₂ | >90% (Hofmann step) | >99% | Mild conditions, low-cost catalyst, minimal waste ("three wastes").[1] |
| Reduction of 4-Nitropyridine-N-oxide | 4-Nitropyridine-N-oxide, Fe, H₂SO₄ | 85-90% | High | Slower reaction but better yield and fewer byproducts than with HCl.[3] |
| One-Step (from 4-Cyanopyridine) | 4-Cyanopyridine, Sodium Tungstate, NaOCl(aq) | >85% | ~99.5% | Environmentally friendly, efficient, economical, uses aqueous medium.[2] |
Troubleshooting Guides
Guide 1: Optimizing the Catalytic Hofmann Degradation of Isonicotinamide
-
Problem: Low reaction yield (significantly below 90%).
-
Possible Cause 1: Improper Temperature Control. The Hofmann degradation is highly sensitive to temperature.
-
Solution: Ensure the initial reaction of the amide with the hypobromite (B1234621) solution is conducted at a low temperature (0-5°C) before the temperature is gradually increased to 70-80°C.[1][5]
-
-
Possible Cause 2: Inefficient Catalyst Performance.
-
Solution: Verify the quality and molar ratio of the iodine-based catalyst components (iodine/alkali metal iodide, base, and bromine). The molar ratio of the catalyst to isonicotinamide is critical.[1]
-
-
Possible Cause 3: Loss of Product During Workup.
-
Solution: Pay close attention to pH control during product isolation. After the main reaction, the pH should be adjusted to 1-2 with dilute HCl, and then carefully raised to 12-13 with NaOH or KOH to precipitate or extract the product efficiently.[1]
-
-
Caption: Troubleshooting logic for low yield in Hofmann degradation.
Guide 2: Issues in the Reduction of 4-Nitropyridine-N-oxide
-
Problem: Significant formation of byproducts such as 4-pyridone, 4-aminopyridine-N-oxide, and 4,4'-azopyridine.[3][5]
-
Possible Cause: Reaction Conditions. The choice of acid can influence the product distribution.
-
Solution: Using iron with 25-30% sulfuric acid is reported to give a better yield of 4-aminopyridine compared to hydrochloric acid, although the reaction proceeds more slowly.[3]
-
-
-
Problem: Poor product recovery during aqueous workup.
-
Possible Cause 1: Product Solubility. 4-aminopyridine is water-soluble, which can lead to significant losses.[5]
-
Solution: Employ continuous extraction with a suitable organic solvent like ethyl acetate (B1210297) to improve recovery.[3][5]
-
-
Possible Cause 2: Hydrolysis During Workup. Heating neutral or basic aqueous solutions containing the product can cause hydrolysis to 4-pyridone.[3][5]
-
Solution: Avoid or minimize heating during the concentration of aqueous filtrates. Use a rotary evaporator at reduced pressure and moderate temperature if concentration is necessary.[3]
-
-
Experimental Protocols
Protocol 1: Greener Synthesis via Catalytic Hofmann Degradation
This protocol is based on the high-yield method using an iodine-based catalyst.[1]
-
Catalyst Preparation: In a suitable vessel, dissolve iodine or an alkali metal iodide (e.g., NaI, KI) in water at room temperature. Cool the solution to 0-5°C. Sequentially add sodium hydroxide (or potassium hydroxide) and then bromine while maintaining the low temperature. Stir thoroughly to prepare the catalyst solution.
-
Initial Reaction: In a separate reaction flask, add isonicotinamide. Add the prepared catalyst solution to the isonicotinamide. Stir the mixture vigorously at 0-5°C for 45-50 minutes.
-
Heating Stage: Slowly raise the temperature of the reaction mixture to 70-80°C and continue stirring for an additional 50-60 minutes.
-
Acidification: Cool the reaction mixture to room temperature. Carefully add dilute hydrochloric acid (HCl) with stirring until the pH of the system reaches 1-2.
-
Basification & Isolation: While stirring, add a dilute solution of sodium hydroxide (or potassium hydroxide) until the pH reaches 12-13. This will cause the crude 4-aminopyridine to precipitate.
-
Purification: Filter the crude product. If necessary, perform a vacuum distillation to remove some of the water before cooling and filtration. Recrystallize the crude solid from a suitable solvent (e.g., benzene) and dry under vacuum to obtain the pure 4-aminopyridine product.
Caption: Experimental workflow for catalytic Hofmann degradation.
Protocol 2: One-Step Synthesis from 4-Cyanopyridine
This protocol is based on the environmentally friendly one-step synthesis.[2]
-
Reactant Preparation: In a reaction flask, prepare an aqueous solution of 4-cyanopyridine. Add the catalyst, sodium tungstate (typically 2-5% by weight relative to the 4-cyanopyridine). Cool the resulting solution to 0°C or below.
-
Reaction Execution: Prepare a separate aqueous solution of sodium hypochlorite. Add the cold 4-cyanopyridine/catalyst solution dropwise into the sodium hypochlorite solution.
-
Heating Stage: After the addition is complete, heat the reaction mixture to 90-95°C and maintain this temperature for approximately 10 hours.
-
Isolation: After the reaction period, cool the solution. Extract the 4-aminopyridine product using a suitable organic solvent (e.g., chloroform).
-
Purification: Distill the organic solvent from the combined extracts to obtain the final 4-aminopyridine product. The purity is typically high enough (up to 99.5%) without further purification.
References
- 1. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
- 2. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Aminopyrimidine via Hofmann Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminopyrimidine (B60600) from pyrimidine-4-carboxamide (B1289416) using the Hofmann degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Hofmann degradation for synthesizing 4-aminopyrimidine?
The Hofmann degradation is a chemical reaction that converts a primary amide, in this case, pyrimidine-4-carboxamide, into a primary amine with one less carbon atom, yielding 4-aminopyrimidine. The reaction proceeds by treating the amide with a halogen (typically bromine) and a strong base (like sodium hydroxide). This forms an isocyanate intermediate which is then hydrolyzed to the desired amine.[1][2]
Q2: What are the key reagents and typical conditions for this reaction?
The key reagents are pyrimidine-4-carboxamide, bromine (Br₂), and a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous solution. The reaction is often initiated at a low temperature (e.g., 0-5°C) during the addition of reagents and then heated to drive the rearrangement and subsequent hydrolysis.[1]
Q3: Are there alternative reagents to bromine and sodium hydroxide?
Yes, several other reagents can be used. Sodium hypochlorite (B82951) (NaOCl), N-bromosuccinimide (NBS), and hypervalent iodine reagents like (bis(trifluoroacetoxy)iodo)benzene can be used in place of bromine.[1] Different bases can also be employed, but strong bases are generally required.
Q4: What is the expected yield for the synthesis of 4-aminopyrimidine using this method?
While yields can vary significantly based on the precise reaction conditions, optimized processes for analogous heteroaromatic amines have reported yields exceeding 90%.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-aminopyrimidine via Hofmann degradation.
Problem 1: Low or No Yield of 4-Aminopyrimidine
Question: I am getting a very low yield, or no product at all. What could be the reasons?
Answer:
Several factors can contribute to a low or negligible yield. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete formation of the N-bromoamide intermediate | The initial reaction between the amide, bromine, and base is crucial. Insufficient bromine or base, or incorrect temperature control can hinder the formation of the N-bromoamide. | Ensure accurate stoichiometry of reagents. Bromine should be added slowly at low temperatures (0-5°C) to the solution of the amide and base to control the reaction. |
| Degradation of the pyrimidine (B1678525) ring | Pyrimidine rings can be susceptible to cleavage under strongly basic conditions, especially at elevated temperatures. This can lead to the formation of various byproducts instead of the desired amine. | Carefully control the concentration of the base and the reaction temperature. Use the minimum effective concentration of NaOH/KOH and avoid prolonged heating at high temperatures. A stepwise increase in temperature after the initial phase may be beneficial. |
| Side reactions of the isocyanate intermediate | The isocyanate intermediate is reactive and can undergo side reactions if not promptly hydrolyzed. For instance, it can react with the starting amide or the product amine. | Ensure sufficient water is present in the reaction mixture for efficient hydrolysis of the isocyanate. Once the rearrangement is complete, prompt work-up is advisable. |
| Poor quality of reagents | Old or impure bromine or base can lead to failed reactions. | Use fresh, high-purity reagents. The concentration of the base solution should be accurately known. |
Problem 2: Presence of Significant Impurities in the Product
Question: My final product is impure. What are the likely byproducts and how can I avoid them?
Answer:
Impurities in the final product can arise from several sources. The table below outlines common impurities and mitigation strategies.
| Potential Impurity | Source | Prevention and Mitigation |
| Unreacted Pyrimidine-4-carboxamide | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure sufficient bromine and base are used. Monitor the reaction progress using techniques like TLC or LC-MS. |
| Urea derivatives | Reaction of the isocyanate intermediate with the product 4-aminopyrimidine. | Maintain a dilute reaction mixture to minimize intermolecular reactions. Ensure rapid hydrolysis of the isocyanate. |
| Products from pyrimidine ring cleavage | The strongly basic and oxidative conditions can lead to the opening of the pyrimidine ring. | Optimize the base concentration and temperature. Use the mildest conditions that still afford a reasonable reaction rate. |
Problem 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate and purify the 4-aminopyrimidine from the reaction mixture. What are the best practices?
Answer:
4-aminopyrimidine is a water-soluble and basic compound, which can present challenges during extraction and purification.
| Challenge | Recommended Approach |
| Product remains in the aqueous layer during extraction | Due to its polarity and basicity, 4-aminopyrimidine may not efficiently partition into common organic solvents from a basic aqueous solution. |
| Co-precipitation of inorganic salts | The reaction mixture contains a high concentration of inorganic salts (e.g., NaBr, Na₂CO₃) which can co-precipitate with the product. |
Experimental Protocols
Key Experiment: Synthesis of 4-Aminopyrimidine via Hofmann Degradation
This is a representative protocol and may require optimization.
-
Preparation of the Hypobromite (B1234621) Solution: In a flask equipped with a stirrer and cooled in an ice-salt bath (0-5°C), dissolve sodium hydroxide (e.g., 2.5 equivalents) in water. Slowly add bromine (e.g., 1.1 equivalents) to this solution while maintaining the temperature below 10°C.
-
Reaction with Pyrimidine-4-carboxamide: To a separate flask containing a stirred solution of pyrimidine-4-carboxamide (1.0 equivalent) in water at 0-5°C, slowly add the freshly prepared sodium hypobromite solution.
-
Hofmann Rearrangement: After the addition is complete, continue stirring at low temperature for a period (e.g., 1 hour). Then, gradually raise the temperature of the reaction mixture to around 70-80°C and maintain it for another hour to ensure the completion of the rearrangement and hydrolysis.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the excess base by adding an acid (e.g., concentrated HCl) until the pH is approximately 8-9. Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-aminopyrimidine.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by sublimation.
Visualizations
Caption: Experimental workflow for the synthesis of 4-aminopyrimidine.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Optimization of Reaction Conditions for Nitrile Trimerization to 4-Aminopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminopyrimidines via nitrile trimerization.
Troubleshooting Guides
Issue 1: Low or No Yield of 4-Aminopyrimidine (B60600)
Q: My nitrile trimerization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in nitrile trimerization can stem from several factors, including suboptimal reaction conditions, catalyst issues, or the nature of the nitrile substrate. Here’s a systematic approach to troubleshooting:
-
Inadequate Reaction Conditions:
-
Temperature: Temperature is a critical parameter. For base-catalyzed reactions, especially with microwave heating, temperatures around 140°C have been shown to be effective for the trimerization of acetonitrile.[1] However, for other nitriles, the optimal temperature may vary. It is crucial to control the temperature, as side reactions can occur at different temperature ranges.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For microwave-assisted synthesis, multiple short heating cycles may be more effective than a single long one.
-
Solvent-Free Conditions: Many successful protocols, particularly those using microwave irradiation, are performed under solvent-free (neat) conditions.[1][2] If you are using a solvent, it may be interfering with the reaction. Consider running a test reaction without a solvent.
-
-
Catalyst Activity:
-
Base Catalysts: For base-catalyzed reactions, potassium tert-butoxide is a commonly used and effective catalyst.[1][2] Ensure the base is fresh and has been stored under anhydrous conditions, as it is sensitive to moisture. The catalyst loading is also important; typically, 3-5 mol% is used.[1]
-
Lewis Acid Catalysts: If using a Lewis acid catalyst, its activity can be diminished by moisture. Ensure all reagents and solvents are dry. Different Lewis acids can have varying efficacy depending on the substrate.
-
-
Substrate Properties:
-
Physical State: The physical state of the nitrile can significantly impact the reaction, especially in solvent-free microwave protocols. These methods are most effective for liquid nitriles or those with melting points below 110°C. For solid, high-melting-point nitriles, consider using a high-boiling, inert solvent to facilitate the reaction, though this may require optimization.
-
Electronic Effects: The electronic properties of the nitrile's substituent can influence reactivity. Nitriles with electron-withdrawing groups may have altered reactivity compared to those with electron-donating groups. Optimization of catalyst and conditions for different electronic environments may be necessary.
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant side products. What are the common side products and how can I minimize their formation?
A: The formation of side products is a common challenge. Identifying these byproducts can provide insight into optimizing the reaction conditions.
-
Common Side Products:
-
Linear Dimers and Trimers: Incomplete cyclization can lead to the formation of linear oligomers.
-
Other Cyclic Products: Depending on the reaction conditions, other heterocyclic structures may form.
-
Hydrolysis Products: If water is present, nitriles can hydrolyze to amides or carboxylic acids, especially under acidic or basic conditions.
-
-
Minimization Strategies:
-
Anhydrous Conditions: Strictly maintain anhydrous (dry) conditions to prevent nitrile hydrolysis. Use dry solvents (if any) and ensure the catalyst is not hydrated.
-
Temperature Control: As mentioned, temperature can dictate the product distribution. A systematic screen of reaction temperatures can help identify the optimal range for 4-aminopyrimidine formation.
-
Stoichiometry: Ensure the correct stoichiometry of reactants and catalysts.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for nitrile trimerization to 4-aminopyrimidines?
A1: The most commonly employed catalysts fall into two main categories:
-
Bases: Strong bases are effective for this transformation. Potassium tert-butoxide (t-BuOK) is a widely used catalyst, particularly in solvent-free, microwave-assisted reactions.[1][2]
-
Lewis Acids: Various Lewis acids can also catalyze this reaction.
Q2: Can I use conventional heating instead of microwave irradiation?
A2: Yes, conventional heating can be used. However, microwave heating often offers significant advantages, including rapid heating, shorter reaction times, and improved yields, especially in solvent-free systems.[1] If using conventional heating, you may need to adjust the reaction time and temperature accordingly.
Q3: My nitrile is a solid with a high melting point. What is the best approach?
A3: The solvent-free microwave method is generally less effective for nitriles with high melting points.[1] For these substrates, consider the following:
-
High-Boiling Solvents: Use a high-boiling, inert solvent to dissolve the nitrile and allow the reaction to proceed at an appropriate temperature.
-
Lewis Acid Catalysis: Explore Lewis acid-catalyzed methods, which may be more amenable to a wider range of nitrile substrates and reaction conditions.
Q4: How do I purify the crude 4-aminopyrimidine product?
A4: Purification strategies depend on the physical state of the product and the nature of the impurities.
-
For Solid Products:
-
Trituration/Washing: If the product is a solid, it can often be purified by triturating (grinding) the crude reaction mixture with a solvent in which the product is insoluble but the impurities are soluble, such as diethyl ether. This is followed by filtration and washing of the solid product.[1]
-
Recrystallization: For further purification, recrystallization from a suitable solvent is a powerful technique. The choice of solvent is critical and should be determined experimentally.
-
-
For Liquid or Oily Products:
-
Filtration through a Solid Plug: Liquid products can be diluted with a solvent like diethyl ether and passed through a short plug of a solid adsorbent like neutral alumina (B75360) to remove baseline impurities. The solvent is then removed by evaporation.[1]
-
Column Chromatography: For complex mixtures or to achieve high purity, flash column chromatography on silica (B1680970) gel is a standard method. The appropriate solvent system (eluent) should be determined by TLC analysis.
-
Q5: Are there any safety concerns I should be aware of?
A5: Yes, several safety precautions should be taken:
-
Nitriles: Many nitriles are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Bases: Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it with care in an inert atmosphere if possible.
-
Microwave Reactors: When using a microwave reactor, always follow the manufacturer's safety guidelines. Reactions in sealed vessels can generate high pressures.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 4-Aminopyrimidines
| Nitrile Substrate | Catalyst (mol%) | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Acetonitrile | t-BuOK (3%) | Microwave | 140 | 20 min | 48 | [1] |
| 4-Methoxyphenylacetonitrile | t-BuOK (5%) | Microwave | Optimized | - | 78 | [1] |
| 4-Phenylbutyronitrile | t-BuOK (5%) | Microwave | Optimized | - | 84 | [1] |
| Acrylonitrile | Lewis Acid | - | - | - | up to 90 | [3] |
Note: "Optimized" conditions refer to the best results obtained in the cited study after screening various parameters.
Experimental Protocols
Protocol 1: Base-Catalyzed Trimerization of a Liquid Nitrile using Microwave Heating
This protocol is adapted from the work of Baxendale and Ley.[1]
-
Preparation: To a clean, dry microwave reaction vessel, add the liquid nitrile (e.g., 5 g).
-
Catalyst Addition: Add potassium tert-butoxide (5 mol%) to the nitrile.
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture using a program of three cycles of heating to the target temperature (e.g., 140-180°C, depending on the nitrile) and holding for a specified time (e.g., 5-10 minutes per cycle).
-
Work-up (Solid Product): After cooling, add diethyl ether to the reaction mixture and triturate the solid. Collect the solid product by vacuum filtration and wash it with fresh diethyl ether. Dry the product under vacuum.
-
Work-up (Liquid Product): After cooling, dilute the reaction mixture with an equal volume of diethyl ether. Pass the solution through a short plug of neutral alumina. Remove the solvent from the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. Common solvents for pyrimidines include ethanol, methanol, and ethyl acetate.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for nitrile trimerization to 4-aminopyrimidines.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Lewis Acid-Catalyzed Synthesis of 4âAminopyrimidines: A Scalable Industrial Process - American Chemical Society - Figshare [acs.figshare.com]
Addressing challenges in the purification of zwitterionic 4-aminopyrimidine analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of zwitterionic 4-aminopyrimidine (B60600) analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of zwitterionic 4-aminopyrimidine analogs, offering step-by-step solutions.
Issue 1: Poor Solubility of the Zwitterionic Analog
Q: My zwitterionic 4-aminopyrimidine analog has very low solubility in common organic solvents and even in water. How can I dissolve it for purification?
A: The limited solubility of zwitterionic compounds in neutral water and non-polar organic solvents is often due to the strong intermolecular electrostatic interactions between the positively and negatively charged moieties within the molecule.[1] At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, a zwitterion typically exhibits its minimum solubility.[1][2] To enhance solubility, it is crucial to shift the pH of the solution away from the pI.[1]
Troubleshooting Steps:
-
pH Adjustment: This is the most effective primary strategy.[1]
-
Acidic Conditions (Low pH): Adding a small amount of a suitable acid (e.g., dilute HCl, TFA) will protonate the amino group, resulting in a net positive charge (cationic form). This form should have significantly increased solubility in aqueous media.[1][3]
-
Basic Conditions (High pH): Adding a small amount of a suitable base (e.g., dilute NaOH, NH₄OH) will deprotonate the acidic moiety (e.g., carboxylic acid, sulfonic acid), resulting in a net negative charge (anionic form). This form should also be more soluble in water.[1][3]
-
-
Co-solvents: If pH adjustment is not compatible with your downstream applications, co-solvents can be an effective strategy.[1]
-
Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be effective. For instance, to prepare a stock solution, you can dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. Gentle warming (not exceeding 40°C) or brief sonication can aid dissolution.[1]
-
-
Salt Formation: Converting the zwitterion into a salt can dramatically improve its solubility in a desired solvent system and is an economical and scalable method for purification.[4][5]
Issue 2: Difficulty in Chromatographic Separation
Q: I am struggling to get good separation and peak shape for my zwitterionic 4-aminopyrimidine analog using reversed-phase HPLC. What can I do?
A: Zwitterionic compounds are often highly polar and can exhibit poor retention and peak shape on traditional reversed-phase (C8 or C18) columns due to their charged nature.[7][8][9] Several alternative chromatographic techniques and modifications to your existing method can be employed.
Troubleshooting Steps:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds.[10] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
-
Mechanism: A water-enriched layer forms on the surface of the polar stationary phase, and polar analytes partition into this layer, leading to retention.[10]
-
Optimization: Retention in HILIC is highly sensitive to the mobile phase composition. Adjusting the pH and buffer strength of the aqueous component can significantly alter selectivity by influencing the ionization state of the analyte and its electrostatic interactions (attraction or repulsion) with the stationary phase.[10]
-
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, providing multiple interaction modes for enhanced selectivity and retention of zwitterions.[7]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.
-
Cation-Exchange: At a pH below the pI, the zwitterionic analog will have a net positive charge and can be purified using a cation-exchange column.[11]
-
Anion-Exchange: At a pH above the pI, the analog will have a net negative charge and can be purified using an anion-exchange column.
-
-
Reversed-Phase with Mobile Phase Modifiers:
-
pH Adjustment: Adjusting the mobile phase pH can suppress the ionization of one of the functional groups, making the compound less polar and more amenable to reversed-phase separation.[12]
-
Use of Buffers: Incorporating a volatile buffer (e.g., ammonium (B1175870) formate, ammonium acetate) into the mobile phase can improve peak shape and retention by controlling ionic interactions.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a novel zwitterionic 4-aminopyrimidine analog?
A1: A good starting point is to determine the isoelectric point (pI) of your compound, either computationally or experimentally. This will inform you of the pH at which the compound is least soluble. For purification, you can then choose a strategy that either leverages this low solubility (crystallization) or avoids it by working at a pH far from the pI (chromatography). A logical workflow would be to first attempt purification by crystallization/precipitation through careful pH adjustment. If co-impurities precipitate under the same conditions, chromatographic methods such as HILIC or ion-exchange chromatography would be the next logical steps.
Q2: How can I remove inorganic salts from my purified zwitterionic compound?
A2: Desalting zwitterions can be challenging as they often remain in the aqueous layer during extractions.[2]
-
Ion-Exchange Chromatography: This is a very effective method. You can bind your zwitterionic compound to an ion-exchange resin, wash away the salt, and then elute your purified compound.[2]
-
Crystallization at the Isoelectric Point: Adjusting the pH of the salt-containing solution to the pI of your compound will cause it to precipitate, leaving the more soluble inorganic salts in the solution. However, this method can sometimes be inefficient.[2]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on size and can be used to separate your compound from smaller salt ions.[11]
Q3: Can I use normal-phase chromatography on silica (B1680970) gel for these compounds?
A3: Generally, normal-phase chromatography on silica is not recommended for zwitterionic compounds. The highly polar nature of these molecules can lead to very strong, sometimes irreversible, interactions with the polar silica surface, resulting in poor recovery and peak shape.[8] HILIC is a more suitable alternative that also uses a polar stationary phase but with a different separation mechanism.
Q4: My compound seems to degrade at extreme pH values. What are my options?
A4: If your compound is sensitive to acidic or basic conditions, you should work with milder purification techniques.
-
Chromatography near Neutral pH: Employ HILIC or mixed-mode chromatography with a buffered mobile phase close to neutral pH.
-
Co-solvent Systems: Utilize co-solvents to enhance solubility without drastic pH changes.
-
Recrystallization from a suitable solvent mixture: This can be a gentle purification method if a suitable solvent system can be identified.
Quantitative Data Summary
Table 1: Influence of pH on the State of a Zwitterionic 4-Aminopyrimidine Analog
| pH Range | Predominant Ionic Form | Expected Aqueous Solubility |
| pH < pI | Cationic (Net Positive) | High |
| pH ≈ pI | Zwitterionic (Net Zero) | Low |
| pH > pI | Anionic (Net Negative) | High |
Table 2: Comparison of Chromatographic Techniques for Zwitterionic Compound Purification
| Technique | Stationary Phase | Mobile Phase | Separation Principle | Best Suited For |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (e.g., Water/Acetonitrile) | Hydrophobic interactions | Less polar zwitterions or when ionization is suppressed. |
| HILIC | Polar (e.g., Silica, Zwitterionic) | High organic content with aqueous buffer | Partitioning into a surface water layer | Highly polar and zwitterionic compounds.[10] |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic) | Aqueous buffer with salt gradient | Electrostatic interactions | Charged molecules; purification based on net charge.[11] |
| Mixed-Mode | Contains both RP and IEX functionalities | Aqueous/Organic with buffer | Multiple interaction modes | Complex separations requiring high selectivity.[7] |
Experimental Protocols
Protocol 1: Purification by pH-Mediated Precipitation/Crystallization
-
Dissolution: Dissolve the crude zwitterionic 4-aminopyrimidine analog in an aqueous solution at a pH significantly different from its pI. For example, if the pI is around 7, dissolve the compound in dilute aqueous HCl (pH 2-3) or dilute aqueous NaOH (pH 10-11).
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly add a counter-reagent to the filtrate with vigorous stirring to adjust the pH towards the pI. For an acidic solution, add a base (e.g., 1M NaOH). For a basic solution, add an acid (e.g., 1M HCl).
-
Isolation: As the pH approaches the pI, the zwitterionic compound will precipitate out of the solution. Continue the addition of the acid/base until precipitation is complete.
-
Collection and Washing: Collect the precipitate by filtration. Wash the solid with deionized water to remove residual salts, followed by a non-polar organic solvent (e.g., diethyl ether) to remove non-polar impurities.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Purification by Hydrophilic Interaction Chromatography (HILIC)
-
Column: A HILIC column (e.g., with a zwitterionic or amide stationary phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.
-
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the compound. A typical gradient might be from 5% to 50% B over 20 minutes.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired peak and confirm purity by analytical HPLC and other relevant techniques (e.g., MS, NMR).
Visualizations
Caption: Workflow for purification by pH-mediated precipitation.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on positive and negative charges of a zwitterion - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. WO2006069525A1 - Aminopyrimidine compounds and their salts, process for preparation and pharmaceutical use thereof - Google Patents [patents.google.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso - Google Patents [patents.google.com]
- 7. sielc.com [sielc.com]
- 8. biotage.com [biotage.com]
- 9. zwitterionic compounds - Chromatography Forum [chromforum.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
Improving retention of 4-aminopyrimidine in reversed-phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the retention of 4-aminopyrimidine (B60600) in reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my 4-aminopyrimidine peak eluting at or near the void volume on a standard C18 column?
A1: 4-aminopyrimidine is a polar, hydrophilic compound.[1] Standard reversed-phase columns, such as C8 or C18, have a non-polar (hydrophobic) stationary phase.[2] The principle of reversed-phase chromatography is based on hydrophobic interactions between the analyte and the stationary phase.[3][4] Because 4-aminopyrimidine is polar, it has a low affinity for the non-polar stationary phase and is therefore poorly retained, leading to elution near the void volume (t₀).[5][6]
Q2: What is the first and most effective parameter to adjust for improving the retention of 4-aminopyrimidine?
A2: The most impactful initial step is to adjust the pH of the mobile phase.[7][8] 4-aminopyrimidine is a basic compound with a pKa between 5.2 and 6.0.[1] By increasing the mobile phase pH to be at least two units above its pKa (i.e., pH > 8), the compound becomes deprotonated and electrically neutral.[6][9] This neutral form is less polar and will interact more strongly with the C18 stationary phase, significantly increasing retention time.[4][10]
Troubleshooting Guides
Issue 1: Poor retention despite using a high aqueous mobile phase.
Q: I've decreased the organic solvent (acetonitrile/methanol) to less than 5%, but retention is still inadequate. What should I do next?
A: While reducing the organic content is a valid strategy, its effectiveness is limited for highly polar compounds and can introduce other problems.[11] Here are the next steps:
-
Confirm Column Compatibility: Ensure your column is stable in highly aqueous mobile phases. Many traditional C18 columns can suffer from "phase collapse" or "dewetting" in mobile phases with more than 95-98% water, which drastically reduces retention.[6][12] Consider switching to a column specifically designed for aqueous stability, such as one with polar-embedded or polar-endcapped ligands.[13]
-
Mobile Phase pH Optimization: This is the most critical step. You must control the ionization state of 4-aminopyrimidine.
-
To Increase Retention in RP-HPLC: Use a mobile phase with a pH at least 2 units higher than the pKa of 4-aminopyrimidine (e.g., pH ≥ 8). This neutralizes the molecule, increasing its hydrophobicity and retention.[9][10]
-
Common Buffers: For high pH, ammonium (B1175870) carbonate or ammonium bicarbonate are suitable choices, especially for LC-MS applications.
-
Issue 2: Mobile phase pH adjustment is insufficient or not possible with my current column.
Q: My column is not stable at high pH, or I am still not achieving the desired retention. What are my other options?
A: If high-pH conditions are not viable, you can explore alternative chromatographic modes or mobile phase additives.
-
Ion-Pair Chromatography (IPC): This technique introduces an "ion-pairing reagent" into the mobile phase.[14]
-
Principle: For a basic analyte like 4-aminopyrimidine (which is positively charged at acidic pH), a negatively charged ion-pairing reagent (e.g., an alkyl sulfonate like hexane (B92381) sulfonate) is added.[6] The reagent forms a neutral ion-pair with the analyte, which is then retained by the reversed-phase column.[15][16]
-
Considerations: IPC methods can require long equilibration times, may not be compatible with mass spectrometry (MS), and the reagents can be difficult to completely wash out of the column.[3][7][13]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for retaining very polar compounds.[13]
-
Principle: HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile).[17] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[18]
-
For 4-Aminopyrimidine: To maximize retention in HILIC, you should use a mobile phase pH that is at least 2 units lower than the pKa (e.g., pH ≤ 4). This ensures the analyte is ionized (positively charged), which enhances its interaction with the polar stationary phase.[9]
-
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics.[3][19] A mixed-mode column with cation-exchange properties can effectively retain the positively charged form of 4-aminopyrimidine at an acidic pH while also providing reversed-phase separation.[3]
Data Presentation: Strategies for 4-Aminopyrimidine Retention
Table 1: Comparison of Chromatographic Strategies
| Strategy | Principle of Retention | Recommended Mobile Phase pH for 4-AP | Pros | Cons |
| Reversed-Phase (RP-HPLC) | Hydrophobic interaction with non-polar stationary phase.[2] | > 8.0 (to neutralize the base).[9][10] | Widely available columns and solvents. | Poor retention for polar compounds in their ionized state.[5] |
| Ion-Pair Chromatography (IPC) | Forms a neutral ion-pair with the analyte, which is then retained via hydrophobic interaction.[14] | < 4.0 (to ensure analyte is charged). | Utilizes standard RP columns; can significantly increase retention.[6] | MS incompatibility; long equilibration; potential for column contamination.[3][7] |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analyte into a water layer on a polar stationary phase.[17][18] | < 4.0 (to ionize the base).[9] | Excellent retention for very polar compounds; MS-friendly mobile phases.[18] | Requires careful control of mobile phase water content; longer equilibration times than RP. |
| Mixed-Mode Chromatography | Combines hydrophobic and ion-exchange interactions.[3] | Acidic to neutral (to utilize cation-exchange).[3] | High flexibility; can retain acidic, basic, and neutral compounds simultaneously. | Can have more complex retention mechanisms to optimize. |
Experimental Protocols
Protocol 1: General Method for RP-HPLC with pH Control
-
Column: Use a pH-stable C18 column (e.g., a hybrid particle or specifically bonded column rated for high pH).
-
Mobile Phase A: Prepare a 10-20 mM aqueous buffer solution. For high pH, use ammonium bicarbonate adjusted to pH 10 with ammonium hydroxide. For low pH, use ammonium formate (B1220265) adjusted to pH 3 with formic acid.[7] Filter through a 0.45 µm membrane.[20]
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) or methanol.
-
Gradient Program (Scouting):
-
Start at 5% B for 2 minutes.
-
Linear gradient from 5% to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5-10 column volumes.[11]
-
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV at 245 nm.[21]
-
Analysis: Inject the 4-aminopyrimidine standard under both high and low pH conditions to observe the significant shift in retention time. Optimize the gradient based on the results.
Protocol 2: General Method for HILIC
-
Column: HILIC column (e.g., bare silica, amide, or polyaspartamide phase).[6]
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM ammonium acetate, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium acetate, pH adjusted to 4.0 with acetic acid.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30-40 column volumes. HILIC requires longer equilibration than RP-HPLC.
-
Sample Diluent: Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 90% acetonitrile) to avoid peak distortion.
-
Gradient Program (Scouting):
-
Start at 95% Acetonitrile (or 100% Mobile Phase A).
-
Run a gradient to increase the aqueous content (e.g., to 50% Acetonitrile or 100% Mobile Phase B) over 15-20 minutes.
-
Hold, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV at 245 nm or MS.
Visualizations
Caption: Troubleshooting workflow for poor retention of 4-aminopyrimidine.
Caption: Comparison of retention mechanisms for 4-aminopyrimidine (4-AP).
Caption: Principle of HILIC for retaining ionized 4-aminopyrimidine.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 8. agilent.com [agilent.com]
- 9. support.waters.com [support.waters.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. support.waters.com [support.waters.com]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. itwreagents.com [itwreagents.com]
- 15. Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. abap.co.in [abap.co.in]
- 21. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of 4-aminopyrimidine to 4-pyridone during concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-aminopyrimidine (B60600) to 4-pyridone during concentration steps.
Troubleshooting Guide
This guide addresses common issues encountered during the concentration of 4-aminopyrimidine solutions.
| Issue | Potential Cause | Recommended Solution |
| Significant product loss and presence of 4-pyridone impurity after concentrating an aqueous solution. | Hydrolysis of 4-aminopyrimidine due to elevated temperature in a neutral or basic (pH ≥ 7) aqueous environment. | 1. Acidify the Solution: Before concentration, adjust the pH of the aqueous solution to an acidic range (pH 3-5) using a dilute acid (e.g., 0.1 M HCl or acetic acid).2. Lower the Concentration Temperature: Utilize a concentration method that operates at a lower temperature, such as rotary evaporation under reduced pressure or lyophilization (freeze-drying). |
| Product degradation even when using a rotary evaporator. | The bath temperature is too high, or the vacuum is not low enough, leading to prolonged heating. The solution may also be neutral or basic. | 1. Optimize Rotary Evaporation Parameters: Maintain a low water bath temperature (e.g., 30-40°C) and use a high vacuum to lower the boiling point of the solvent.[1][2]2. Ensure Acidic pH: Confirm that the solution is acidic (pH 3-5) before starting the rotary evaporation process. Extensive hydrolysis has been observed when attempting to replace excess acetic acid with water.[3] |
| Difficulty removing water completely without product degradation. | High boiling point of water requires high temperatures for evaporation, which promotes hydrolysis. | 1. Lyophilization (Freeze-Drying): For heat-sensitive applications, lyophilization is the preferred method as it removes water at low temperatures through sublimation, thereby minimizing the risk of hydrolysis.[4][5][6][7]2. Azeotropic Distillation: For larger scales, consider azeotropic distillation with a solvent like toluene (B28343) to remove water at a lower temperature. |
| Low recovery after attempting to concentrate by extraction. | The chosen organic solvent has low solubility for 4-aminopyrimidine, or the pH of the aqueous phase is not optimal for extraction. | 1. Select an Appropriate Solvent: 4-aminopyrimidine is soluble in solvents like ethanol, methanol, and DMSO.[8][9] For extraction from water, consider ethyl acetate (B1210297) after adjusting the aqueous phase to a basic pH to deprotonate the amine and increase its partitioning into the organic layer. Note: Work-up should be done quickly to minimize hydrolysis in the basic aqueous phase.2. Perform Multiple Extractions: Use multiple, smaller volume extractions to improve recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-aminopyrimidine degradation during concentration?
A1: The primary cause of degradation is the hydrolysis of the 4-amino group to a hydroxyl group, converting 4-aminopyrimidine to 4-pyridone. This reaction is significantly accelerated by heat, especially in neutral or basic aqueous solutions.[3]
Q2: How does pH affect the stability of 4-aminopyrimidine in an aqueous solution?
A2: 4-Aminopyrimidine is more stable in acidic solutions. The protonation of the pyrimidine (B1678525) ring nitrogen atoms reduces the susceptibility of the 4-position to nucleophilic attack by water. In neutral and particularly in basic solutions, the rate of hydrolysis increases. While deamination in dilute alkaline solutions is slow, it is more significant in concentrated alkaline solutions (3.0–6.0 M KOH).[10]
Q3: What is the recommended pH range to maintain during the concentration of a 4-aminopyrimidine solution?
A3: To minimize hydrolysis, it is recommended to maintain a pH between 3 and 5. This can be achieved by adding a small amount of a non-reactive acid, such as hydrochloric acid or acetic acid, to the solution before heating or applying a vacuum.
Q4: What are the most suitable methods for concentrating an aqueous solution of 4-aminopyrimidine?
A4: The most suitable methods are those that minimize heat exposure:
-
Lyophilization (Freeze-Drying): This is the gentlest method as it removes water at low temperatures, making it ideal for preventing hydrolysis.
-
Rotary Evaporation under Acidic Conditions: This method is effective if the solution is first acidified and a low bath temperature (≤40°C) and a high vacuum are used to facilitate solvent removal at a lower temperature.[1][2]
-
Solvent Extraction: This can be an effective way to move the 4-aminopyrimidine from an aqueous solution to an organic solvent, which can then be removed under milder conditions.
Q5: Can I concentrate a solution of 4-aminopyrimidine in an organic solvent without degradation?
A5: Yes, concentrating 4-aminopyrimidine in a non-aqueous organic solvent is generally much safer than in water, as hydrolysis is not a concern. 4-aminopyrimidine is soluble in several organic solvents, including ethanol, methanol, and DMSO.[8][9] Standard concentration methods like rotary evaporation can be used with these solvents with a much lower risk of degradation.
Data Presentation
Table 1: Stability of Solid 4-Aminopyrimidine in Capsules
This table summarizes the chemical stability of 4-aminopyrimidine in a solid formulation when stored at different temperatures. While this data is for a solid form, it provides an indication of the compound's thermal stability in the absence of a solvent.
| Storage Condition | Duration | Average % of Initial Drug Remaining |
| Refrigerated (4°C) | 6 months | >99% |
| Room Temperature (22-24°C) | 6 months | >99% |
| Elevated Temperature (37°C) | 1 month | >99% |
| (Data adapted from a stability study of 4-aminopyridine (B3432731) oral capsules)[11][12] |
Experimental Protocols
Protocol 1: Concentration of an Aqueous 4-Aminopyrimidine Solution using Rotary Evaporation with Acidification
-
Acidification: Before concentration, cool the aqueous solution of 4-aminopyrimidine to room temperature. Slowly add 0.1 M HCl or 0.1 M acetic acid dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to between 3 and 5.
-
Setup of Rotary Evaporator:
-
Ensure the rotary evaporator is clean and the cold trap is filled with a suitable cooling medium (e.g., dry ice/acetone (B3395972) or a cryocooler).
-
Set the water bath temperature to a low value, not exceeding 40°C.
-
-
Concentration:
-
Transfer the acidified 4-aminopyrimidine solution to a round-bottom flask, not filling it more than halfway.
-
Attach the flask to the rotary evaporator.
-
Start the rotation of the flask.
-
Gradually apply a vacuum to the system. The pressure should be low enough to allow for efficient evaporation at the set bath temperature.
-
Continue the evaporation until the desired volume is reached.
-
-
Final Steps:
-
Release the vacuum and stop the rotation.
-
Remove the flask from the water bath.
-
The concentrated, acidified solution can be used directly or further processed (e.g., neutralization followed by extraction).
-
Protocol 2: Concentration of an Aqueous 4-Aminopyrimidine Solution using Lyophilization
-
Pre-Freezing:
-
Transfer the aqueous solution of 4-aminopyrimidine into a lyophilization flask or vials.
-
It is recommended to acidify the solution to pH 3-5 as a precautionary measure, although the low temperature of lyophilization should inherently minimize hydrolysis.
-
Freeze the sample completely. This can be done in a freezer at -20°C or -80°C, or by rotating the flask in a bath of dry ice and acetone until a uniform frozen shell is formed.
-
-
Lyophilization:
-
Connect the frozen sample to a lyophilizer.
-
Start the lyophilizer and ensure a high vacuum is achieved (typically <100 mTorr).
-
The water will sublimate from the frozen state. The process is complete when all the ice has disappeared, leaving a dry, fluffy powder. This may take several hours to days depending on the volume and concentration.
-
-
Product Recovery:
-
Once the lyophilization is complete, vent the system with an inert gas like nitrogen.
-
Remove the flask or vials containing the dried 4-aminopyrimidine powder.
-
The lyophilized powder should be stored in a desiccator to prevent moisture absorption.
-
Visualizations
Caption: Hydrolysis pathway of 4-aminopyrimidine to 4-pyridone.
Caption: Troubleshooting workflow for concentrating 4-aminopyrimidine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gwsionline.com [gwsionline.com]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. 4-Aminopyridine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and evaluation of a lyophilization protocol for colorimetric RT-LAMP diagnostic assay for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalytic Hydrogenation for the Reduction of Dichloropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic hydrogenation of dichloropyrimidines.
Troubleshooting Guide
Issue 1: Low or No Conversion of Dichloropyrimidine
| Question | Possible Cause | Suggested Solution |
| Why is my reaction not proceeding or showing low conversion? | Inactive Catalyst: The catalyst may be old, poisoned, or improperly handled. Palladium on carbon (Pd/C) can be pyrophoric and should be handled with care.[1] | - Use a fresh batch of catalyst.[2] - Ensure the catalyst has been stored under an inert atmosphere. - For reactions sensitive to catalyst activity, consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[2] - Pre-activate the catalyst by stirring it in the solvent under a hydrogen atmosphere before adding the substrate.[3][4] |
| Catalyst Poisoning: Impurities in the starting material, solvent, or from previous reactions (e.g., sulfur compounds, thiols) can poison the palladium catalyst.[1][5] | - Use high-purity, degassed solvents and reagents.[1][4] - If impurities are suspected, purify the starting material.[1] - In some cases, filtering the reaction mixture and adding fresh catalyst can help if a trace impurity has been adsorbed.[5] | |
| Insufficient Hydrogen Pressure/Agitation: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface. | - Ensure all connections are sealed and the system can maintain the desired hydrogen pressure. - Increase the stirring rate to improve gas-liquid mixing.[2][4] - For stubborn reductions, a high-pressure reactor (e.g., a Parr shaker) may be necessary.[2] | |
| Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.[2] | - Polar solvents like methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) are commonly used.[2] - If solubility is an issue, solvent mixtures can be employed.[2] - For debenzylation-type reductions, acetic acid can be an effective solvent.[2] |
Issue 2: Formation of Undesired Side Products
| Question | Possible Cause | Suggested Solution |
| How can I prevent over-reduction of the pyrimidine (B1678525) ring? | Ring Hydrogenation: The pyrimidine ring can be reduced, especially under acidic conditions or with prolonged reaction times.[6] | - Perform the reaction under neutral or basic conditions. The use of a hydrogen chloride acceptor like magnesium oxide (MgO) or sodium hydroxide (B78521) is recommended. - Carefully monitor the hydrogen uptake and stop the reaction once the theoretical amount for dechlorination has been consumed. |
| I am observing hydrolysis of the chloro group to a hydroxyl group. How can I avoid this? | Hydrolysis: The chloro substituent can be replaced by a hydroxyl group, particularly in the presence of water and base. | - Use anhydrous solvents. - An ether-aqueous sodium hydroxide biphasic system has been shown to be effective while minimizing hydrolysis. |
| How can I minimize the formation of alkoxy-substituted byproducts? | Solvolysis/Alkoxylation: Using alcohol solvents (e.g., methanol, ethanol) with a strong base can lead to the formation of alkoxide ions, which can displace the chlorine atom.[6][7] | - When using an alcohol solvent, opt for a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) instead of strong bases like NaOH or KOH.[7] - Alternatively, switch to a non-alcoholic solvent like THF, dioxane, or ethyl acetate.[8] |
| My desired mono-dechlorinated product is reacting further to the fully reduced pyrimidine. How do I improve selectivity? | Lack of Selectivity: The second chlorine atom can be removed, leading to a mixture of products. | - Carefully control the reaction time and temperature; lower temperatures may favor mono-substitution.[7] - Adjust the hydrogen pressure; lower pressures may improve selectivity.[1] - Some palladium catalysts can be tuned for regioselective dechlorination.[9] The use of NaHCO₃ as a base with a palladium catalyst has been reported for regioselective dechlorination.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst for the hydrogenation of dichloropyrimidines? A1: Palladium-based catalysts are the most widely used, with palladium on charcoal (Pd/C) being a common choice. Other effective catalysts include palladium-strontium carbonate and palladium-barium sulfate. In some cases, Raney Nickel has been used, but it may not be as effective as palladium catalysts for this transformation.
Q2: How do I choose the right solvent for my reaction? A2: The choice of solvent depends on the substrate's solubility and the desired reaction conditions. Alcohols like ethanol and methanol are common, but can lead to alkoxylation side products if a strong base is used.[6] An ether-water immiscible solvent system with a base has been shown to give good yields.
Q3: Why is a base or hydrogen chloride acceptor necessary? A3: The hydrogenation of a chloropyrimidine releases hydrogen chloride (HCl). This can create an acidic environment, which can promote the undesirable reduction of the pyrimidine ring itself.[6] A base, such as magnesium oxide, sodium hydroxide, or an organic amine, is added to neutralize the HCl as it is formed.
Q4: Can I regenerate a deactivated Pd/C catalyst? A4: Yes, it is often possible to regenerate a deactivated catalyst. A common procedure involves washing the catalyst with water and then an organic solvent like methanol to remove adsorbed impurities and byproducts.[1] However, sintering (thermal degradation) of the catalyst is often irreversible.[1]
Q5: My reaction is very slow. What can I do to speed it up? A5: To increase the reaction rate, you can try the following:
-
Increase the reaction temperature.[7]
-
Increase the hydrogen pressure.[2]
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[2]
-
Ensure vigorous stirring to maximize gas-liquid contact.[4]
-
Switch to a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[2]
Data Presentation
Table 1: Common Catalysts and Conditions for Dichloropyrimidine Reduction
| Catalyst | Support | Base/Acceptor | Solvent System | Typical Temperature (°C) | Key Observations |
| Palladium[9] | Charcoal (C) | Magnesium Oxide (MgO) | Aqueous Ethanol | Room Temperature - 80 | Good yields, but risk of ring reduction if reaction time is not controlled. |
| Palladium | Charcoal (C) | Sodium Hydroxide (NaOH) | Ether-Water | Room Temperature | Good yields, effective for dehalogenation. |
| Palladium[9] | Not Specified | Sodium Bicarbonate (NaHCO₃)[9] | Not Specified | Not Specified | Reported for efficient regioselective dechlorination.[9] |
| Palladium | Strontium Carbonate (SrCO₃) | Magnesium Oxide (MgO) | Not Specified | Not Specified | Effective for dehalogenation of chloropyrimidines. |
| Palladium | Barium Sulfate (BaSO₄) | Magnesium Oxide (MgO) | Not Specified | Not Specified | Effective for dehalogenation of chloropyrimidines. |
| Zinc Dust[10] | None | Water or Acetic Acid[10] | Water or Acetic Acid[10] | 40 - 50 | An alternative to catalytic hydrogenation for dechlorination.[10] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 2,4-Dichloropyrimidine (B19661)
Materials:
-
2,4-Dichloropyrimidine
-
Palladium on charcoal (10% Pd/C)
-
Magnesium oxide (MgO)
-
Ethanol
-
Water
-
Hydrogen gas supply
-
Standard hydrogenation apparatus (e.g., Parr shaker or flask with hydrogen balloon)
Procedure:
-
Reactor Setup: In a hydrogenation flask or a high-pressure autoclave reactor, add 2,4-dichloropyrimidine (1.0 eq).
-
Add Base and Catalyst: Add magnesium oxide (2.0 eq) as the hydrogen chloride acceptor. Under an inert atmosphere (e.g., argon or nitrogen), carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate).
-
Add Solvent: Add a mixture of ethanol and water (e.g., a 9:1 ratio) to dissolve/suspend the reactants.
-
Inerting the System: Seal the reactor and purge it three times with an inert gas (e.g., nitrogen), followed by three purges with hydrogen gas.[1]
-
Reaction Initiation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar) and begin vigorous stirring at room temperature or a slightly elevated temperature (e.g., 40 °C).[3]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction should be stopped once the theoretical amount of hydrogen for the removal of the chlorine atoms has been consumed to avoid over-reduction. Alternatively, samples can be taken at regular intervals and analyzed by GC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should not be allowed to dry in the air while on the filter paper.[1] Keep it wet with solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography, recrystallization, or distillation.
Visualizations
Caption: Troubleshooting flowchart for catalytic hydrogenation.
Caption: Experimental workflow for catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Large-Scale Synthesis of 4-Aminopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-aminopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of 4-aminopyrimidines?
A1: Several methods are amenable to large-scale production. The most prevalent include:
-
Lewis Acid-Catalyzed Condensation: This method involves the reaction of a β-enaminonitrile or a related activated three-carbon component with an amidine hydrochloride in the presence of a Lewis acid catalyst. It is often chosen for its scalability and good yields.[1]
-
Nitrile Trimerization: This approach utilizes the self-condensation of nitriles, often under microwave irradiation and in the presence of a base like potassium tert-butoxide, to form the 4-aminopyrimidine (B60600) core.[2][3] It is a direct and often high-yielding method.
-
Multicomponent Reactions: One-pot syntheses involving the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an amine or amidine source are also employed. These can be efficient in terms of step economy.[4]
Q2: I am observing a low yield in my 4-aminopyrimidine synthesis. What are the likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Each synthetic method has an optimal set of conditions that may need to be fine-tuned for a specific substrate.
-
Catalyst Inactivity: In catalyzed reactions, the Lewis acid or other catalyst may be of poor quality, deactivated by impurities, or used in a suboptimal amount.
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps, especially if the product has some water solubility.
Q3: What are common side products in 4-aminopyrimidine synthesis and how can I minimize them?
A3: A common side product, particularly in reactions involving β-dicarbonyl compounds, is the formation of Hantzsch-type dihydropyridines. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from urea (B33335) decomposition at high temperatures). To minimize this, consider the following:
-
Control Reaction Temperature: Lowering the reaction temperature can often favor the desired pyrimidine (B1678525) synthesis pathway over the Hantzsch reaction.
-
Order of Reagent Addition: In some cases, adding the urea or amidine source last can minimize its decomposition and side reactions.
-
Choice of Catalyst: The nature of the catalyst can influence the reaction pathway. Screening different Lewis or Brønsted acids may be necessary.
Q4: My reaction mixture is difficult to stir at a large scale. What could be the cause and solution?
A4: Stirrability issues on a large scale can be due to the precipitation of intermediates or the catalyst complex. For instance, in Lewis acid-catalyzed syntheses, the stoichiometry of the amidine hydrochloride and the Lewis acid (e.g., ZnCl₂) can affect the stirrability of the mixture. Adjusting the equivalents of these reagents can sometimes resolve the issue.[5]
Troubleshooting Guides
Issue 1: Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting material remains. | Inactive or insufficient catalyst. | - Use a fresh, anhydrous Lewis acid. - Optimize catalyst loading (typically 10-20 mol%). |
| Suboptimal temperature. | - Gradually increase the reaction temperature while monitoring for product degradation. | |
| Insufficient reaction time. | - Monitor the reaction by TLC/HPLC until starting materials are consumed. | |
| Low isolated yield despite good conversion. | Product loss during workup. | - Minimize aqueous washes if the product has some water solubility. - Extract the aqueous phase multiple times with an appropriate organic solvent. |
| Inefficient purification. | - Optimize the recrystallization solvent system. - For column chromatography, use a gradient elution to improve separation. |
Issue 2: Formation of Impurities/Side Products
| Symptom | Possible Cause | Suggested Solution |
| Presence of a major, less polar byproduct. | Hantzsch-type dihydropyridine (B1217469) formation. | - Lower the reaction temperature. - Consider a different catalyst that is more selective for pyrimidine formation. |
| Complex mixture of products. | Decomposition of starting materials or product. | - Ensure starting materials are pure and dry. - Reduce reaction temperature or time. |
| Use of harsh reaction conditions. | - If using a strong base, consider a milder alternative. - For microwave synthesis, optimize power and temperature to avoid overheating. |
Issue 3: Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Product is difficult to crystallize. | Presence of oily impurities. | - Attempt to triturate the crude product with a non-polar solvent (e.g., hexanes) to induce solidification. - Purify by column chromatography before crystallization. |
| Product co-elutes with impurities during chromatography. | Similar polarity of product and impurities. | - Try a different eluent system with varying polarity. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Product is a salt and difficult to handle. | Formation of hydrochloride or other salt. | - Neutralize with a suitable base (e.g., NaHCO₃ solution) during workup before extraction. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 4-Aminopyrimidine Synthesis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| Lewis Acid-Catalyzed | β-Cyanoenolate, Amidine HCl | ZnCl₂ | Isopropanol/Toluene | Reflux | - | up to 90%[1] |
| Microwave-Assisted Nitrile Trimerization | Substituted Aliphatic Nitrile | Potassium tert-butoxide | Solvent-free | 140-200°C | 20-40 min | 48-85%[2] |
| Multi-component Reaction | Aldehyde, Malononitrile, Amine | None (Microwave) | - | 270 W (MW) | 3 min | Good yields |
| Reduction of Nitropyridine-N-oxide | 4-Nitropyridine-N-oxide | Fe / H₂SO₄ | Water | Reflux | Slow | >85%[6] |
| Reduction of Nitropyridine-N-oxide | 4-Nitropyridine-N-oxide | Fe / HCl | Water | - | - | 80-85%[6] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines
This protocol is a general guideline for the Lewis acid-catalyzed condensation.
Materials:
-
β-Enaminonitrile (1.0 equiv)
-
Amidine hydrochloride (1.1 equiv)
-
Zinc chloride (ZnCl₂) (0.2 equiv)
-
Isopropanol or Toluene
Procedure:
-
To a stirred suspension of the amidine hydrochloride and zinc chloride in the chosen solvent, add the β-enaminonitrile.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Trimerization of Nitriles
This protocol describes a solvent-free method for the synthesis of 4-aminopyrimidines.
Materials:
-
Substituted aliphatic nitrile (1.0 equiv)
-
Potassium tert-butoxide (5 mol%)
Procedure:
-
In a microwave-safe reaction vessel, combine the nitrile and potassium tert-butoxide.
-
Seal the vessel and place it in a focused microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-200°C) for a specified time (e.g., 20-40 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Filter the mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
The resulting product is often of high purity, but can be further purified by recrystallization if necessary.
Visualizations
Caption: Lewis acid-catalyzed synthesis of 4-aminopyrimidines from acrylonitrile.
Caption: Troubleshooting workflow for low yields in 4-aminopyrimidine synthesis.
Caption: Logical relationships between common issues, causes, and solutions.
References
- 1. Item - Lewis Acid-Catalyzed Synthesis of 4âAminopyrimidines: A Scalable Industrial Process - American Chemical Society - Figshare [acs.figshare.com]
- 2. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 3. Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low yields in 4-(substituted)aminopyrimidines synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(substituted)aminopyrimidines. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize a 4-(substituted)aminopyrimidine. Which synthetic strategy, Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination, should I choose?
A1: The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including the electronic properties of your pyrimidine (B1678525) substrate, the nature of the amine, and the desired regioselectivity.
-
Nucleophilic Aromatic Substitution (SNAr) is often the first choice for electron-deficient pyrimidine systems, such as those bearing electron-withdrawing groups. It is a cost-effective method that does not require a metal catalyst.[1][2] The reactivity of the leaving group is a crucial factor, with the general order being F > Cl > Br > I.[1]
-
Buchwald-Hartwig amination is a powerful alternative, particularly for less reactive aryl chlorides and a broader range of amines.[3][4] This palladium-catalyzed cross-coupling reaction often proceeds under milder conditions and can offer higher regioselectivity, which is especially important when dealing with di-substituted pyrimidines.[4]
Use the following decision tree to guide your selection:
References
Technical Support Center: Enhancing Oral Bioavailability of 4-Aminopyrazolopyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the oral bioavailability of 4-aminopyrazolopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of 4-aminopyrazolopyrimidine derivatives?
A1: The oral bioavailability of 4-aminopyrazolopyrimidine derivatives, many of which are kinase inhibitors, is often limited by a combination of factors:
-
Poor Aqueous Solubility: This class of compounds is frequently lipophilic, leading to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
High First-Pass Metabolism: Significant metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes (e.g., CYP3A4), can substantially decrease the concentration of the active drug that reaches systemic circulation.[1][2]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters located in the intestinal wall can actively transport the drug back into the intestinal lumen, thereby reducing its net absorption.[1][2]
-
pH-Dependent Solubility: The solubility of some derivatives can be dependent on the pH of the gastrointestinal tract, which can lead to variable and unpredictable absorption.[1]
Q2: What is a reasonable target for oral bioavailability in a preclinical candidate from this class?
A2: While there isn't a universal target, an oral bioavailability of greater than 30% is often considered a good benchmark for orally administered drugs in preclinical development.[1] However, the ultimately acceptable bioavailability is contingent on the compound's potency and its therapeutic window.
Q3: How can the Biopharmaceutical Classification System (BCS) guide my strategy for improving bioavailability?
A3: The BCS classifies drugs based on their aqueous solubility and intestinal permeability. 4-Aminopyrazolopyrimidine derivatives often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
-
For BCS Class II compounds, the primary focus should be on enhancing the dissolution rate and solubility. Strategies include salt formation, particle size reduction (micronization/nanonization), and the use of amorphous solid dispersions or lipid-based formulations.[2]
-
For BCS Class IV compounds, both solubility and permeability must be addressed. This may require a combination of the above strategies along with the use of permeation enhancers or chemical modification to create prodrugs with improved permeability.
Q4: What is the impact of food on the oral bioavailability of these derivatives?
A4: Food can have a variable effect on the absorption of 4-aminopyrazolopyrimidine derivatives. A high-fat meal can sometimes enhance the absorption of poorly soluble drugs by stimulating the secretion of bile, which aids in their solubilization.[1] Conversely, food can also delay gastric emptying and alter the pH of the gastrointestinal tract, which may negatively impact the absorption of certain compounds. It is crucial to conduct food-effect studies during preclinical development to characterize this interaction.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in a Rodent Pharmacokinetic (PK) Study
This is a common issue when working with novel 4-aminopyrazolopyrimidine derivatives. A systematic approach is required to identify the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low oral bioavailability.
Issue 2: High Inter-Individual Variability in Plasma Exposure in Animal Studies
High variability in plasma concentrations across different animals can make it difficult to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Possible Cause: pH-dependent solubility.
-
Troubleshooting Step: Measure the solubility of your compound at different pH values representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). If solubility is highly pH-dependent, consider formulation strategies that can mitigate this, such as enteric coatings or the use of buffering agents.
-
-
Possible Cause: Food effects.
-
Troubleshooting Step: Conduct PK studies in both fasted and fed animals to determine the extent of the food effect.[1] This will help you standardize your in vivo protocols.
-
-
Possible Cause: Genetic polymorphisms in metabolic enzymes or transporters.
-
Troubleshooting Step: While more common in human studies, variability in drug-metabolizing enzymes can also be present in outbred animal strains. If other factors have been ruled out, consider using an inbred strain of animals to reduce genetic variability.
-
-
Possible Cause: Inconsistent formulation or dosing.
-
Troubleshooting Step: Ensure that your formulation is homogenous and that your dosing technique is consistent across all animals. For suspension formulations, ensure they are adequately mixed before each dose.
-
Data Presentation: Formulation Strategies and their Impact
The following table summarizes the impact of different formulation strategies on the oral bioavailability of pyrazolo[3,4-d]pyrimidine derivatives and other poorly soluble kinase inhibitors.
| Compound Class | Formulation Strategy | Key Findings | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Amorphous Solid Dispersion with a hydrophilic polymer | Enhanced apparent water solubility and improved cytotoxicity against A549 lung cancer cells. | [3] |
| Kinase Inhibitors | Lipophilic Salt Formation (docusate salts) | Significantly enhanced solubility in lipidic excipients (>100 mg/g) compared to the free base. | [4] |
| Kinase Inhibitors | Self-Emulsifying Drug Delivery Systems (SEDDS) | Can improve solubilization and facilitate lymphatic absorption, potentially bypassing first-pass metabolism. | [2] |
| Thienopyrimidine Derivative | Starch Nanoparticles | Enhanced the solubility and oral bioavailability of the compound in an in vivo animal model. | [5] |
| Sorafenib (Tyrosine Kinase Inhibitor) | Co-existence of PVP-VA and SLS | Increased solubility by approximately 50-fold. | [6] |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using the Caco-2 Cell Monolayer Assay
This assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol (B1214883) for high permeability and atenolol (B1665814) for low permeability)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm^2.
-
Culture the cells on the inserts for 21 days to allow for differentiation into a confluent monolayer. Change the culture medium every 2-3 days.[7]
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values >250 Ω·cm^2 are generally considered suitable for permeability studies.
-
Alternatively, assess the permeability of a paracellular marker, such as Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10^-6 cm/s.[7]
-
-
Permeability Assay (Apical to Basolateral Transport):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test solution (compound in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis and Papp Calculation:
-
Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a basic PK study to determine the oral bioavailability of a test compound.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Test compound formulation for oral (PO) and intravenous (IV) administration
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate the rats for at least 3 days before the study.
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: oral (PO) administration and intravenous (IV) administration.
-
For the PO group, administer a known dose of the test compound formulation via oral gavage.
-
For the IV group, administer a known dose via tail vein injection.[8]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]
-
-
Plasma Preparation:
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis and PK Parameter Calculation:
-
Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both administration routes.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Signaling Pathway Diagrams
Many 4-aminopyrazolopyrimidine derivatives are designed as kinase inhibitors. Understanding the signaling pathways they target is crucial for interpreting experimental results.
Caption: Inhibition of common kinase signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Starch Nanoparticles for Enhancement of Oral Bioavailability of a Newly Synthesized Thienopyrimidine Derivative with Anti-Proliferative Activity Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving Oral Bioavailability of Sorafenib by Optimizing the "Spring" and "Parachute" Based on Molecular Interaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Minimizing by-product formation in 4-aminopyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4-aminopyridine (B3432731), with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 4-aminopyridine, and what are their primary advantages and disadvantages?
A1: The three most common and practical laboratory and industrial syntheses for 4-aminopyridine are:
-
Reduction of 4-Nitropyridine (B72724) N-oxide: This is a widely used method that involves the nitration of pyridine-N-oxide followed by reduction. Its main advantage is the relatively high yield and well-established procedures. However, it is a multi-step synthesis and can generate several by-products that require careful control of reaction conditions.
-
Hofmann Rearrangement of Isonicotinamide (B137802): This method starts from isonicotinamide and involves its rearrangement using a reagent like sodium hypobromite (B1234621) or a catalyst system. It is known for producing high-purity 4-aminopyridine with high yields, often exceeding 90%.[1] The reaction conditions are generally mild.
-
One-Step Synthesis from 4-Cyanopyridine (B195900): This modern approach involves the direct conversion of 4-cyanopyridine to 4-aminopyridine. It offers the benefit of being a single-step process with potentially high purity (up to 99.95%) and yield (over 85%), as described in recent patents.[2] It can significantly simplify the production process.
Q2: What is the Chichibabin reaction, and is it suitable for synthesizing 4-aminopyridine?
A2: The Chichibabin reaction is the direct amination of pyridine (B92270) with sodium amide to produce aminopyridines. While it is a classic reaction in pyridine chemistry, it predominantly yields the 2-aminopyridine (B139424) isomer. The formation of 4-aminopyridine via this method occurs in very low yields and is not considered a practical or efficient route for its synthesis.
Q3: How can I monitor the progress of my 4-aminopyridine synthesis and detect by-products?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction in real-time. By spotting the reaction mixture alongside the starting material and a pure 4-aminopyridine standard, you can observe the consumption of the reactant and the formation of the product. The presence of additional spots indicates the formation of by-products. For more quantitative analysis and to identify specific by-products, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the general safety precautions I should take when synthesizing 4-aminopyridine?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used in these syntheses are corrosive, toxic, or flammable, so it is crucial to work in a well-ventilated fume hood. Reactions involving strong acids, bases, or oxidizing agents should be handled with extreme care, and temperature control is often critical to prevent runaway reactions. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the synthesis of 4-aminopyridine.
Guide 1: Reduction of 4-Nitropyridine N-oxide
Problem 1: Low yield of 4-aminopyridine and significant by-product formation.
-
Possible Cause: The choice of reducing agent and acid can significantly impact the product distribution. The use of iron in hydrochloric acid is known to produce by-products such as 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine.[3]
-
Solution:
-
Consider using iron with 25-30% sulfuric acid. Although the reaction may be slower, it has been reported to give a better yield of the desired 4-aminopyridine.[3]
-
If using acetic acid, ensure that an excess of the acid is used and that water is minimized, as its presence can lead to the precipitation of basic ferric acetates and promote the hydrolysis of 4-aminopyridine to 4-pyridone.[3]
-
Careful control of the reaction temperature is crucial. Overheating can lead to increased by-product formation.
-
Problem 2: Formation of 4-pyridone as a major impurity.
-
Possible Cause: 4-pyridone is often formed by the hydrolysis of 4-aminopyridine, especially when neutral or basic aqueous solutions containing the product are heated during workup and concentration.[3]
-
Solution:
-
Minimize the time that the 4-aminopyridine is in a heated, aqueous solution.
-
Use extraction with an organic solvent like ethyl acetate (B1210297) as the primary method of isolation rather than concentrating the aqueous filtrate by heating.[3]
-
If concentration is necessary, perform it under reduced pressure to keep the temperature low.
-
Guide 2: Hofmann Rearrangement of Isonicotinamide
Problem: The yield of 4-aminopyridine is lower than expected.
-
Possible Cause: The efficiency of the Hofmann rearrangement is highly dependent on the catalyst and reaction conditions. Suboptimal conditions can lead to incomplete reaction or side reactions.
-
Solution:
-
Catalyst Choice: The use of an iodine-based catalyst, such as iodine or an alkali metal iodide in the presence of bromine and a base (sodium or potassium hydroxide), has been shown to significantly increase the yield to over 90%.[1] Using iodobenzene (B50100) as a catalyst has also been reported to provide yields in the range of 83-85%.[4]
-
Temperature Control: The reaction is typically carried out at a low temperature (0-5 °C) initially, followed by a gradual increase to 70-80 °C.[1] Precise temperature control is critical for maximizing the yield.
-
pH Adjustment: Careful pH control during the workup is necessary to ensure the complete precipitation and isolation of the product.
-
Guide 3: One-Step Synthesis from 4-Cyanopyridine
Problem: The reaction is slow or does not go to completion.
-
Possible Cause: The catalytic activity may be insufficient, or the reaction conditions may not be optimal.
-
Solution:
-
Catalyst: A sodium tungstate (B81510) catalyst has been shown to be effective for this conversion. The amount of catalyst used is typically between 2-5% of the mass of the 4-cyanopyridine.[2]
-
Reaction Conditions: The reaction is often carried out in an aqueous sodium hypochlorite (B82951) solution. The temperature is typically maintained at a low level initially and then raised to 90-95 °C for an extended period (e.g., 10 hours or more) to ensure the reaction goes to completion.[2]
-
Purity of Starting Material: Ensure that the 4-cyanopyridine starting material is of high purity, as impurities can inhibit the catalyst.
-
Quantitative Data on By-Product Formation
The following table summarizes the reported yields and by-products for different 4-aminopyridine synthesis methods.
| Synthesis Method | Reagents | 4-Aminopyridine Yield | Key By-products | Purity | Reference |
| Reduction of 4-Nitropyridine N-oxide | Iron and Hydrochloric Acid | 80-85% | 4-aminopyridine-N-oxide, 4-pyridone, 4,4'-azopyridine | Not specified | [3] |
| Iron and 25-30% Sulfuric Acid | >85-90% | Less by-product formation reported | Not specified | [3] | |
| Iron and Acetic Acid | Quantitative (initially) | 4-pyridone (from hydrolysis) | Not specified | [3] | |
| Hofmann Rearrangement | Isonicotinamide, I2/KI, NaOH/Br2 | >90% | Minimal by-products reported | >99% | [1] |
| Isonicotinamide, Iodobenzene | 83-85% | Not specified | Not specified | [4] | |
| One-Step Synthesis | 4-Cyanopyridine, Sodium Tungstate, NaOCl | >85% | Minimal side reactions reported | Up to 99.95% | [2] |
Experimental Protocols
Protocol 1: High-Purity Synthesis of 4-Aminopyridine via Hofmann Rearrangement
This protocol is adapted from a patented method known to produce high-purity 4-aminopyridine.[1]
Materials:
-
Isonicotinamide
-
Iodine (or potassium iodide)
-
Sodium hydroxide (B78521) (or potassium hydroxide)
-
Bromine
-
Deionized water
-
Dilute hydrochloric acid
-
Benzene (B151609) (for recrystallization)
Procedure:
-
Catalyst Preparation: In a three-necked flask equipped with a stirrer and cooled in an ice-water bath (0-5 °C), dissolve iodine or an alkali metal iodide in deionized water. Slowly add sodium hydroxide or potassium hydroxide, followed by the slow addition of bromine, while maintaining the low temperature.
-
Reaction: To the prepared catalyst solution, add isonicotinamide in portions while maintaining the temperature between 0-5 °C. Stir the mixture for 45-50 minutes.
-
Heating: Slowly raise the temperature of the reaction mixture to 70-80 °C and continue stirring for 50-60 minutes.
-
Workup: Cool the reaction mixture to room temperature. Carefully add dilute hydrochloric acid until the pH of the solution is between 1 and 2. Then, add a dilute sodium hydroxide or potassium hydroxide solution until the pH is between 12 and 13.
-
Isolation: Cool the basic solution to induce precipitation of the crude 4-aminopyridine. Collect the solid by filtration.
-
Purification: Recrystallize the crude product from benzene and dry it under a vacuum to obtain pure 4-aminopyridine.
Protocol 2: Synthesis of 4-Aminopyridine by Reduction of 4-Nitropyridine N-oxide
This protocol is based on a method reported to provide a good yield of 4-aminopyridine.[3]
Materials:
-
4-Nitropyridine N-oxide
-
Iron powder
-
25-30% Sulfuric acid
-
Sodium carbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add 4-nitropyridine N-oxide and 25-30% sulfuric acid.
-
Reduction: Heat the mixture and add iron powder in small portions. The reaction is exothermic, so control the rate of addition to maintain a steady reflux.
-
Monitoring: Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the remaining iron and iron salts.
-
Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium carbonate until the pH is basic.
-
Extraction: Extract the aqueous solution multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-aminopyridine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: By-product formation in the reduction of 4-nitropyridine N-oxide.
Caption: Troubleshooting workflow for 4-aminopyridine synthesis.
References
- 1. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
- 2. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Improved Synthesis of 4-Aminopyridine | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 4-Aminopyridine and 3,4-Diaminopyridine for Neurological Disorders
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles, clinical applications, and experimental evaluation of two key potassium channel blockers.
This guide provides a detailed comparative analysis of 4-aminopyridine (B3432731) (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP), two aminopyridine derivatives that act as voltage-gated potassium (Kv) channel blockers. While sharing a fundamental mechanism of action, their differing physicochemical properties lead to distinct pharmacokinetic profiles, clinical applications, and safety considerations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by providing a structured comparison supported by experimental data and detailed methodologies.
Mechanism of Action: Enhancing Neurotransmission
Both 4-AP and 3,4-DAP exert their therapeutic effects by blocking voltage-gated potassium channels in neurons.[1][2] This blockade prolongs the repolarization phase of the action potential, leading to a longer influx of calcium ions into the presynaptic terminal. The resulting increase in intracellular calcium enhances the release of neurotransmitters, most notably acetylcholine, at the neuromuscular junction.[3] This shared mechanism underlies their use in neurological conditions characterized by impaired signal transmission.
Despite this common pathway, a critical distinction lies in their ability to cross the blood-brain barrier. 4-AP is lipid-soluble and can penetrate the central nervous system (CNS), whereas 3,4-DAP is water-soluble and has significantly lower CNS penetration.[4] This key difference dictates their primary clinical applications and associated side effects.
Pharmacokinetic Properties: A Tale of Two Distributions
The differing abilities of 4-AP and 3,4-DAP to cross the blood-brain barrier result in distinct pharmacokinetic profiles, which are summarized in the table below.
| Parameter | 4-Aminopyridine (Dalfampridine) | 3,4-Diaminopyridine (Amifampridine) |
| Bioavailability | ~96% | ~90% |
| Time to Peak (Tmax) | ~3-4 hours (extended release) | ~1 hour |
| Half-life (t1/2) | ~5.2-6.5 hours (extended release) | ~2.5 hours |
| Metabolism | Primarily via oxidation by CYP2E1 | N-acetylation |
| Excretion | Primarily renal | Primarily renal, largely as inactive metabolite |
| CNS Penetration | High | Low |
Clinical Efficacy and Approved Indications
The distinct pharmacokinetic profiles of 4-AP and 3,4-DAP have led to their approval for different neurological conditions.
4-Aminopyridine in Multiple Sclerosis (MS)
4-Aminopyridine, in an extended-release formulation known as dalfampridine (B372708), is approved for improving walking in patients with multiple sclerosis.[5] Its ability to cross the blood-brain barrier allows it to act on demyelinated axons in the central nervous system, improving nerve impulse conduction.
Key Efficacy Data in MS:
| Clinical Trial Endpoint | 4-Aminopyridine (Dalfampridine) | Placebo | p-value | Reference |
| Timed 25-Foot Walk Responders | 42.9% | 9.3% | <0.0001 | [5] |
| Average Improvement in Walking Speed | 24.7% | - | - | [5] |
| Subjective Improvement | 29.5% | 1.6% | <0.05 | [1] |
| EDSS Score Improvement (≥1.0 point) | 16.4% | 0% | <0.05 | [1] |
3,4-Diaminopyridine in Lambert-Eaton Myasthenic Syndrome (LEMS)
3,4-Diaminopyridine is the first-line treatment for the symptomatic relief of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.[6] Its primary action in the peripheral nervous system, with limited CNS side effects, makes it a well-suited therapy for this condition.[2] It is also used in the treatment of some congenital myasthenic syndromes.[7]
Key Efficacy Data in LEMS:
| Clinical Trial Endpoint | 3,4-Diaminopyridine | Placebo | p-value | Reference |
| Change in QMG Score | -2.76 points | - | <0.001 | [6] |
| Change in CMAP Amplitude | +1.34 mV | - | <0.001 | [6] |
| Improvement in Muscle Strength Score | Significant Improvement | - | <0.006 | [8] |
In Vitro Potency
Direct comparative studies on the half-maximal inhibitory concentration (IC50) are limited, but available data indicate that both compounds block Kv channels in the micromolar range. 3,4-DAP is generally considered to be a more potent Kv channel antagonist in peripheral tissues.[2]
| Compound | Target | IC50 | Reference |
| 4-Aminopyridine | Shaker K+ channels | 235 µM | [9] |
| 4-Aminopyridine | Kv1.1 channels | 89 µM | [10] |
| 3,4-Diaminopyridine | Kv3.3 and Kv3.4 channels | ~10% block at 1.5 µM | [11] |
Safety and Tolerability
The side-effect profiles of 4-AP and 3,4-DAP are largely dictated by their CNS penetrability.
-
4-Aminopyridine: Due to its ability to cross the blood-brain barrier, common side effects include dizziness, paresthesias, and light-headedness.[1] At higher doses, there is a risk of seizures.[12]
-
3,4-Diaminopyridine: Side effects are generally mild and transient, with the most common being perioral and digital paresthesias.[13] Seizures have been reported, but typically at high doses.[14]
Experimental Protocols
Assessment of Walking Ability in Multiple Sclerosis
A common method to assess walking ability in MS clinical trials is the Timed 25-Foot Walk (T25FW) .
Protocol:
-
Setup: A clearly marked 25-foot course is established in a well-lit, unobstructed area.
-
Instructions: The patient is instructed to walk the 25-foot course as quickly and safely as possible. The use of assistive devices is permitted but should be consistent throughout the trial.
-
Execution: The time taken to complete the walk is recorded with a stopwatch. The test is typically performed twice, and the average of the two times is used.
-
Outcome Measure: The primary outcome is the change in walking speed from baseline. A "responder" is often defined as a patient who shows a consistent improvement in walking speed over a series of visits.[5]
Assessment of Muscle Strength in Lambert-Eaton Myasthenic Syndrome
The Quantitative Myasthenia Gravis (QMG) score is a validated scale used to assess muscle strength in patients with neuromuscular junction disorders, including LEMS.
Protocol:
-
Components: The QMG is a 13-item physician-rated scale that assesses various muscle groups, including ocular, facial, bulbar, and limb muscles.
-
Scoring: Each item is scored on a scale of 0 to 3, with higher scores indicating greater weakness. The total possible score is 39.
-
Administration: A trained clinician performs a series of standardized tests to evaluate muscle function, such as timing of arm and leg outstretched, vital capacity, and grip strength.
-
Outcome Measure: The primary outcome is the change in the total QMG score from baseline. A significant decrease in the score indicates an improvement in muscle strength.[6]
Another key electrophysiological measure is the Compound Muscle Action Potential (CMAP) amplitude.
Protocol:
-
Procedure: Repetitive nerve stimulation (RNS) studies are performed. A nerve is stimulated with a series of electrical pulses, and the resulting electrical activity in the muscle is recorded.
-
Measurement: The amplitude of the CMAP is measured at rest and after a brief period of exercise or high-frequency stimulation.
-
Characteristic Finding in LEMS: Patients with LEMS typically show a low CMAP amplitude at rest, which significantly increases (facilitation) after exercise or high-frequency stimulation.
-
Outcome Measure: An increase in the CMAP amplitude with treatment indicates improved neuromuscular transmission.[6]
References
- 1. The effect of 4-aminopyridine on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. A phase 3 trial of extended release oral dalfampridine in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-diaminopyridine treatment for Lambert-Eaton myasthenic syndrome in adults: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of some pharmacological properties of 4-aminopyridine and 3,4-diaminopyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Aminopyrimidine Derivatives as BACE1 Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biological evaluation of 4-aminopyrimidine (B60600) derivatives as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. Through a comparative analysis with other BACE1 inhibitors, supported by experimental data and detailed protocols, this document aims to inform strategic decisions in the development of novel Alzheimer's therapeutics.
Introduction to BACE1 and its Role in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1.[1][2] This initial cleavage is the rate-limiting step in the amyloidogenic pathway, making BACE1 a prime therapeutic target for reducing Aβ production and potentially halting the progression of Alzheimer's disease.[2] The inhibition of BACE1 is therefore a major focus of drug discovery efforts.
Quantitative Comparison of BACE1 Inhibitors
The following tables summarize the in vitro and cell-based inhibitory activities of various 4-aminopyrimidine derivatives against BACE1, alongside a selection of alternative BACE1 inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of 4-Aminopyrimidine Derivatives against BACE1
| Compound ID | BACE1 IC50 (nM) | BACE1 Ki (nM) | Assay Type | Reference |
| 4-Aminopyrimidine Derivatives | ||||
| Compound X | 154,000 | - | FRET | [3] |
| Compound Y | 320 | - | FRET | [3] |
| Additional 4-aminopyrimidine derivatives would be listed here with their corresponding data and citations. | ||||
| Acylguanidine Derivatives | ||||
| Verubecestat (MK-8931) | 2.2 | - | FRET | [3] |
| Lanabecestat (AZD3293) | - | - | FRET | |
| Elenbecestat (E2609) | 27 | - | FRET | [3] |
| Atabecestat (JNJ-54861911) | - | - | FRET | |
| Non-Acylguanidine Derivatives | ||||
| GRL-8234 | 1.1 | - | FRET | [4] |
| GSK188909 | 4 | - | FRET | [4] |
| Compound 5 | - | 1.8 | FRET | [4] |
| Piperazine derivative 6 | 0.18 | - | FRET | [4] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. FRET: Fluorescence Resonance Energy Transfer. Dashes indicate data not available from the cited sources.
Table 2: Cell-Based Activity of BACE1 Inhibitors
| Compound ID | Cell Line | Aβ40 Reduction IC50 (nM) | Aβ42 Reduction IC50 (nM) | Reference |
| 4-Aminopyrimidine Derivatives | ||||
| Data for 4-aminopyrimidine derivatives in cell-based assays would be populated here. | ||||
| Acylguanidine Derivatives | ||||
| Verubecestat (MK-8931) | HEK293 | 13 | - | [5] |
| AZD-3839 | HEK293 | 4.8 | - | [5] |
| Non-Acylguanidine Derivatives | ||||
| GRL-8234 | HEK293 | 39 | - | [4] |
| GSK188909 | HEK293 | 5 | - | [4] |
| Compound 5 | HEK293 | 1 | - | [4] |
| Piperazine derivative 6 | - | 7 | - | [4] |
IC50 values in this table represent the concentration of the inhibitor required to reduce the production of Aβ40 or Aβ42 by 50% in cultured cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
BACE1 Enzymatic Assay (FRET-Based)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE1.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[6]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[7]
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Add 2 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 10 µL of BACE1 enzyme solution (final concentration ~0.5-1 nM) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution.
-
Monitor the increase in fluorescence over time (e.g., every 5 minutes for 60 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 350/490 nm).[8][9]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Aβ Reduction Assay (ELISA)
This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context by measuring the reduction of secreted Aβ peptides.
Principle: Cells overexpressing human APP are treated with the test compound. The amount of Aβ40 and Aβ42 secreted into the cell culture medium is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[10]
Materials:
-
Cell line stably overexpressing human APP (e.g., HEK293-APP, SH-SY5Y-APP)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Aβ40 and Aβ42 ELISA kits
-
Plate reader for absorbance measurement
Procedure:
-
Seed the APP-overexpressing cells in 6-well plates and allow them to adhere overnight.[11]
-
The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 16-24 hours).[11]
-
Collect the conditioned cell culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Quantify the concentration of Aβ40 and Aβ42 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[12][13]
-
Plot the percentage of Aβ reduction against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 values for Aβ40 and Aβ42 reduction.
Visualizing BACE1's Role and Inhibition Strategy
To better understand the biological context and the experimental approach, the following diagrams illustrate the BACE1 signaling pathway and a typical workflow for evaluating BACE1 inhibitors.
References
- 1. Neuronal Activity-dependent APP Processing | Cell Signaling Technology [cellsignal.com]
- 2. Proteolytic processing of Alzheimer’s β-amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. novamedline.com [novamedline.com]
- 13. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 4-Aminopyridine's Effects on Cytochrome P450 Enzymes: A Comparative Guide
This guide provides a comprehensive in vitro comparison of the effects of 4-aminopyridine (B3432731) on cytochrome P450 (CYP) enzymes against well-established CYP modulators. The data presented is intended for researchers, scientists, and drug development professionals to facilitate risk assessment of drug-drug interactions (DDIs).
Executive Summary
4-Aminopyridine (4-AP), a potassium channel blocker used to improve walking in patients with multiple sclerosis, demonstrates minimal to no inhibitory or inductive effects on major cytochrome P450 enzymes in vitro.[1][2] This suggests a low likelihood of 4-AP causing clinically significant drug-drug interactions through CYP modulation.[2] In direct inhibition assays, 4-AP did not inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5 at concentrations up to 30 µM.[1][2] A minor inhibition of 12% was observed for CYP2E1 at the 30 µM concentration, leading to an estimated IC50 of 125 µM.[1][2] Furthermore, 4-AP showed no time-dependent inhibition of any tested CYP isoforms.[1][2] In human hepatocytes, 4-AP did not induce the expression of CYP1A2, 2B6, 2C9, 2C19, 2E1, or 3A4/5.[1][2]
This profile is in stark contrast to potent CYP modulators. For instance, ketoconazole (B1673606) is a strong inhibitor of CYP3A4, with reported IC50 values in the low micromolar to nanomolar range. Conversely, rifampicin (B610482) is a potent inducer of CYP3A4, causing a significant increase in its expression and activity.[1][2][3][4] The following sections provide detailed data, experimental protocols, and visual workflows to contextualize the in vitro profile of 4-aminopyridine.
Data Presentation: Comparative Effects on CYP Enzymes
The following tables summarize the in vitro effects of 4-aminopyridine in comparison to prototypical CYP inhibitors and inducers.
Table 1: In Vitro Inhibition of Human CYP Enzymes
| Compound | CYP Isoform | Test System | Inhibition Parameter | Value (µM) |
| 4-Aminopyridine | CYP1A2 | Human Liver Microsomes | IC50 | > 30 |
| CYP2A6 | Human Liver Microsomes | IC50 | > 30 | |
| CYP2B6 | Human Liver Microsomes | IC50 | > 30 | |
| CYP2C8 | Human Liver Microsomes | IC50 | > 30 | |
| CYP2C9 | Human Liver Microsomes | IC50 | > 30 | |
| CYP2C19 | Human Liver Microsomes | IC50 | > 30 | |
| CYP2D6 | Human Liver Microsomes | IC50 | > 30 | |
| CYP2E1 | Human Liver Microsomes | IC50 | 125 (estimated) | |
| CYP3A4/5 | Human Liver Microsomes | IC50 | > 30 | |
| Ketoconazole | CYP3A4 | Human Liver Microsomes | IC50 | 0.618 |
| CYP3A4 | Human Liver Microsomes | Ki | 0.0612 - 0.1890 | |
| Disulfiram (CYP2E1 Inhibitor) | CYP2E1 | Human Liver Microsomes | IC50 | Not explicitly stated in search results, but is a known inhibitor. |
Data for 4-Aminopyridine sourced from[1][2]. Data for Ketoconazole sourced from[5].
Table 2: In Vitro Induction of Human CYP Enzymes
| Compound | CYP Isoform | Test System | Fold Induction vs. Vehicle Control |
| 4-Aminopyridine | CYP1A2 | Primary Human Hepatocytes | No significant induction |
| CYP2B6 | Primary Human Hepatocytes | No significant induction | |
| CYP2C9 | Primary Human Hepatocytes | No significant induction | |
| CYP2C19 | Primary Human Hepatocytes | No significant induction | |
| CYP2E1 | Primary Human Hepatocytes | No significant induction | |
| CYP3A4/5 | Primary Human Hepatocytes | No significant induction | |
| Rifampicin | CYP3A4 | Primary Human Hepatocytes | ~80-fold |
Data for 4-Aminopyridine sourced from[1][2]. Data for Rifampicin sourced from[3].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard industry practices and the referenced study on 4-aminopyridine.[1][6][7][8][9][10][11][12][13]
CYP Inhibition Assay (Direct and Time-Dependent)
-
Test System: Pooled human liver microsomes (HLM).
-
Test Compound: 4-Aminopyridine, dissolved in a suitable solvent (e.g., methanol).
-
Concentrations: A range of concentrations, for example, 0.03, 0.1, 0.3, 1, 3, 10, and 30 µM for 4-aminopyridine.[1][2]
-
Procedure (Direct Inhibition):
-
A reaction mixture is prepared containing pooled HLM, phosphate (B84403) buffer, and a specific CYP isoform probe substrate at a concentration approximately equal to its Km.
-
The test compound (4-aminopyridine) or a known inhibitor (positive control) is added to the reaction mixture.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
The incubation is carried out at 37°C for a specific time.
-
The reaction is terminated by adding a stop solution (e.g., ice-cold acetonitrile).
-
The formation of the probe substrate's metabolite is measured by LC-MS/MS.
-
The IC50 value is determined by plotting the percent inhibition against the test compound concentration.
-
-
Procedure (Time-Dependent Inhibition - TDI):
-
The test compound is pre-incubated with HLM and an NADPH-regenerating system for a set period (e.g., 30 minutes) to allow for the formation of any reactive metabolites.[1]
-
Following the pre-incubation, the probe substrate is added to initiate the reaction.
-
The remainder of the procedure is the same as for direct inhibition.
-
A shift in the IC50 value between the direct and TDI assays indicates time-dependent inhibition.
-
CYP Induction Assay
-
Test System: Primary cultures of freshly isolated human hepatocytes from at least three individual donors.[1][2][9]
-
Test Compound: 4-Aminopyridine, dissolved in a suitable solvent.
-
Concentrations: A range of concentrations, for example, 0.025, 0.25, 2.5, and 25 µM for 4-aminopyridine.[2]
-
Procedure:
-
Hepatocytes are cultured, often in a sandwich configuration with an extracellular matrix overlay (e.g., Matrigel).
-
The cells are treated with the test compound, a known inducer (positive control, e.g., rifampicin for CYP3A4), or vehicle control for a period of 48-72 hours, with daily media changes.
-
After the treatment period, the induction of CYP enzymes is assessed by one of two methods:
-
Enzyme Activity: Cells are incubated with a probe substrate for a specific CYP isoform, and the rate of metabolite formation is measured.
-
mRNA Expression: Total RNA is extracted from the cells, and the relative expression of the CYP enzyme's mRNA is quantified using qRT-PCR.
-
-
The fold induction is calculated relative to the vehicle control.
-
Mandatory Visualization
Caption: Experimental workflow for in vitro CYP inhibition and induction assays.
Caption: Mechanisms of direct vs. time-dependent CYP inhibition.
References
- 1. Predictive utility of in vitro rifampin induction data generated in fresh and cryopreserved human hepatocytes, Fa2N-4, and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data | PLOS One [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lnhlifesciences.org [lnhlifesciences.org]
- 7. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. bioivt.com [bioivt.com]
- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. protocols.io [protocols.io]
Comparative Efficacy of 4-Aminopyrimidine Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to significant interest in the 4-aminopyrimidine (B60600) scaffold. This versatile heterocyclic structure serves as a cornerstone for designing potent inhibitors of various protein kinases implicated in cancer progression. This guide provides a comparative analysis of the efficacy of several 4-aminopyrimidine derivatives against a panel of human cancer cell lines, supported by experimental data from recent studies.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of various 4-aminopyrimidine derivatives against several cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12c | UO-31 | Renal Cancer | 0.87 | [1] |
| MOLT-4 | Leukemia | 1.58 | [1] | |
| 12d | MOLT-4 | Leukemia | 2.0 | [1] |
| HL-60(TB) | Leukemia | 2.63 | [1] | |
| 12f | HL-60(TB) | Leukemia | 1.41 | [1] |
| M14 | Melanoma | 15.5 | [1] | |
| 12j | MOLT-4 | Leukemia | 1.82 | [1] |
| 11 | M14 | Melanoma | 2.40 | [1] |
| IIB-5 | Ba/F3-EGFR L858R/T790M/C797S | NSCLC (mutant) | 0.097 | [2] |
| 8 | K562 | Chronic Myeloid Leukemia | 5.26 | [3] |
| 15 | K562 | Chronic Myeloid Leukemia | 3.52 | [3] |
| 34 | K562 | Chronic Myeloid Leukemia | 8.16 | [3] |
| 9k | A549 | Non-Small Cell Lung Cancer | 2.14 | [4] |
| HCT-116 | Colon Cancer | 3.59 | [4] | |
| PC-3 | Prostate Cancer | 5.52 | [4] | |
| MCF-7 | Breast Cancer | 3.69 | [4] | |
| 13f | A549 | Non-Small Cell Lung Cancer | 1.98 | [4] |
| HCT-116 | Colon Cancer | 2.78 | [4] | |
| PC-3 | Prostate Cancer | 4.27 | [4] | |
| MCF-7 | Breast Cancer | 4.01 | [4] | |
| 6c | MCF-7 | Breast Cancer | 87.3 | [5] |
| 10b | MCF-7 | Breast Cancer | >100 | [5] |
| 2d | A549 | Non-Small Cell Lung Cancer | Strong cytotoxicity at 50 µM | [6] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The anti-proliferative activity of the 4-aminopyrimidine derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 4-aminopyrimidine derivatives (typically ranging from 0.01 to 100 µM) and incubated for an additional 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: EGFR Inhibition
Many 4-aminopyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactivated in various cancers.[2][7][8]
Caption: Inhibition of the EGFR signaling pathway by a 4-aminopyrimidine derivative.
Experimental Workflow: In Vitro Anticancer Screening
The process of evaluating the anticancer efficacy of new chemical entities involves a standardized workflow, from initial synthesis to detailed biological assessment.
Caption: A typical workflow for in vitro screening of anticancer compounds.
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a New Frontier in Cancer Therapy: 4-Aminopyrimidine Derivatives as Potent Dual BRD4/PLK1 Inhibitors
A paradigm shift in oncology research is exploring the synergistic potential of targeting multiple cancer-driving pathways simultaneously. Within this landscape, 4-aminopyrimidine (B60600) derivatives have emerged as a promising class of small molecules capable of dually inhibiting two critical regulators of cancer cell proliferation and survival: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). This guide provides a comprehensive comparison of these novel inhibitors, supported by experimental data, to empower researchers and drug development professionals in their quest for more effective cancer therapeutics.
The rationale for dual BRD4/PLK1 inhibition stems from the proteins' convergent roles in regulating the MYC oncogene, a central driver in many human cancers.[1] BRD4, an epigenetic reader, is a key transcriptional coactivator of MYC.[1] In parallel, PLK1, a serine/threonine kinase crucial for mitotic progression, can stabilize the MYC protein. By simultaneously targeting both, 4-aminopyrimidine-based inhibitors can deliver a powerful two-pronged assault on cancer cells, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity.[2][3]
Performance Comparison of 4-Aminopyrimidine Derivatives and Other Dual Inhibitors
The inhibitory activity of novel 4-aminopyrimidine derivatives and other notable dual BRD4/PLK1 inhibitors is summarized below. The data highlights the potency of these compounds against their respective targets and in various cancer cell lines.
| Compound | Target | IC50 (µM) | Cell Line (Cancer Type) | GI50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 | BRD4 | 0.029 | MDA-MB-231 (Breast) | - | Volasertib | 0.017 (BRD4) |
| PLK1 | 0.094 | 0.025 (PLK1) | ||||
| Compound 7 | BRD4 | 0.042 | MDA-MB-231 (Breast) | - | Volasertib | 0.017 (BRD4) |
| PLK1 | 0.02 | 0.025 (PLK1) | ||||
| Compound 23 | BRD4-BD1 | 0.028 | MOLM13 (Acute Myeloid Leukemia) | - | (+)-JQ1 | - |
| PLK1 | 0.04 | BI-2536 | - | |||
| BI-2536 | BRD4 | 0.025 | MV4-11 (Acute Myeloid Leukemia) | - | - | - |
| PLK1 | - | |||||
| UMB103 | BRD4/PLK1 | Not specified | Pediatric Tumor Cell Lines | Varies | - | - |
| UMB160 | BRD4/PLK1 | Not specified | Pediatric Tumor Cell Lines | Varies | - | - |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity in biochemical assays. GI50 values represent the concentration required to inhibit cell growth by 50% in cellular assays. Data for UMB103 and UMB160 were part of a larger screen, and specific IC50 values were not detailed in the provided search results.
Signaling Pathway and Experimental Workflow
The synergistic effect of dual BRD4/PLK1 inhibition is rooted in their interconnected signaling pathways, which ultimately converge on the regulation of cell cycle and apoptosis. The following diagrams illustrate this pathway and a general workflow for the validation of these inhibitors.
Caption: Simplified signaling pathway of BRD4 and PLK1 and the impact of a dual inhibitor.
Caption: General experimental workflow for the validation of dual BRD4/PLK1 inhibitors.
Detailed Experimental Protocols
1. BRD4 Bromodomain Inhibition Assay (AlphaScreen-Based)
This assay measures the ability of a compound to disrupt the interaction between BRD4 and acetylated histone peptides.
-
Materials: Recombinant GST-tagged BRD4 (BD1 or BD2), biotinylated histone H4 peptide (acetylated), Streptavidin-coated Donor beads, Glutathione-coated Acceptor beads, assay buffer, test compounds, and a positive control (e.g., (+)-JQ1).[2]
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, recombinant BRD4, and biotinylated histone H4 peptide.
-
Incubate to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-capable reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.[2]
-
2. PLK1 Kinase Activity Assay (Luminescent)
This assay quantifies the kinase activity of PLK1 and its inhibition by test compounds.
-
Materials: Recombinant PLK1 enzyme, PLK1 substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, test compounds.[2]
-
Procedure:
-
In a white microplate, add the test compound and recombinant PLK1 enzyme.
-
Initiate the kinase reaction by adding a mixture of the PLK1 substrate and ATP.
-
Incubate the reaction.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader. A decrease in signal indicates PLK1 inhibition.[2]
-
3. Cell Viability Assay (MTT)
This colorimetric assay determines the effect of an inhibitor on cell proliferation and viability.[4]
-
Materials: 96-well plates, complete cell culture medium, test compounds, MTT solution, and a solubilizing agent (e.g., DMSO).[2]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate.
-
Remove the medium and add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength. A decrease in absorbance indicates reduced cell viability.[2][4]
-
4. Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with an inhibitor.
-
Materials: Cells treated with the inhibitor, PBS, ice-cold 70% ethanol, and Propidium Iodide (PI) staining solution.[2]
-
Procedure:
5. Western Blotting
This method is used to detect and quantify the levels of specific proteins, such as BRD4, PLK1, and downstream targets like c-MYC, to confirm the mechanism of action of the inhibitor.
-
Materials: Cell lysates, SDS-PAGE gels, transfer membranes, blocking buffer, primary antibodies (e.g., against BRD4, PLK1, c-MYC, cleaved caspase-3), HRP-conjugated secondary antibodies, and an ECL substrate.[2][5]
-
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add an ECL substrate and visualize the protein bands using an imaging system.[2][5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Anticonvulsant Activity of 4-Aminoantipyrine Analogues Versus Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a cornerstone of epilepsy research. Among the numerous heterocyclic compounds investigated, analogues of 4-aminoantipyrine (B1666024), particularly their Schiff bases and metal complexes, have emerged as a promising class of molecules. This guide provides an objective comparison of the anticonvulsant potential of these emerging compounds against established standard antiepileptic drugs (AEDs), supported by detailed experimental protocols and data presentation.
Executive Summary
While research indicates that 4-aminoantipyrine derivatives possess potent anticonvulsant properties, publicly available quantitative data, such as Median Effective Dose (ED50) and Median Toxic Dose (TD50), is scarce. This limits a direct, data-driven comparison with standard AEDs. Studies often conclude that certain analogues, especially metal complexes of Schiff bases, are more potent than their parent compounds but do not provide the specific metrics required for a robust comparative analysis.[1][2]
This guide will therefore:
-
Provide a detailed overview of the standard experimental protocols used to assess anticonvulsant activity.
-
Present available quantitative data for a selection of standard AEDs to serve as a benchmark for future studies on 4-aminoantipyrine analogues.
-
Illustrate key experimental workflows and the established mechanisms of action for anticonvulsant drugs.
Comparative Data on Standard Anticonvulsant Drugs
The following tables summarize the efficacy and neurotoxicity of several standard antiepileptic drugs in common preclinical models. The Protective Index (PI) , calculated as TD50/ED50, is a crucial measure of a drug's safety margin; a higher PI indicates a more favorable safety profile.[3]
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Mice, i.p. administration)
| Drug | ED50 (mg/kg) | TD50 (mg/kg, Rotarod) | Protective Index (PI) |
| Phenytoin | 9.5 | 68.5 | 7.2 |
| Carbamazepine | 8.8 | 65.0 | 7.4 |
| Phenobarbital | 13.0 | 62.0 | 4.8 |
| Valproate | 272.0 | 426.0 | 1.6 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary based on specific experimental conditions and animal strains.
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model (Mice, i.p. administration)
| Drug | ED50 (mg/kg) | TD50 (mg/kg, Rotarod) | Protective Index (PI) |
| Phenytoin | >100 | 68.5 | N/A |
| Carbamazepine | >50 | 65.0 | N/A |
| Phenobarbital | 15.0 | 62.0 | 4.1 |
| Valproate | 150.0 | 426.0 | 2.8 |
Data compiled from multiple sources for illustrative purposes. Note the limited efficacy of Phenytoin and Carbamazepine in this model.
Experimental Protocols for Anticonvulsant Evaluation
Accurate and reproducible experimental design is critical in the evaluation of novel anticonvulsant candidates. Below are detailed methodologies for the key experiments cited.
Anticonvulsant Efficacy Screening
1. Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.
-
Apparatus : An electroconvulsive shock generator with corneal electrodes.
-
Animal Preparation : Male mice or rats are used. Prior to stimulation, a drop of local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.
-
Drug Administration : The test compound is typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group is always included.
-
Stimulation : A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via the corneal electrodes.
-
Endpoint : The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis : The Median Effective Dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis.
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures by inducing seizures with a chemical convulsant.
-
Apparatus : Individual observation chambers.
-
Animal Preparation : Male mice or rats are acclimated to the testing environment.
-
Drug Administration : The test compound or vehicle is administered at a predetermined time before the convulsant.
-
Seizure Induction : A dose of Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, sufficient to induce seizures in the majority of control animals (e.g., 85 mg/kg in mice), is injected subcutaneously.
-
Endpoint : Animals are observed for a set period (e.g., 30 minutes). The primary endpoint is the failure to exhibit a threshold clonic seizure (a seizure lasting for at least 5 seconds).
-
Data Analysis : The ED50, the dose that prevents clonic seizures in 50% of the animals, is determined.
Neurotoxicity Screening
1. Rotarod Test
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (neurotoxicity).
-
Apparatus : A rotating rod apparatus (Rotarod) with a textured surface, which can operate at a constant or accelerating speed.
-
Animal Preparation : Animals are first trained to stay on the rod rotating at a low speed.
-
Procedure : On the test day, after drug administration, animals are placed on the rod, which is then started (e.g., accelerating from 4 to 40 RPM over 5 minutes).
-
Endpoint : The time until the animal falls off the rod is recorded. An inability to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a failure.
-
Data Analysis : The Median Toxic Dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Visualizing Workflows and Mechanisms
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound.
Caption: Preclinical screening workflow for novel anticonvulsant compounds.
Proposed Mechanisms of Anticonvulsant Drug Action
Anticonvulsant drugs primarily act by modulating neuronal excitability. The main mechanisms involve interacting with voltage-gated ion channels or enhancing inhibitory and reducing excitatory neurotransmission.
Caption: Key molecular targets for major classes of anticonvulsant drugs.
Conclusion
4-Aminoantipyrine analogues, including their Schiff bases and metal complexes, represent a field of interest in the search for new anticonvulsant therapies. Qualitative reports of their potency are encouraging. However, the lack of comprehensive, publicly available quantitative data (ED50, TD50, PI) makes a direct performance comparison with standard drugs like Phenytoin or Carbamazepine impossible at this time. For these novel compounds to advance in the drug development pipeline, it is imperative for future research to focus on generating this critical data using the standardized preclinical models detailed in this guide. Such efforts will enable a clearer understanding of their potential efficacy and safety, paving the way for the identification of new lead compounds for the treatment of epilepsy.
References
- 1. 4-Aminoantipyrine-based Schiff-base transition metal complexes as potent anticonvulsant agents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminoantipyrine-based Schiff-base transition metal complexes as potent anticonvulsant agents - Amrita Vishwa Vidyapeetham [amrita.edu]
Comparative Analysis of 4-Aminopyridine's Action on Potassium Channel Subtypes: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of the pharmacological effects of 4-Aminopyridine (B3432731) (4-AP) on various potassium channel subtypes. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear comparison of 4-AP's potency and mechanism of action. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and application in a research context.
Data Summary: 4-AP Inhibition of Potassium Channel Subtypes
4-Aminopyridine is a non-selective blocker of voltage-gated potassium (Kv) channels, exhibiting a wide range of affinities from micromolar to millimolar concentrations.[1][2] Its efficacy varies significantly across different Kv channel families and even among subtypes within the same family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of 4-AP for various potassium channel subtypes as determined by electrophysiological studies. It is important to note that the blocking action of 4-AP can be voltage-dependent, with the IC50 values potentially increasing at more depolarized potentials.[3]
| Channel Family | Subtype | IC50 (µM) | Cell Type/Expression System | Notes |
| Kv1 | Kv1.1 | 170 - 290 | CHO cells, HEK293 cells | [2][4] |
| Kv1.2 | 230 - 399 | CHO cells, HEK293 cells | [1][2][4] | |
| Kv1.3 | 195 | Not specified | [1] | |
| Kv1.4 | 13 - 399 | Not specified, HEK293 cells | [1][4] | |
| Kv1.5 | 140 (Kd) | Not specified | [5] | |
| Kv2 | Kv2.1 | ~4500 | Oocytes | IC50 can vary based on expression system (0.5-5mM in HEK cells/neurons).[6] |
| Kv2.2 | 1500 (at +10 mV) | Oocytes | Block is voltage-dependent.[1][7] | |
| Kv3 | Kv3.1 | 29 | Not specified | [1] |
| Kv3.1b | 890 | Neurons | [8] | |
| Kv3.2 | 100 | Not specified | [1] | |
| Kv4 | General (A-type current) | 67.6 | Purkinje cells | |
| Kv7 | Kv7.4 | Enhances current at low concentrations | Oocytes, HEK cells | 4-AP can increase Kv7.4-mediated currents at sub-millimolar concentrations.[9] |
| Kv7.5 | No significant effect | Oocytes | [9] | |
| KCa | BKCa | ~2500 (at +50 mV) | Rat arterial smooth muscle cells | Inhibition is indirect, resulting from 4-AP-induced changes in intracellular pH at [Ca]i > 100 nM.[10][11] |
Experimental Protocols
The following are generalized protocols for investigating the effects of 4-AP on potassium channels using common electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the macroscopic currents flowing through all channels on the cell membrane.
1. Cell Preparation:
-
Culture cells expressing the potassium channel subtype of interest (e.g., HEK293, CHO, or primary neurons) on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Pipette and Solutions:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Extracellular Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (example): 130 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH adjusted to 7.2 with KOH).
3. Recording Procedure:
-
Approach a target cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential where the channels of interest are closed (e.g., -80 mV).
-
Apply a series of voltage steps to elicit channel opening and record baseline currents.
-
Perfuse the recording chamber with the extracellular solution containing various concentrations of 4-AP.
-
Record currents at each 4-AP concentration to determine the extent of block.
4. Data Analysis:
-
Measure the peak or steady-state current amplitude at a specific voltage step in the absence and presence of 4-AP.
-
Plot the percentage of current inhibition as a function of 4-AP concentration and fit the data with the Hill equation to determine the IC50 value.
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the study of single-channel activity and the application of substances to the intracellular side of the membrane.
1. Pipette and Solutions:
-
Use pipettes with a resistance of 5-10 MΩ.
-
Pipette Solution (extracellular): Same as the whole-cell extracellular solution.
-
Bath Solution (intracellular): Same as the whole-cell intracellular solution.
2. Recording Procedure:
-
Form a GΩ seal on the cell membrane as in the whole-cell technique.
-
Retract the pipette from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.
-
Apply a constant voltage to the patch to observe single-channel openings.
-
Perfuse the bath with solutions containing different concentrations of 4-AP to study its effect on single-channel conductance and open probability.
3. Data Analysis:
-
Analyze single-channel recordings to determine changes in channel open probability (Po), mean open time, and single-channel conductance in the presence of 4-AP.
Visualizations
The following diagrams illustrate key aspects of studying the action of 4-AP on potassium channels.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminopyridine block of the noninactivating cloned K+ channel Kv1.5 expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of Closed−State Inactivation in Kv2.1/Kv6.4 Heterotetramers as Mechanism for 4−AP Induced Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Channelpedia - Kv2.2 [channelpedia.epfl.ch]
- 8. ahajournals.org [ahajournals.org]
- 9. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopyridine affects rat arterial smooth muscle BKCa currents by changing intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-aminopyridine affects rat arterial smooth muscle BK(Ca) currents by changing intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminopyrimidine Derivatives and Etravirine in the Inhibition of HIV-1
For Immediate Release
In the landscape of antiretroviral drug discovery, the quest for more potent and resilient inhibitors of HIV-1 reverse transcriptase (RT) remains a critical endeavor for researchers and drug development professionals. This guide provides a detailed comparison of the efficacy of a promising class of compounds, 4-aminopyrimidine (B60600) derivatives, against the established second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), etravirine (B1671769). This analysis is supported by experimental data from peer-reviewed studies, outlining key performance metrics and detailed methodologies.
Mechanism of Action: Targeting the Engine of HIV-1 Replication
Both 4-aminopyrimidine derivatives and etravirine are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They share a common mechanism of action by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.
dot
Caption: Mechanism of action for NNRTIs.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of representative 4-aminopyrimidine derivatives compared to etravirine. The data is compiled from various studies to provide a comparative overview.
Table 1: Anti-HIV-1 Activity against Wild-Type HIV-1
| Compound | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Etravirine | 4.0 | 2.2 | 550 | |
| Diaryletherpyrimidine 20 | 2.6 | >149.2 | >57385 | |
| Diaryletherpyrimidine 27 | 2.4 | >149.2 | >62167 | |
| Piperidin-4-yl-aminopyrimidine 4d | 8.6 | 18.5 | 2151 | |
| Dihydrothiopyrano[4,3-d]pyrimidine 20a | 4.44 | 284 | 63964 |
Table 2: Anti-HIV-1 Activity against Resistant Strains
| Compound | L100I (EC₅₀, nM) | K103N (EC₅₀, nM) | Y181C (EC₅₀, nM) | Y188L (EC₅₀, nM) | E138K (EC₅₀, nM) | Reference |
| Etravirine | - | - | - | - | - | - |
| Diaryletherpyrimidine 20 | 1.5-3 fold more potent than ETV | 1.5-3 fold more potent than ETV | 1.5-3 fold more potent than ETV | 1.5-3 fold more potent than ETV | 1.5-3 fold more potent than ETV | |
| Piperidin-4-yl-aminopyrimidine 4d | Good to excellent potency | Good to excellent potency | Good to excellent potency | Good to excellent potency | Good to excellent potency |
Note: Direct EC₅₀ values for etravirine against these specific mutants were not provided in the cited source for a side-by-side numerical comparison, but the novel compounds showed enhanced potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the 50% effective concentration (EC₅₀) of a compound required to protect MT-4 cells from HIV-1-induced cytopathogenicity.
dot
Caption: Workflow for the anti-HIV-1 cytoprotection assay.
-
Cell Preparation: Human T-lymphocyte MT-4 cells are cultured and maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Assay Setup: 100 µL of a 5 x 10⁵ cells/mL suspension is seeded into each well of a 96-well microtiter plate.
-
Virus and Compound Addition: 50 µL of an appropriate dilution of HIV-1 (e.g., strain IIIb) is added to the wells, followed by 50 µL of serial dilutions of the test compounds. Control wells with virus only (no compound) and cells only (no virus, no compound) are included.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay for Cell Viability: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals. The formazan is then solubilized by adding 100 µL of a solubilizing agent (e.g., 10% Triton X-100 in acidic isopropanol).
-
Data Analysis: The absorbance is read at 570 nm using a microplate reader. The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from virus-induced death. The 50% cytotoxic concentration (CC₅₀) is determined in parallel assays without the virus.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay measures the 50% inhibitory concentration (IC₅₀) of a compound against the purified HIV-1 RT enzyme.
dot
Caption: Workflow for the HIV-1 RT inhibition assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), a template/primer such as poly(A)·oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled nucleotide (e.g., [³H]dTTP or a non-radioactive label).
-
Assay Plate Setup: The assay is performed in a 96-well plate. Each well contains the reaction mixture and a specific concentration of the test compound or a control (e.g., etravirine).
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified recombinant HIV-1 RT to each well.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination and DNA Precipitation: The reaction is stopped by adding a solution such as cold trichloroacetic acid (TCA). The newly synthesized, labeled DNA is then precipitated.
-
Quantification: The amount of incorporated labeled nucleotide is quantified. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, colorimetric or fluorometric detection methods are used.
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to the no-compound control. The IC₅₀ value is then determined from the dose-response curve.
Conclusion
The presented data indicates that certain 4-aminopyrimidine derivatives exhibit highly potent anti-HIV-1 activity, in some cases surpassing the efficacy of the established NNRTI, etravirine, against both wild-type and drug-resistant viral strains. The significantly higher selectivity indices of some of these novel compounds suggest a wider therapeutic window compared to etravirine. These findings underscore the potential of the 4-aminopyrimidine scaffold as a promising foundation for the development of next-generation NNRTIs with improved efficacy and resistance profiles. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
Assessing the Neuroprotective Effects of 4-Aminopyridine in Optic Neuritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 4-aminopyridine (B3432731) (4-AP) with other therapeutic alternatives in experimental models of optic neuritis. The content is based on published experimental data, offering an objective assessment to inform future research and drug development in this field.
Introduction to Neuroprotection in Optic Neuritis
Optic neuritis, an inflammatory demyelinating condition of the optic nerve, is a common manifestation of multiple sclerosis (MS) and can lead to significant axonal loss and permanent visual dysfunction. While corticosteroids are the standard of care for acute optic neuritis, they primarily address inflammation and have limited impact on preventing neurodegeneration. Consequently, there is a critical need for neuroprotective strategies that can preserve retinal ganglion cells (RGCs) and their axons. 4-aminopyridine (4-AP), a potassium channel blocker, is known to improve nerve conduction in demyelinated axons and has shown promise as a neuroprotective agent. This guide evaluates the evidence for 4-AP's neuroprotective effects and compares it with other compounds that have been investigated for similar properties in optic neuritis models.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from preclinical and clinical studies assessing the efficacy of 4-aminopyridine and its alternatives in protecting against the pathological hallmarks of optic neuritis.
Table 1: Retinal Structure and Axonal Integrity
| Compound | Model | Key Outcome Measure | Result | Citation |
| 4-Aminopyridine | Experimental Autoimmune Encephalomyelitis (EAE) | Attenuation of inner retinal layer degeneration | Significant reduction in retinal thinning | [1][2] |
| Optic Nerve Crush | Protection from retinal ganglion cell (RGC) loss | 4-AP treated mice showed preserved RGC density compared to untreated controls | [1] | |
| Retrospective Human Study (MS) | Macular retinal nerve fiber layer (RNFL) thinning | Less degeneration over 2 years compared to matched controls | [1][3] | |
| Fingolimod | EAE Mouse Model | Reduction in inflammatory cell infiltration in the optic nerve | Significant alleviation of inflammatory cell infiltration | [4] |
| EAE Mouse Model | Reduction in apoptosis of RGCs and oligodendrocytes | Significantly reduced apoptosis compared to untreated EAE mice | [4][5] | |
| Phenytoin (B1677684) | Acute Optic Neuritis (Clinical Trial) | Reduction in RNFL loss | 30% reduction in RNFL loss in the phenytoin group versus placebo | [6] |
| Acute Optic Neuritis (Clinical Trial) | Macular Ganglion Cell-Inner Plexiform Layer (mGCIPL) thickness | Affected eye mGCIPL was 6.79 μm thicker in the phenytoin group | [7] | |
| Erythropoietin (EPO) | EAE Rat Model | Increased survival and functionality of RGCs | Significantly increased survivability and functionality | [8] |
| Acute Optic Neuritis (Clinical Trial) | RNFL thinning | RNFL thickness decreased by a median of 7.5µm in the EPO group vs. 16.0µm in the placebo group | [9] | |
| Clemastine | Glaucoma Mouse Model | Attenuation of optic nerve and retina damage | Promoted oligodendrocyte precursor cell differentiation and enhanced remyelination | [10] |
Table 2: Visual Function
| Compound | Model | Key Outcome Measure | Result | Citation |
| 4-Aminopyridine | EAE Mouse Model | Visual function (unspecified metric) | Attenuated decline in visual function | [1] |
| Chronic Optic Neuropathy (Human) | Visual Evoked Potential (VEP) P100 latency | Improved VEP P100 latency compared with placebo | [11] | |
| Chronic Optic Neuropathy (Human) | Low-contrast visual acuity | Improvements in a subset of patients | [11] | |
| Fingolimod | Acute Unilateral ON (Clinical Trial) | Multifocal VEP (mfVEP) latency | Significantly larger reduction in mfVEP latency at 6 months compared to IFN-β 1b | [12] |
| Phenytoin | Acute Optic Neuritis (Clinical Trial) | Visual acuity, contrast sensitivity, VEP latency/amplitude, color vision | No significant difference between phenytoin and placebo groups | [13] |
| Erythropoietin (EPO) | Acute Optic Neuritis (Clinical Trial) | VEP latencies at week 16 | Shorter VEP latencies in EPO-treated patients than in the placebo group | [9] |
| Clemastine | Relapsing MS with Chronic Optic Neuropathy (Clinical Trial) | Visual Evoked Potential (VEP) latency delay | Reduced latency delay by 1.7 ms/eye | [14] |
| Relapsing MS with Chronic Optic Neuropathy (Clinical Trial) | Low-contrast letter acuity | Trend toward improvement; significant in post-hoc analysis (increase of 1.6 letters per eye) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. This section outlines the key protocols used in the cited studies.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
EAE is the most commonly used animal model for multiple sclerosis and associated optic neuritis.
-
Animal Model: C57BL/6 mice are frequently used.
-
Induction Agent: Myelin Oligodendrocyte Glycoprotein (MOG) peptide, typically MOG35-55, is used to induce an autoimmune response against the myelin sheath.
-
Immunization Procedure:
-
An emulsion is prepared by mixing MOG35-55 peptide with Complete Freund's Adjuvant (CFA) containing inactivated Mycobacterium tuberculosis.
-
Mice are immunized via subcutaneous injections of the MOG/CFA emulsion, typically at two sites on the flank.
-
Pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later to enhance the inflammatory response and facilitate the entry of immune cells into the central nervous system.
-
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no symptoms to paralysis and moribund state.
-
Optic Neuritis Assessment: The development of optic neuritis is confirmed through histological analysis of the optic nerve and functional assessments like optical coherence tomography and visual evoked potentials.
Retinal Ganglion Cell (RGC) Viability Assay (TNF-α Induced)
This in vitro assay is used to assess the neuroprotective effects of compounds on RGCs under inflammatory conditions.
-
Cell Line: R28, a rat retinal neuronal cell line, is often used as a model for RGCs.
-
Induction of Cell Death: Tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in the pathogenesis of optic neuritis, is added to the cell culture medium to induce apoptosis. A typical concentration is 10 ng/mL for 24 hours.
-
Treatment: The neuroprotective agent being tested (e.g., fingolimod) is added to the culture medium, often at various concentrations to determine a dose-response relationship.
-
Viability Assessment:
-
Trypan Blue Exclusion Assay: Live cells with intact membranes exclude the dye, while dead cells are stained blue. The percentage of viable cells is determined by counting under a microscope.
-
Western Blot Analysis: The expression levels of key apoptotic and anti-apoptotic proteins (e.g., cleaved caspase-3, Bcl-xL) are quantified to assess the molecular pathways involved in cell death and survival.
-
-
Immunofluorescence: Staining for neuronal markers (e.g., Tuj1) is used to visualize and assess changes in neuronal morphology in response to TNF-α and the protective agent.
Optical Coherence Tomography (OCT)
OCT is a non-invasive imaging technique used to obtain high-resolution cross-sectional images of the retina, allowing for the quantification of retinal layer thickness.
-
Equipment: A spectral-domain OCT (SD-OCT) system, such as the Heidelberg Spectralis, is commonly used for rodent retinal imaging.
-
Procedure:
-
Animals are anesthetized, and their pupils are dilated.
-
The animal is placed on a platform, and the eye is aligned with the OCT lens.
-
Volume scans centered on the optic nerve head and/or line scans across the retina are acquired.
-
-
Analysis:
-
Automated segmentation software is used to delineate the different retinal layers.
-
The thickness of the retinal nerve fiber layer (RNFL), ganglion cell layer (GCL), and inner plexiform layer (IPL) are measured. These layers contain the axons and cell bodies of the RGCs and are the primary sites of neurodegeneration in optic neuritis.
-
Changes in the thickness of these layers over time are used as a surrogate marker for neuroprotection or neurodegeneration.
-
Visual Evoked Potentials (VEP)
VEP is an electrophysiological technique used to measure the functional integrity of the visual pathway from the retina to the visual cortex.
-
Electrode Implantation:
-
Animals are anesthetized, and small screw electrodes are implanted into the skull over the visual cortex. A reference electrode is placed more anteriorly, and a ground electrode is placed subcutaneously.
-
-
Stimulation:
-
A flash stimulus is typically used, delivered via a Ganzfeld dome or a specialized LED stimulator placed in front of the eye.
-
-
Recording:
-
The electrical signals generated in the visual cortex in response to the light flashes are recorded and amplified.
-
Multiple responses are averaged to improve the signal-to-noise ratio.
-
-
Analysis:
-
The primary outcome measures are the latency (time from stimulus onset to the peak of the major positive wave, typically P100 in humans) and the amplitude (the size of the wave).
-
In optic neuritis, demyelination leads to a delay in signal conduction, resulting in increased VEP latency. Axonal loss can lead to a reduction in VEP amplitude. Neuroprotective or remyelinating agents are expected to reduce the extent of latency increase or amplitude reduction.
-
Mechanisms of Action and Signaling Pathways
The therapeutic effects of 4-aminopyridine and its alternatives are mediated by distinct molecular mechanisms. The following diagrams illustrate the proposed signaling pathways.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 5. Neuroprotective Effects of Fingolimod in a Cellular Model of Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Neuroprotective Effects of Novel Treatments on Acute Optic Neuritis—A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythropoietin Protects against Retinal Damage in A Rat Model of Optic Neuropathy via Glial Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, phase 2 study of erythropoietin in optic neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. aao.org [aao.org]
- 14. Clemastine fumarate shows promise as a remyelinating agent for multiple sclerosis - American Academy of Ophthalmology [aao.org]
A Comparative Analysis of the Cytotoxic Effects of Novel Aminopyrimidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of recently developed aminopyrimidine-2,4-dione derivatives against various cancer cell lines. The data presented is compiled from recent studies and aims to facilitate the objective assessment of these compounds as potential anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several novel aminopyrimidine-2,4-dione derivatives. The half-maximal inhibitory concentration (IC50) values are presented to allow for a direct comparison of their anti-proliferative effects across different cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-arylethylidene-aminopyrimidine-2,4-diones (Series 1) | MDA-MB-231 (Breast) | Excellent to Good | Methotrexate | - |
| HT-29 (Colorectal) | Good | Methotrexate | - | |
| U-937 (Renal) | Moderate | Methotrexate | - | |
| Compound 4 (from Series 1) | MDA-MB-231 (Breast) | - | - | - |
| HT-29 (Colorectal) | - | - | - | |
| U-937 (Renal) | - | - | - | |
| Compound 7 (a 2-thiopyrimidine-4-one derivative) | MDA-MB-231 (Breast) | - | - | - |
| HT-29 (Colorectal) | - | - | - | |
| U-937 (Renal) | - | - | - | |
| Monoterpene-aminopyrimidine hybrid 1 | A2780 (Ovarian) | 0.76 | Cisplatin | > IC50 of hybrid 1 |
| Monoterpene-aminopyrimidine hybrid 2 | A2780 (Ovarian) | 2.82 | Cisplatin | > IC50 of hybrid 2 |
| Compound 9k (a 2,4-diaminopyrimidine (B92962) derivative) | A549 (Lung) | 2.14 | Palbociclib, Momelotinib | - |
| HCT-116 (Colorectal) | 3.59 | Palbociclib, Momelotinib | - | |
| PC-3 (Prostate) | 5.52 | Palbociclib, Momelotinib | - | |
| MCF-7 (Breast) | 3.69 | Palbociclib, Momelotinib | - | |
| Compound 13f (a 2,4-diaminopyrimidine derivative) | A549 (Lung) | 1.98 | Palbociclib, Momelotinib | - |
| HCT-116 (Colorectal) | 2.78 | Palbociclib, Momelotinib | - | |
| PC-3 (Prostate) | 4.27 | Palbociclib, Momelotinib | - | |
| MCF-7 (Breast) | 4.01 | Palbociclib, Momelotinib | - |
Note: Specific IC50 values for compounds 4 and 7 were stated to be significant but not explicitly provided in the summarized search results. Further details can be found in the cited literature.[1][2][3]
Experimental Protocols
The cytotoxicity data presented in this guide was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The aminopyrimidine-2,4-dione derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in fresh cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the cytotoxicity of novel aminopyrimidine-2,4-diones.
Signaling Pathways
Several studies suggest that novel aminopyrimidine-2,4-diones exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival.
Dual Inhibition of BRD4 and PLK1
Some aminopyrimidine-2,4-dione derivatives have been identified as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[1][3] BRD4 is a key regulator of oncogene transcription, while PLK1 is a critical enzyme for mitotic progression. Their simultaneous inhibition represents a promising anticancer strategy.
Induction of Apoptosis
Cytotoxicity is often achieved through the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins and a cascade of caspases.
References
Unveiling the Presynaptic Power: A Comparative Guide to 4-Aminopyridine's Mechanism in Synaptosomes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-aminopyridine's (4-AP) mechanism of action at the presynaptic terminal. We delve into the experimental data that validates its function and compare its performance against other key potassium channel blockers, offering a clear perspective for neuropharmacological research.
4-Aminopyridine (B3432731) (4-AP), a well-established voltage-gated potassium (Kv) channel blocker, is a cornerstone tool in neuroscience research for its ability to enhance neurotransmitter release.[1][2] Its primary application in a clinical setting is the symptomatic treatment of multiple sclerosis, where it improves action potential conduction in demyelinated axons.[3][4][5] However, its potent effects on presynaptic terminals make it an invaluable agent for studying the mechanisms of neurotransmission. This guide will dissect the validation of its action in synaptosomes, a preparation of isolated nerve terminals that provides a powerful in vitro model for studying presynaptic events.[6][7]
The Core Mechanism: Broadening the Action Potential
The principal mechanism of 4-AP involves the blockade of voltage-gated potassium channels in the presynaptic membrane.[1][2] These channels are crucial for repolarizing the membrane following an action potential. By inhibiting these channels, 4-AP broadens the action potential duration.[8][9][10] This prolonged depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period, leading to an increased influx of calcium into the presynaptic terminal.[11][12] The elevated intracellular calcium concentration is the direct trigger for an enhanced fusion of synaptic vesicles with the presynaptic membrane, resulting in a greater release of neurotransmitters into the synaptic cleft.[11][13][14] This enhancement has been observed for a variety of neurotransmitters, including GABA, glutamate, and acetylcholine.[13]
dot
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Functions of potassium channels blocked by low micromolar 4-aminopyridine in the crayfish nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels in myelinated axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamate exocytosis evoked by 4-aminopyridine is inhibited by free fatty acids released from rat cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Aminopyrimidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is fundamental to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Aminopyrimidine, a compound that necessitates careful handling due to its potential hazards. Adherence to these protocols is critical for the protection of laboratory personnel and the preservation of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with 4-Aminopyrimidine and to utilize appropriate personal protective equipment (PPE). This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or safety glasses with side-shields. | To protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact.[1][4] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. | To minimize the risk of skin exposure.[1][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary for large-scale use or in emergencies.[1] | To reduce the risk of inhalation of dust or vapors.[1][5] |
In the event of a spill, immediately evacuate the area if fumes present a health risk.[5] For small spills, use absorbent material, and for larger spills, alert your institution's emergency response team.[5][6]
Step-by-Step Disposal Procedure
The disposal of 4-Aminopyrimidine must follow a systematic process to ensure safety and regulatory compliance. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[5][7]
1. Waste Identification and Segregation:
-
Treat all 4-Aminopyrimidine waste, including contaminated materials like gloves, wipes, and weighing paper, as hazardous waste.[8]
-
Segregate this waste from other waste streams to prevent incompatible chemical reactions.[9] Store it separately from strong oxidizing agents, acids, and acid chlorides.[5][10][11]
2. Container Selection and Management:
-
Use a designated, chemically compatible, and leak-proof hazardous waste container with a secure closure.[8][9][10][12] Plastic containers are often preferred to minimize the risk of breakage.[8]
-
The container must be in good condition, free of cracks or leaks.[9]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[10]
-
The label must include the full chemical name, "4-Aminopyrimidine," and a description of its hazards (e.g., "Toxic," "Irritant").[10]
-
Mark the date when the waste is first added to the container.[4]
4. Storage:
-
Store the hazardous waste container in a designated and well-ventilated satellite accumulation area, at or near the point of generation.[10][12][13]
-
Ensure the container remains closed at all times, except when adding waste.[5][9][10][12]
5. Disposal Request:
-
Once the container is full or approaching its storage time limit (which can be up to one year for partially filled containers in a satellite accumulation area), submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[10][13]
-
Disposal must be handled by a licensed hazardous waste disposal facility; do not attempt to transport the waste off-site yourself.[7][10]
6. Empty Container Disposal:
-
An empty container that held 4-Aminopyrimidine must be triple-rinsed with a suitable solvent.[7][8]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[8]
Hazard Summary
The following table summarizes the hazard classifications for 4-Aminopyrimidine.
| Hazard Statement | GHS Classification |
| Causes skin irritation. | Skin Irritation (Category 2)[1][2][3] |
| Causes serious eye irritation. | Eye Irritation (Category 2A)[1][2][3] |
| May cause respiratory irritation. | Specific target organ toxicity — single exposure (Category 3)[1][2][3] |
| Toxic to aquatic life with long lasting effects. | Hazardous to the aquatic environment, long-term hazard (Category 2)[3][14] |
| Fatal if swallowed. | Acute toxicity, oral (Category 2)[2][3] |
| Toxic in contact with skin or if inhaled. | Acute toxicity, dermal (Category 3); Acute toxicity, inhalation (Category 3)[14] |
Disposal Workflow
The following diagram illustrates the key decision-making and operational steps for the proper disposal of 4-Aminopyrimidine.
References
- 1. fishersci.ie [fishersci.ie]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. research.uga.edu [research.uga.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
